molecular formula C12H15NO B1313108 3H-spiro[2-benzofuran-1,4'-piperidine] CAS No. 38309-60-3

3H-spiro[2-benzofuran-1,4'-piperidine]

Cat. No.: B1313108
CAS No.: 38309-60-3
M. Wt: 189.25 g/mol
InChI Key: BYOIMOJOKVUNTP-UHFFFAOYSA-N
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Description

3H-spiro[2-benzofuran-1,4'-piperidine] is a privileged chemical scaffold in medicinal chemistry, primarily utilized in the research and development of high-affinity ligands for sigma (σ) receptors . This spirocyclic core structure is a key intermediate for creating potent and subtype-selective compounds. Studies have shown that derivatives of this scaffold, particularly those with specific substitutions like a methoxy group at the 3-position and a benzyl group on the piperidine nitrogen, exhibit low nanomolar affinity for the sigma-1 receptor (e.g., K i = 1.14 nM) with exceptional selectivity over sigma-2 receptors and a wide range of other neurological targets . This makes it an invaluable tool for neuroscientists investigating the role of sigma receptors in various conditions, including neuropathic pain , and for the development of Positron Emission Tomography (PET) tracers for brain imaging . Metabolically, the core structure is primarily processed by cytochrome P450 enzymes, such as CYP3A4, which is a critical consideration for researchers during drug metabolism and pharmacokinetics (DMPK) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOIMOJOKVUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439939
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38309-60-3
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3H-spiro[2-benzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-spiro[2-benzofuran-1,4'-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its rigid three-dimensional structure that presents functionalities in a well-defined spatial orientation. This unique architecture has proven advantageous for achieving high affinity and selectivity for a variety of biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental basic properties of this spirocyclic system, including its synthesis, physicochemical characteristics, and pharmacological significance. By synthesizing theoretical principles with experimental data, this document aims to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a key interaction point with biological targets through its basic nitrogen atom.[1] The strategic incorporation of a spirocyclic fusion with a 2-benzofuran moiety introduces a significant level of conformational rigidity compared to more flexible piperidine derivatives. This structural constraint can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency.[1] Furthermore, the spirocyclic nature of 3H-spiro[2-benzofuran-1,4'-piperidine] allows for the exploration of novel chemical space, offering opportunities for the development of compounds with unique pharmacological profiles and intellectual property. This scaffold has garnered considerable attention for its role in the development of agents targeting CNS disorders, among other therapeutic areas.[2]

Physicochemical and Basic Properties

The physicochemical properties of the 3H-spiro[2-benzofuran-1,4'-piperidine] core are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa

Table 1: Predicted Physicochemical Properties of 3H-spiro[2-benzofuran-1,4'-piperidine]

PropertyPredicted ValueSource
pKa10.17 ± 0.20N/A
Melting Point84-86 °CN/A
Boiling Point321.3 ± 42.0 °CN/A
Density1.14 ± 0.1 g/cm³N/A

Note: These values are computationally predicted and should be confirmed by experimental determination.

The structural arrangement of the spirocyclic system can influence the basicity of the piperidine nitrogen. The proximity of the benzofuran ring may exert electronic effects that modulate the pKa compared to a simple N-alkylated piperidine.

To ensure scientific rigor, the experimental determination of the pKa is essential. Potentiometric titration is a reliable and widely used method for this purpose.

Protocol for Potentiometric pKa Determination:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride in deionized water to a known concentration (e.g., 0.01 M).

  • Standardization of Titrant: Prepare and standardize a solution of 0.1 M NaOH.

  • Titration: Titrate the analyte solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

An alternative and increasingly popular method is the use of ¹H NMR spectroscopy to monitor the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[3][4]

Synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] Core

The synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriate precursor.

Synthesis of a Substituted Analog: 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

A well-documented synthesis of a substituted derivative provides valuable insight into the construction of this spirocyclic system.[5]

Experimental Protocol:

  • Lithiation: 2-Bromobenzhydryl methyl ether is treated with a strong base, such as n-butyllithium, at low temperature to generate a lithiated intermediate.

  • Addition to Piperidone: The organolithium species is then added to 1-methyl-4-piperidone.

  • Acid-Catalyzed Cyclization: The resulting tertiary alcohol undergoes acid-catalyzed cyclization to form the spiro[isobenzofuran-1(3H),4'-piperidine] ring system.

  • N-Dealkylation (Optional): If the unsubstituted piperidine nitrogen is desired, the N-methyl group can be removed using standard dealkylation methods.

Caption: Synthetic workflow for a substituted 3H-spiro[2-benzofuran-1,4'-piperidine].

Pharmacological Significance and Applications

The rigid framework of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has been exploited in the development of ligands for several important biological targets.

Sigma (σ) Receptor Ligands

Derivatives of this scaffold have shown high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[6][7] For instance, N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moieties have been incorporated into fluorescent probes to study the distribution and function of σ₁ and σ₂ receptors.[6][7]

Table 2: Representative Sigma Receptor Binding Affinities of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives

Compound Modificationσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Source
N-butyl-indole derivativeVaries with linker and fluorophoreVaries with linker and fluorophore[6]

The ability to tune the affinity and selectivity for σ₁ versus σ₂ receptors through modification of the substituents on the spirocyclic core highlights the utility of this scaffold in probe development and as a starting point for therapeutic agents.

Melanocortin Subtype-4 Receptor (MC4R) Agonists

The 3H-spiro[2-benzofuran-1,4'-piperidine] core has been successfully employed to develop potent and selective agonists of the melanocortin subtype-4 receptor (MC4R).[8][9] MC4R is a key regulator of energy homeostasis, making it an attractive target for the treatment of obesity. The rigid nature of the spirocyclic scaffold likely contributes to the high affinity and oral bioavailability observed in some of these compounds.[8]

Central Nervous System (CNS) Agents

Early research into this scaffold identified its potential for developing CNS agents, particularly antidepressants.[5] The antitetrabenazine activity of certain derivatives suggests an interaction with monoaminergic systems in the brain.[5] The basicity of the piperidine nitrogen is crucial for this activity.[5]

Diuretic and Antihypertensive Properties

Interestingly, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated diuretic and antihypertensive properties in animal models.[10] This suggests that the pharmacological profile of this scaffold can be significantly modulated by substitutions on the piperidine nitrogen.

Structure-Activity Relationships (SAR)

The accumulated data on various derivatives of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold allow for the elucidation of key structure-activity relationships.

SAR_Logic cluster_piperidine Piperidine Modifications cluster_benzofuran Benzofuran Modifications cluster_activity Pharmacological Activity Scaffold 3H-spiro[2-benzofuran-1,4'-piperidine] Core N_Sub N-Substitution Scaffold->N_Sub Piperidine_Ring Piperidine Ring Conformation Scaffold->Piperidine_Ring Aromatic_Sub Aromatic Ring Substitution Scaffold->Aromatic_Sub Position_3_Sub Position 3 Substitution Scaffold->Position_3_Sub Sigma_Affinity Sigma Receptor Affinity/Selectivity N_Sub->Sigma_Affinity Modulates affinity & selectivity Other_Activity Diuretic/ Antihypertensive N_Sub->Other_Activity Introduces new activities MC4R_Agonism MC4R Agonism Aromatic_Sub->MC4R_Agonism Fine-tunes potency CNS_Activity Antidepressant-like Activity Position_3_Sub->CNS_Activity Influences activity

Caption: Key structure-activity relationships for the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold.

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is generally essential for activity at many CNS targets.[5] The nature of the substituent on the nitrogen can dramatically alter the pharmacological profile, introducing new activities or modulating affinity for specific receptors.

  • Benzofuran Ring: Substitutions on the aromatic portion of the benzofuran ring can be used to fine-tune properties such as lipophilicity and receptor binding affinity.

  • Position 3 of the Benzofuran Ring: Substitution at this position can significantly impact activity. For example, a phenyl group at this position has been shown to be important for antitetrabenazine effects.[5]

Conclusion and Future Perspectives

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its inherent rigidity and three-dimensional character provide a solid foundation for the design of potent and selective ligands for a variety of biological targets. The demonstrated success in developing agents for CNS disorders and metabolic diseases underscores the therapeutic potential of this structural motif.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: The unique topology of this scaffold may enable the targeting of proteins that have been challenging for more flexible ligands.

  • Fine-tuning of ADME Properties: Systematic modification of the core and its substituents will be crucial for optimizing the pharmacokinetic profiles of drug candidates.

  • Development of Asymmetric Syntheses: The spirocyclic carbon is a chiral center, and the development of efficient enantioselective syntheses will be critical for elucidating the pharmacology of individual enantiomers.

References

3H-spiro[2-benzofuran-1,4'-piperidine] chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3H-Spiro[2-benzofuran-1,4'-piperidine]: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. Among these, spirocyclic systems have emerged as "privileged scaffolds" due to their unique three-dimensional topographies, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to their flatter aromatic counterparts. This guide focuses on one such compelling molecule: 3H-spiro[2-benzofuran-1,4'-piperidine] .

Identified by the CAS Number 38309-60-3 , this compound elegantly fuses a piperidine ring, a cornerstone of many successful drugs, with a 2-benzofuran system through a single spirocyclic carbon atom.[1][2] This rigidified structure has garnered significant attention from researchers, serving as a versatile building block for a range of therapeutic agents, most notably those targeting the central nervous system (CNS).[3][4] Its utility extends beyond therapeutics into the realm of chemical biology, where it forms the core of sophisticated molecular probes for studying complex biological systems like the sigma (σ) receptors.[5]

This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and diverse applications of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold.

Chapter 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug design and development. This chapter elucidates the structural and chemical identity of 3H-spiro[2-benzofuran-1,4'-piperidine].

Chemical Identity

The core identifying information for this scaffold is summarized in the table below. There is some variability in the literature regarding its molecular formula; however, structural analysis confirms C12H15NO as the correct composition for the free base.[1][3]

PropertyValue
CAS Number 38309-60-3[1][2][3]
IUPAC Name spiro[isobenzofuran-1(3H),4'-piperidine]
Synonyms 3H-Spiro[2-benzofuran-1,4'-piperidine][1]
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol [1]
Canonical SMILES C1OC2(CCNCC2)C3=C1C=CC=C3
Structural Elucidation

The defining feature of 3H-spiro[2-benzofuran-1,4'-piperidine] is its spirocyclic junction. This arrangement locks the two constituent rings—the phthalan (1,3-dihydroisobenzofuran) and piperidine moieties—in a rigid, perpendicular orientation. This conformational constraint is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency. The structure provides distinct vectors for chemical modification, primarily at the piperidine nitrogen, allowing for the exploration of chemical space in a controlled manner.

Figure 1: 2D Chemical Structure of 3H-Spiro[2-benzofuran-1,4'-piperidine]
Physicochemical Properties

The general physical and chemical properties of the scaffold are crucial for its handling, formulation, and behavior in biological systems.

PropertyValue/DescriptionSource
Appearance White to pale yellow solid[1][3]
Solubility Sparingly soluble in water[1]
pKa (Predicted) 10.17 ± 0.20 (for the piperidine nitrogen)[1]
Storage Conditions Store at room temperature or 2-8°C[1][3]

Chapter 2: Synthesis and Derivatization

The accessibility of a chemical scaffold is paramount to its widespread adoption. This chapter outlines a common synthetic route to the core structure and discusses strategies for its subsequent modification.

Core Synthesis: A Reductive Approach

One established method to synthesize the spiro[isobenzofuran-1(3H),4'-piperidine] core involves the catalytic hydrogenation of an N-benzyl protected precursor.[2] This process efficiently removes the protecting group, yielding the target scaffold.

  • Step 1: Precursor Preparation & Catalyst Loading

    • Dissolve 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (1 equivalent) in a suitable solvent such as ethanol (approx. 8-10 mL per gram of substrate).

    • Transfer the solution to a high-pressure hydrogenation vessel (steel autoclave).

    • Expert Insight: Prior to adding the primary catalyst, it is sometimes beneficial to treat the solution with a scavenger catalyst like Raney Nickel under an inert atmosphere (e.g., argon) for a short period (e.g., 1 hour) to remove any potential catalyst poisons. This step, followed by filtration, can significantly improve the efficiency of the main reaction.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w of the starting material) to the filtrate in the reaction vessel.

  • Step 2: Hydrogenation Reaction

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to 5 bar.

    • Heat the reaction mixture to 40°C with vigorous stirring.

    • Trustworthiness: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material. The reaction may take 19-24 hours. If the reaction stalls, it may be necessary to filter off the spent catalyst and add a fresh batch.[2]

  • Step 3: Work-up and Isolation

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Remove the Pd/C catalyst by filtration through a pad of celite. Rinse the filter pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Triturate the oily residue with a non-polar solvent like heptane and stir. The product should spontaneously crystallize.

    • Collect the resulting white solid by filtration, wash with cold heptane, and dry under vacuum to yield the final product, 3H-spiro[2-benzofuran-1,4'-piperidine].

Figure 2: Workflow for the Synthesis of the Spirocyclic Core
Strategies for Derivatization

The true power of this scaffold lies in its utility as a versatile building block.[3] The secondary amine of the piperidine ring is the primary handle for chemical modification, allowing for the introduction of a wide array of functional groups to modulate pharmacological activity and properties.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce diverse substituents. This is a key step in creating ligands for specific targets, such as the sigma receptors, where an N-butyl chain was installed.[5]

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amide derivatives, which can act as hydrogen bond donors or acceptors and introduce different pharmacophores.

  • Modern Synthetic Methods: While modifications to the core are common, related spirocyclic systems are also built using advanced reactions. For instance, three-component [3+2] azomethine ylide cycloadditions have been used to synthesize related benzofuran spiro-pyrrolidine derivatives, highlighting the broad interest in constructing such complex scaffolds.[6]

Chapter 3: Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of 3H-spiro[2-benzofuran-1,4'-piperidine] makes it an ideal starting point for designing potent and selective ligands for various biological targets.

Central Nervous System (CNS) Agents

The piperidine moiety is a well-known "CNS-philic" fragment, and its incorporation into this spirocyclic system has made the scaffold a focal point for the development of agents targeting neurological and psychiatric disorders.[3] Research has explored its potential in developing treatments for conditions like depression, anxiety, and schizophrenia.[1][4] The scaffold's rigidity helps in precisely orienting key pharmacophoric elements to fit into the binding pockets of CNS receptors, while the piperidine nitrogen can serve as a protonatable center for crucial ionic interactions.

Case Study: High-Affinity Probes for Sigma (σ) Receptors

A compelling application of this scaffold is in the development of molecular tools to study the sigma-2 (σ2) receptor, a protein implicated in cancer and neurodegenerative diseases like Alzheimer's.[5] The σ2 receptor's biology is not fully understood, partly due to a lack of high-quality chemical probes.

Researchers ingeniously used the 3H-spiro[isobenzofuran-1,4'-piperidine] core as an anchor. They attached it via a butyl linker to various fluorescent tags, creating a series of novel, high-affinity fluorescent ligands.[5] These probes, spanning emissions from green to near-infrared, enabled the direct visualization and study of the σ2 receptor in cells using advanced microscopy techniques. This work exemplifies a powerful strategy: using a privileged core to build sophisticated tools for fundamental biological research.

G cluster_0 Probe Design Strategy cluster_1 Application Core Spirocyclic Core (3H-spiro[2-benzofuran-1,4'-piperidine]) Provides High Affinity Linker Alkyl Linker (e.g., Butyl Chain) Provides Spatial Separation Core->Linker Functionalization Reporter Reporter Group (e.g., Fluorophore) Enables Detection Linker->Reporter Attachment Probe Complete Fluorescent Probe Target Biological Target (e.g., σ2 Receptor) Probe->Target Binding Microscopy Fluorescence Microscopy Live-Cell Imaging Target->Microscopy Visualization

Figure 3: Logic Diagram for Building a Molecular Probe from the Spirocyclic Core
Broader Therapeutic Potential

The benzofuran nucleus itself is a source of diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[7] The combination of this heterocyclic system with a spiro-piperidine suggests that the therapeutic applications of this scaffold family could extend beyond the CNS. For example, related benzofuran spiro-pyrrolidine compounds have demonstrated promising anti-proliferative activity against cancer cell lines.[6]

Chapter 4: Safety and Handling

As with any laboratory chemical, proper handling of 3H-spiro[2-benzofuran-1,4'-piperidine] is essential.

  • Hazards: The compound is listed as an irritant to the eyes, respiratory system, and skin.[1]

  • Protective Measures: Standard personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, should be worn when handling the material.[1]

  • Storage: The compound should be stored at either room temperature or refrigerated (2-8°C) in a tightly sealed container to ensure its stability.[1][3]

Conclusion

3H-spiro[2-benzofuran-1,4'-piperidine] stands out as a scaffold of significant value in contemporary chemical science. Its conformationally rigid, three-dimensional structure offers distinct advantages for designing selective and potent bioactive molecules. From its foundational role in the development of CNS-active agents to its sophisticated use in crafting high-affinity probes for cutting-edge biological research, this spirocyclic compound has proven its versatility. As drug discovery programs increasingly seek to explore beyond "flatland" chemistry, scaffolds like 3H-spiro[2-benzofuran-1,4'-piperidine] will undoubtedly continue to be enabling tools for creating the next generation of therapeutics and research agents.

References

The Versatility of the 3H-spiro[2-benzofuran-1,4'-piperidine] Scaffold: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3H-spiro[2-benzofuran-1,4'-piperidine] core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Its inherent structural rigidity and synthetic tractability have allowed for the development of highly selective and potent modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the mechanisms of action for two prominent classes of therapeutics derived from this scaffold: Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity and related metabolic disorders, and Sigma (σ) Receptor modulators with applications in neuroscience and oncology. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental elucidation of these mechanisms, complete with detailed protocols and data interpretation.

Introduction: The 3H-spiro[2-benzofuran-1,4'-piperidine] Scaffold - A Gateway to Therapeutic Innovation

The unique three-dimensional architecture of the 3H-spiro[2-benzofuran-1,4'-piperidine] system, which features a fused benzofuran and piperidine ring system sharing a single spiro carbon, imparts a conformational constraint that is highly advantageous for achieving specific and high-affinity interactions with biological targets.[1][2] This structural motif has been extensively explored as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[3] The versatility of this scaffold lies in the ability to introduce a wide range of substituents at multiple positions, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide will delve into the mechanistic intricacies of two distinct classes of drugs that have emerged from the chemical exploration of this remarkable scaffold.

Modulation of the Melanocortin-4 Receptor: A Targeted Approach to Energy Homeostasis

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a key brain region for regulating energy balance.[4] Agonism of MC4R has been shown to reduce food intake and increase energy expenditure, making it a prime target for the development of anti-obesity therapeutics. The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has been successfully employed to generate potent and selective MC4R agonists.[1][5]

Mechanism of Action: From Receptor Binding to Physiological Response

Derivatives of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold have been designed to mimic the action of the endogenous MC4R agonist, α-melanocyte-stimulating hormone (α-MSH). Upon binding to the receptor, these synthetic agonists induce a conformational change that triggers the canonical Gs-protein signaling cascade.

2.1.1. Gs-Protein Activation and cAMP Production

The primary downstream signaling event following MC4R agonism is the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[4] This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets involved in the regulation of appetite and energy expenditure.

MC4R_Signaling

2.1.2. Receptor Desensitization and Internalization

Prolonged or repeated exposure to agonists typically leads to receptor desensitization and internalization, a cellular mechanism to prevent overstimulation. This process is often mediated by β-arrestins, which are recruited to the phosphorylated C-terminal tail of the activated GPCR. While detailed studies on β-arrestin recruitment by 3H-spiro[2-benzofuran-1,4'-piperidine]-based MC4R agonists are not extensively published, the general mechanism for MC4R desensitization is understood to follow this pathway.

Experimental Workflows for Mechanistic Elucidation

2.2.1. Radioligand Binding Assays

The initial characterization of a novel MC4R agonist involves determining its binding affinity (Ki) for the receptor. This is typically achieved through competitive radioligand binding assays using membranes from cells expressing MC4R and a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay for MC4R

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human MC4R.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).

    • Add increasing concentrations of the unlabeled test compound (the 3H-spiro[2-benzofuran-1,4'-piperidine] derivative).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow

2.2.2. Functional Assays: cAMP Accumulation

To confirm that binding of the spiro-benzofuran-piperidine derivative translates into receptor activation, a functional assay measuring cAMP production is essential.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Plate CHO-K1 cells stably expressing human MC4R in a 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Efficacy

The ultimate validation of an MC4R agonist's mechanism of action is the demonstration of its efficacy in a relevant animal model. In the case of anti-obesity drugs, diet-induced obese (DIO) mice or rats are commonly used.

Parameter Description Expected Outcome with an Effective MC4R Agonist
Food Intake Measurement of daily or cumulative food consumption.Significant reduction compared to vehicle-treated controls.
Body Weight Regular monitoring of body weight changes over the treatment period.Dose-dependent decrease in body weight.
Body Composition Analysis of fat mass and lean mass using techniques like DEXA or NMR.Preferential reduction in fat mass.

Modulation of Sigma (σ) Receptors: A Multifaceted Approach to CNS Disorders and Oncology

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has also proven to be a fertile ground for the discovery of potent and selective ligands for Sigma (σ) receptors.[6] There are two main subtypes, σ₁ and σ₂, which are involved in a variety of cellular functions and are implicated in several pathological conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[7][8]

Mechanism of Action: Diverse Roles of σ₁ and σ₂ Receptor Ligands

3.1.1. σ₁ Receptor Antagonism and Analgesia

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of ion channels and intracellular calcium signaling. Certain derivatives of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold have been identified as potent and selective σ₁ receptor antagonists.[7] By blocking the activity of the σ₁ receptor, these compounds can attenuate neuronal hyperexcitability, which is a key mechanism underlying neuropathic pain.

Example: A Potent and Selective σ₁ Receptor Antagonist

A specific derivative, 1'-benzyl-3-methoxy-3H-spiro[[9]benzofuran-1,4'-piperidine], has been shown to be a potent σ₁ receptor ligand with a Ki of 1.14 nM and over 1100-fold selectivity against the σ₂ receptor.[7] This compound demonstrated significant analgesic activity in a capsaicin-induced model of neuropathic pain, consistent with a σ₁ receptor antagonist mechanism.[7]

3.1.2. σ₂ Receptor Ligands in Cancer

The σ₂ receptor is overexpressed in a variety of tumor cell lines and is considered a biomarker of cell proliferation.[9] Ligands that bind to the σ₂ receptor can induce apoptosis and other forms of cell death in cancer cells, making them promising candidates for cancer therapy and diagnostics.[8][9] The 3H-spiro[2-benzofuran-1,4'-piperidine] core has been incorporated into the design of selective σ₂ receptor ligands, including fluorescent probes for studying receptor localization and function.[9]

Sigma_Receptor_Ligand_Applications

Experimental Workflows for Characterization

3.2.1. σ Receptor Binding Assays

Similar to MC4R, the binding affinity and selectivity of spiro-benzofuran-piperidine derivatives for σ₁ and σ₂ receptors are determined using competitive radioligand binding assays.

Receptor Radioligand Non-specific Binding Agent
σ₁ --INVALID-LINK---pentazocineHaloperidol
σ₂ [³H]DTG (in the presence of (+)-pentazocine to block σ₁ sites)Haloperidol

3.2.2. Functional Assays for σ Receptor Ligands

Determining the functional activity of σ receptor ligands is more complex than for canonical GPCRs.

  • For σ₁ receptor antagonists: Functional assays often involve measuring the modulation of ion channel activity (e.g., NMDA receptor-mediated currents) in neuronal cells or assessing their effects in in vivo models of pain or neurodegeneration.

  • For σ₂ receptor ligands: Functional characterization typically involves assessing their effects on cancer cell viability (e.g., using MTT or apoptosis assays) and exploring their impact on specific cellular pathways implicated in σ₂ receptor-mediated cell death.

Conclusion: A Scaffold with a Bright Future

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has unequivocally demonstrated its value in the discovery of novel therapeutics with diverse mechanisms of action. The examples of MC4R agonists and sigma receptor modulators highlighted in this guide underscore the remarkable versatility of this chemical entity. As our understanding of complex diseases continues to evolve, the strategic application of privileged scaffolds like the 3H-spiro[2-benzofuran-1,4'-piperidine] core will undoubtedly continue to fuel the development of the next generation of targeted and effective medicines. The detailed experimental workflows provided herein offer a robust framework for researchers to further explore the therapeutic potential of this and other promising chemical scaffolds.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Spiro[benzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[benzofuran-piperidine] core represents a fascinating and enduring structural motif in medicinal chemistry. Its inherent three-dimensionality, a departure from the planar structures that long dominated drug discovery, offers a unique spatial arrangement of functional groups, leading to enhanced potency, selectivity, and improved physicochemical properties for a variety of biological targets. This in-depth technical guide delves into the origins of this important scaffold, tracing its discovery from early explorations into central nervous system agents to its current status as a privileged core in modern drug development. We will examine the foundational synthetic strategies, the evolution of its therapeutic applications, and provide detailed protocols for key reactions, offering a comprehensive resource for researchers seeking to leverage this remarkable chemical entity.

Introduction: The Allure of the Spirocyclic Scaffold

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to molecules with greater three-dimensional complexity. Spirocycles, characterized by two rings sharing a single common atom, are at the forefront of this paradigm shift. The spiro[benzofuran-piperidine] scaffold, in particular, has garnered significant attention due to its rigid yet versatile structure. This rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thus enhancing potency. Furthermore, the spatial projection of substituents from the spirocyclic core allows for precise interactions with protein binding pockets, leading to improved selectivity.

The fusion of the benzofuran and piperidine rings creates a unique chemical entity with a rich potential for diverse biological activities. The piperidine ring, a common motif in many approved drugs, provides a basic nitrogen atom that can be crucial for target engagement and can influence pharmacokinetic properties. The benzofuran component offers a stable, aromatic system that can be readily functionalized to modulate activity and properties. This guide will illuminate the historical context and synthetic foundations that have enabled the exploitation of this powerful scaffold.

The Genesis: Discovery as Potential CNS Agents

The story of the spiro[benzofuran-piperidine] scaffold begins in the mid-1970s with a research group at Hoechst-Roussel Pharmaceuticals. In a seminal 1976 paper published in the Journal of Medicinal Chemistry, V. J. Bauer and his colleagues first reported the synthesis of a series of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents.[1][2] Their work was inspired by the recognition of an aminoalkyl(aryl)isobenzofuran moiety present in known antidepressants of the time, such as talopram.[1]

The initial lead compounds, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethylated analogue, demonstrated significant activity in inhibiting tetrabenazine-induced ptosis, a preclinical model used to screen for antidepressant activity.[1] This discovery spurred further investigation into the structure-activity relationships (SAR) of this new class of compounds. The researchers found that optimal activity was associated with the core 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the piperidine nitrogen is basic.[1] Subsequent publications from the same group in 1977 and 1978 explored derivatives with heteroatoms attached to the nitrogen and those with diuretic and antihypertensive properties, respectively, further expanding the known biological profile of this versatile scaffold.

Foundational Synthetic Strategies

The early synthetic routes to the spiro[benzofuran-piperidine] core laid the groundwork for future elaborations. The method developed by Bauer and coworkers remains a cornerstone for the construction of this scaffold.

The Lithiation and Cyclization Approach

The original synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] is a classic example of organometallic addition followed by acid-catalyzed cyclization.[1]

Experimental Protocol:

  • Lithiation: 2-Bromobenzhydryl methyl ether is treated with a strong organolithium reagent, such as n-butyllithium, in an ethereal solvent at low temperature to generate the corresponding aryllithium species.

  • Addition: The aryllithium intermediate is then reacted with 1-methyl-4-piperidone. The nucleophilic aryllithium adds to the electrophilic carbonyl carbon of the piperidone, forming a tertiary alcohol intermediate.

  • Cyclization: The intermediate alcohol is then subjected to acid-catalyzed cyclization. The acidic conditions promote the cleavage of the methyl ether and subsequent intramolecular attack of the hydroxyl group onto the resulting carbocation, forming the spiro[benzofuran-piperidine] core.

The following diagram illustrates this key synthetic workflow:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Addition cluster_2 Step 3: Cyclization 2-Bromobenzhydryl_methyl_ether 2-Bromobenzhydryl methyl ether Aryllithium_species Aryllithium species 2-Bromobenzhydryl_methyl_ether->Aryllithium_species n-BuLi 1-Methyl-4-piperidone 1-Methyl-4-piperidone Aryllithium_species->1-Methyl-4-piperidone Reaction with Tertiary_alcohol_intermediate Tertiary alcohol intermediate 1-Methyl-4-piperidone->Tertiary_alcohol_intermediate Addition Spiro_compound Spiro[benzofuran-piperidine] Tertiary_alcohol_intermediate->Spiro_compound Acid catalyst

Caption: Key steps in the foundational synthesis of the spiro[benzofuran-piperidine] core.

Modern Synthetic Developments

While the foundational lithiation-cyclization approach is robust, modern organic synthesis has introduced a variety of other methods for constructing the spiro[benzofuran-piperidine] scaffold and its derivatives. These include:

  • [3+2] Cycloaddition Reactions: Three-component [3+2] azomethine ylide cycloaddition reactions have been employed to synthesize spiro[benzofuran-pyrrolidine] derivatives, a related and equally important scaffold. This approach offers high efficiency and stereocontrol.

  • Intramolecular Radical Cyclization: The formation of the spirocyclic system can be achieved through intramolecular radical cyclization, providing a pathway to both spirofused benzofurans and benzopyrans.

  • Palladium-Catalyzed Reactions: Intramolecular palladium-catalyzed carboetherification and carboamination reactions have been developed for the synthesis of related spirocyclic systems, showcasing the power of transition metal catalysis in constructing complex heterocyclic frameworks.

Evolution of Therapeutic Applications

From its initial discovery as a potential CNS agent, the spiro[benzofuran-piperidine] scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents. The following table summarizes some of the key therapeutic areas where this scaffold has made a significant impact.

Therapeutic AreaTarget/Mechanism of ActionKey Findings
Oncology FLT3 Inhibitors for Acute Myeloid Leukemia (AML)Novel spiro[benzofuran-3,3'-pyrroles] have been synthesized and shown to have potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in AML.
Antitumor ActivitySpiro[benzofuran-pyrrolidine] derivatives have demonstrated antiproliferative activity against various cancer cell lines, including HeLa and CT26.
Metabolic Disorders Melanocortin Subtype-4 Receptor (MC4R) AgonistsPotent, selective, and orally bioavailable MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been developed for the potential treatment of obesity and other metabolic disorders.
Neuroscience Sigma (σ) Receptor LigandsFunctionalized spiro[isobenzofuran-1,4'-piperidine] derivatives have been developed as high-affinity fluorescent ligands for σ receptors, which are implicated in a variety of neurological and psychiatric disorders.
Infectious Diseases Antileishmanial AgentsSpiro-piperidine derivatives have shown promising in vitro activity against Leishmania major, with some compounds exhibiting superior potency to the standard drug miltefosine.

Conclusion and Future Perspectives

The discovery of the spiro[benzofuran-piperidine] scaffold over four decades ago marked a significant step forward in the exploration of three-dimensional chemical space for drug discovery. From its origins in CNS research to its current applications in oncology, metabolic disorders, and beyond, this privileged scaffold continues to demonstrate its immense value to medicinal chemists. The foundational synthetic strategies have paved the way for the development of more sophisticated and efficient methods for its construction and derivatization.

As our understanding of disease biology deepens and the demand for novel, highly selective, and potent therapeutics grows, the spiro[benzofuran-piperidine] core is poised to play an even more prominent role in the future of drug development. Its unique structural features and proven track record make it an attractive starting point for the design of next-generation medicines targeting a wide array of challenging diseases.

References

The 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold: A Privileged Core for Next-Generation CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel chemical entities that can effectively and safely modulate targets within the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems explored, spirocyclic scaffolds have emerged as particularly promising due to their inherent three-dimensionality, conformational rigidity, and ability to present substituents in precise spatial orientations.[1][2] This guide provides a comprehensive technical overview of the 3H-spiro[2-benzofuran-1,4'-piperidine] core, a privileged scaffold that has garnered significant attention for its potential in developing therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.[3][4][5] We will delve into the synthetic strategies for accessing this core, its key physicochemical properties relevant to CNS drug design, its rich pharmacological profile, and the critical structure-activity relationships (SAR) that govern its interaction with various CNS targets. This document is intended to serve as a practical resource for researchers, providing both foundational knowledge and actionable experimental protocols to accelerate the discovery and development of novel drug candidates based on this versatile scaffold.

The Strategic Advantage of the Spiro[benzofuran-piperidine] Core in CNS Drug Design

The unique architecture of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, which fuses a benzofuran and a piperidine ring through a single quaternary carbon atom, offers several distinct advantages for CNS drug discovery.

  • Three-Dimensionality and Structural Rigidity: Unlike flat aromatic systems, the spirocyclic nature of this core enforces a rigid, three-dimensional geometry. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] The rigid framework allows for the precise projection of functional groups into the three-dimensional space of a receptor's binding pocket.

  • Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate key physicochemical properties essential for CNS drug candidates. By increasing the fraction of sp3-hybridized carbons, this scaffold can help navigate away from the "flatland" of traditional aromatic drugs, often leading to improved solubility and metabolic stability, while maintaining an appropriate lipophilicity for blood-brain barrier (BBB) penetration.[6]

  • Novel Chemical Space: The spiro[benzofuran-piperidine] core provides access to novel and patentable chemical space, a critical consideration in a competitive pharmaceutical landscape. Its unique structure serves as a versatile foundation for the development of diverse compound libraries with a wide range of pharmacological activities.

  • Embedded Pharmacophoric Elements: The scaffold inherently contains key pharmacophoric features: a basic nitrogen atom within the piperidine ring, which is crucial for interacting with many CNS targets, and an oxygen atom in the benzofuran ring that can act as a hydrogen bond acceptor.[7][8]

Below is a logical diagram illustrating the core advantages of this scaffold in the context of CNS drug discovery.

cluster_advantages Advantages in CNS Drug Design cluster_outcomes Potential Outcomes scaffold 3H-Spiro[2-benzofuran-1,4'-piperidine] Core three_d Three-Dimensionality & Rigidity scaffold->three_d physchem Favorable Physicochemical Properties scaffold->physchem novelty Novel Chemical Space scaffold->novelty pharma Embedded Pharmacophores scaffold->pharma affinity Enhanced Binding Affinity three_d->affinity selectivity Improved Target Selectivity three_d->selectivity bbb Optimized BBB Penetration physchem->bbb pk Favorable PK/ADME Profile physchem->pk ip Patentability novelty->ip pharma->affinity

Caption: Core advantages of the spiro[benzofuran-piperidine] scaffold.

Synthesis of the Core Scaffold

Access to the 3H-spiro[2-benzofuran-1,4'-piperidine] core and its derivatives can be achieved through several synthetic routes. A common and effective strategy involves the lithiation of a suitable benzhydryl ether derivative followed by the addition to a protected piperidone and subsequent acid-catalyzed cyclization.[7] Another scalable approach utilizes a debenzylation/hydrogenation strategy.[9]

General Synthetic Workflow

The following diagram outlines a common synthetic pathway to the core scaffold.

start 1'-(Phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] step1 Dissolve in Ethanol Add Raney Nickel (Ruane) Stir at RT, 1h start->step1 Impurity Removal step2 Filter to remove Raney Ni Transfer to Autoclave Add 10% Pd/C step1->step2 step3 Hydrogenate (5 bar H2, 40°C, 19-24h) step2->step3 Debenzylation step4 Filter off Catalyst Evaporate Ethanol step3->step4 Work-up step5 Crystallize from Heptane step4->step5 Purification product 3H-Spiro[2-benzofuran-1,4'-piperidine] (White Solid, ~80% yield) step5->product

Caption: Synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis via Hydrogenation

This protocol is adapted from a known procedure for the synthesis of the title compound.[9]

Step 1: Catalyst Pre-treatment and Starting Material Preparation

  • To a solution of 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (119 g, 425.9 mmol) in ethanol (1 L), add Raney Nickel (12 g).

  • Stir the suspension for 1 hour at room temperature under an argon atmosphere. This step is crucial for removing impurities that could poison the hydrogenation catalyst.

  • Remove the Raney Nickel by filtration through a pad of Celite.

Step 2: Hydrogenation

  • Transfer the filtrate from Step 1 to a suitable steel autoclave.

  • Add 10% Palladium on carbon (12 g, Degussa type).

  • Pressurize the autoclave with hydrogen gas to 5 bar and heat to 40°C.

  • Maintain stirring for 19-24 hours. Monitor the reaction progress by HPLC or TLC to confirm the consumption of the starting material. If the reaction stalls, filtering the catalyst and adding a fresh batch may be necessary.[9]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Remove the Pd/C catalyst by filtration through Celite.

  • Concentrate the filtrate under reduced pressure to obtain a light yellow oily residue.

  • Add heptane (1 L) to the oily residue and stir. The product should spontaneously crystallize.

  • Collect the white solid product by filtration, wash with cold heptane, and dry under vacuum to yield 3H-spiro[2-benzofuran-1,4'-piperidine] (yield: ~65 g, 80%).[9]

Physicochemical Properties for CNS Applications

The suitability of a compound for CNS applications is heavily dictated by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, and particularly its ability to cross the BBB.

PropertyValueSignificance for CNS Drug DesignReference(s)
Molecular Weight 189.25 g/mol Well within the preferred range (<400 Da) for passive diffusion across the BBB.[4]
Melting Point 84-86 °CIndicates a stable crystalline solid at room temperature.N/A
Boiling Point 321.3 ± 42.0 °C (Predicted)Provides an indication of the compound's volatility.N/A
Density 1.14 ± 0.1 g/cm³ (Predicted)Standard for organic molecules of this size.N/A
LogP (ACD/LogP) 2.17Falls within the optimal range (1-3) for BBB penetration, balancing lipid and aqueous solubility.[10]
pKa (Predicted) 10.17 ± 0.20The basic piperidine nitrogen will be protonated at physiological pH (7.4), which can aid in solubility but may limit passive diffusion. This charge is often crucial for ionic interactions with receptor targets.[10]
Aqueous Solubility Sparingly solubleModerate solubility is expected. Formulation strategies may be required for in vivo studies.[4]

Pharmacological Profile: A Multi-Target Scaffold

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has proven to be a versatile platform for engaging a variety of CNS targets. Its derivatives have shown significant affinity and, in some cases, selectivity for sigma, serotonin, and dopamine receptors, making this core attractive for treating a spectrum of CNS disorders.

Sigma (σ) Receptors

The σ receptors, comprising σ1 and σ2 subtypes, are implicated in numerous CNS processes, including learning, memory, and mood, and are targets for neuropsychiatric and neurodegenerative diseases.[11][12] The spiro[benzofuran-piperidine] core is a well-established σ receptor ligand.

  • SAR Highlights:

    • N-Substitution on Piperidine: The substituent on the piperidine nitrogen is a key determinant of affinity and selectivity. Long alkyl chains, often with a terminal aromatic group (e.g., the N-butyl-indole moiety found in siramesine analogues), are well-tolerated and can confer high affinity.[12]

    • Benzofuran Modifications: Substitutions on the benzofuran ring can modulate affinity and selectivity. For instance, moving the N-butyl-spiropiperidine portion from the C-3 indole position to the N-1 position can lead to subnanomolar affinity and moderate σ2 receptor selectivity.[13]

    • 3-Position of the Spirocycle: Introduction of a cyano group at the 3-position of the spirocycle has been shown to result in high σ1 receptor affinity and selectivity.[14] A 1'-benzyl-3-methoxy derivative was identified as a potent and highly selective σ1 receptor antagonist (Ki = 1.14 nM, >1100-fold selectivity over σ2).[15]

Compound/DerivativeTarget(s)Kᵢ (nM)SelectivityReference(s)
1'-Benzyl-3-methoxy derivativeσ1 / σ21.14 / >12,500>1100-fold for σ1[15]
1'-Benzyl-3-cyano derivativeσ1 / σ21.54 / 1590~1030-fold for σ1[14]
Indole-linked derivative (Compound 23)σ1 / σ2296 / 5.07~58-fold for σ2[11]
Indole-linked derivative (Compound 29)σ1 / σ2488 / 51.1~9.5-fold for σ2[11][12]
Indole-linked derivative (Compound 19)σ1 / σ251.3 / 30.2Pan-affinity[11][12]
Serotonin (5-HT) Receptors

Modulation of the serotonergic system is a cornerstone of treatment for depression and anxiety. Derivatives of the spiro[benzofuran-piperidine] scaffold have been investigated as ligands for various 5-HT receptors.

  • SAR Highlights:

    • 5-HT1A Receptor: Spiro[pyrrolidine/piperidine-benzopyran] analogues, which are structurally related to the spiro[benzofuran-piperidine] core, have shown nanomolar affinity for 5-HT1A receptors with high selectivity over other 5-HT and dopamine receptor subtypes.[16] The stereochemistry at the spiro center is critical, with the dextrorotatory enantiomer often showing higher affinity.[16]

    • General Observations: The nature of the substituent on the piperidine nitrogen is crucial for tuning affinity and functional activity at 5-HT receptors.

Other CNS Targets
  • Antidepressant-like Activity: Early studies on 3-phenyl substituted spiro[isobenzofuran-piperidines] demonstrated significant activity in the tetrabenazine-induced ptosis model, an animal model predictive of antidepressant effects.[7] Optimal activity was associated with a basic nitrogen on the piperidine ring. Large N-substituents or substituents larger than hydrogen at the C-3 position reduced this activity.[7]

  • Antihypertensive Activity: Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-piperidine] have been reported to possess diuretic and antihypertensive properties. [N/A]

  • Dopamine Receptors: While less extensively reported than for sigma and serotonin receptors, the piperidine moiety is a common feature in dopamine receptor ligands. The rigid spirocyclic framework offers an opportunity to develop selective antagonists or partial agonists for dopamine receptor subtypes (e.g., D2, D3, D4), which are key targets in the treatment of schizophrenia and other psychotic disorders. Further SAR studies are warranted to fully explore this potential.[17]

Key Experimental Methodologies

To characterize novel compounds based on the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, a series of standardized in vitro assays are essential.

Radioligand Binding Assay (General Protocol)

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor target.

prep Prepare Receptor Membranes (from cell lines or tissue) incubation Incubate: - Membranes - Radioligand ([3H]-ligand) - Test Compound (various conc.) prep->incubation separation Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify Quantify Bound Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 - Calculate Ki (Cheng-Prusoff) quantify->analysis

Caption: Workflow for a typical radioligand binding assay.

Protocol: Competitive Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT1A receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up reactions in triplicate containing:

    • Total Binding: Receptor membranes, [³H]8-OH-DPAT (a 5-HT1A agonist radioligand) at a concentration near its Kₑ, and assay buffer.

    • Non-specific Binding: Same as total binding, but with an excess of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) to saturate the receptors.

    • Competition: Same as total binding, but with varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of specific binding (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: cAMP Measurement for Gᵢ-Coupled Receptors (e.g., 5-HT1A)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Since the 5-HT1A receptor is Gᵢ-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Protocol: Forskolin-Induced cAMP Inhibition Assay

  • Cell Culture: Plate CHO cells stably expressing the 5-HT1A receptor in a suitable assay plate and culture overnight.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test compound (for agonist mode) or with a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist mode).

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[18]

  • Data Analysis:

    • Agonists: Plot the cAMP level against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

    • Antagonists: Determine the ability of the test compound to shift the dose-response curve of a known agonist to the right, and calculate the antagonist's potency (e.g., pA₂ or Kₑ).

Future Directions and Conclusion

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold represents a highly validated and promising starting point for the discovery of novel CNS therapeutics. Its unique structural and physicochemical properties make it a "privileged" core in medicinal chemistry.[3][5]

Key areas for future exploration include:

  • Systematic SAR Elucidation: A comprehensive exploration of substitutions on both the benzofuran and piperidine rings is needed to build detailed SAR models for a wider range of CNS targets, particularly dopamine and other serotonin receptor subtypes.

  • Bioisosteric Replacement: Investigating bioisosteric replacements for the benzofuran moiety (e.g., with benzothiophene, indole, or other heterocycles) and the piperidine ring (e.g., with other azaspirocycles) could lead to compounds with improved properties and novel pharmacology.

  • In Vivo Characterization: Promising compounds with high in vitro potency and selectivity must be advanced into relevant animal models of CNS disorders to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.

  • Polypharmacology: The tendency of this scaffold to interact with multiple targets could be strategically leveraged to design multi-target-directed ligands, which may offer superior efficacy for complex multifactorial CNS diseases.

References

The Spiro[benzofuran-piperidine] Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Core Structure

In the landscape of medicinal chemistry, the quest for novel molecular architectures with significant biological activity is perpetual. Among the myriad of heterocyclic systems, spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality, which allows for a more precise and multifaceted interaction with biological targets. The spiro[benzofuran-piperidine] core, a unique fusion of a benzofuran moiety and a piperidine ring sharing a single carbon atom, has emerged as a particularly promising scaffold. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of novel derivatives based on this intriguing molecular framework.

The benzofuran ring is a common motif in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects[1][2][3]. The piperidine ring, another prevalent N-heterocycle in pharmaceuticals, is known to enhance pharmacokinetic properties such as solubility and bioavailability, and often serves as a crucial pharmacophore for interacting with various receptors and enzymes[4]. The spirocyclic fusion of these two privileged structures results in a rigidified, three-dimensional conformation that can be strategically decorated with various functional groups to fine-tune biological activity and selectivity.

This guide will delve into the significant anticancer, antimicrobial, and neuroprotective activities of novel spiro[benzofuran-piperidine] scaffolds, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of spiro[benzofuran-piperidine] derivatives is their potent and often selective cytotoxicity against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and disrupt the cell cycle in malignant cells, making them a compelling class of molecules for oncology research.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A significant body of evidence points towards the induction of apoptosis as a primary mechanism by which spiro[benzofuran-piperidine] and related benzofuran derivatives exert their anticancer effects. One of the key signaling cascades implicated is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers and plays a crucial role in cell survival, proliferation, and resistance to therapy[5][6].

Several studies have demonstrated that benzofuran derivatives can inhibit this pathway, leading to the downstream suppression of anti-apoptotic signals and the activation of programmed cell death[5][7][8]. The inhibition of mTOR, a central regulator of cell growth and metabolism, has been identified as a key event in the anticancer activity of some benzofuran compounds[7][8][9].

The apoptotic cascade initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the balance of the Bcl-2 family of proteins , which are critical regulators of mitochondrial outer membrane permeabilization[10][11]. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members such as Bcl-2 is inhibited[12][13]. This leads to the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the apoptotic process.

Cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases , such as caspase-9. These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 , which are responsible for the systematic dismantling of the cell by cleaving a host of cellular proteins[10][11][14].

In addition to apoptosis, spiro[benzofuran-piperidine] derivatives have been shown to induce cell cycle arrest , often at the G2/M phase[5]. This prevents cancer cells from progressing through mitosis and ultimately leads to a reduction in tumor cell proliferation.

Anticancer Mechanism of Spiro[benzofuran-piperidine] Scaffolds Scaffold Spiro[benzofuran-piperidine] Derivative PI3K PI3K Scaffold->PI3K Inhibition Bcl2 Bcl-2 (anti-apoptotic) Scaffold->Bcl2 Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Scaffold->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Activation Bax Bax (pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (initiator) CytC->Casp9 Activation Casp3 Caspase-3 (executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer signaling pathway of spiro[benzofuran-piperidine] derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of spiro[benzofuran-piperidine] derivatives is highly dependent on the nature and position of substituents on both the benzofuran and piperidine moieties. Several SAR studies have provided valuable insights for the rational design of more potent anticancer agents[1][2][4][15][16].

  • Substituents on the Benzofuran Ring: The electronic properties of substituents on the aromatic part of the benzofuran ring play a crucial role. The introduction of electron-donating groups has been shown to be beneficial for the inhibitory activity against cancer cells[17]. Conversely, the effect of electron-withdrawing groups such as halogens can be variable, with some studies showing enhanced activity while others report no significant improvement[1][17].

  • Substituents on the Piperidine Ring: Modifications on the piperidine nitrogen are critical for activity. The presence of a basic nitrogen atom is often associated with optimal activity[18]. Furthermore, the introduction of bulkier amine-containing groups, such as 4-piperidino-piperidine, has been shown to enhance cytotoxicity[1].

  • Hybrid Molecules: The concept of molecular hybridization, where the spiro[benzofuran-piperidine] scaffold is linked to other pharmacologically active moieties like chalcones, triazoles, or piperazines, has emerged as a promising strategy to develop potent and selective anticancer agents[1].

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of novel spiro[benzofuran-piperidine] and related scaffolds is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound IDCancer Cell LineIC50 (µM)Reference
4b HeLa (Cervical)15.14 ± 1.33[17]
4c HeLa (Cervical)10.26 ± 0.87[17]
4e CT26 (Colon)8.31 ± 0.64[17]
4s CT26 (Colon)5.28 ± 0.72[17]
Cisplatin HeLa (Cervical)15.91 ± 1.09[17]
Cisplatin CT26 (Colon)10.27 ± 0.71[17]
Benzofuran derivative 26 MCF-7 (Breast)0.057[5]
Benzofuran derivative 36 MCF-7 (Breast)0.051[5]

Antimicrobial Activity: A Growing Area of Investigation

While the primary focus has been on anticancer applications, emerging evidence suggests that spiro[benzofuran-piperidine] and related benzofuran and piperidine derivatives also possess significant antimicrobial properties. The increasing threat of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action against pathogenic bacteria and fungi.

Spectrum of Activity

Derivatives of these scaffolds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains[19][20][21][22][23]. The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features influencing antimicrobial potency can differ from those required for anticancer activity. For instance, in a series of piperidine derivatives, specific substitutions were found to be crucial for activity against certain bacterial and fungal strains[22][24]. Similarly, for some benzofuran derivatives, aza-benzofurans displayed better antibacterial activity, while oxa-benzofurans were more potent against fungi[21].

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Spiropyrrolidine derivative 5a Staphylococcus aureus3.9[19]
Spiropyrrolidine derivative 5h Micrococcus luteus31.5[19]
Spiropyrrolidine derivative 5p Micrococcus luteus62.5[19]
Benzofuran derivative 1 Salmonella typhimurium12.5[21]
Benzofuran derivative 1 Staphylococcus aureus12.5[21]
Benzofuran derivative 5 Penicillium italicum12.5[21]
Benzofuran derivative 6 Colletotrichum musae12.5-25[21]

Neuroprotective Potential: An Emerging Frontier

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The benzofuran scaffold has been identified as a promising starting point for the development of neuroprotective agents[1][2][3][25]. These compounds have been shown to exhibit antioxidant properties and the ability to protect neurons from various insults.

Mechanisms of Neuroprotection

The neuroprotective effects of benzofuran derivatives are often attributed to their ability to counteract oxidative stress, a key pathological feature in many neurodegenerative disorders[26][27][28]. Some compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation[26]. Additionally, certain benzofuran derivatives have shown the potential to inhibit excitotoxicity induced by neurotransmitters like NMDA[26].

Structure-Activity Relationship (SAR) in Neuroprotection

SAR studies in the context of neuroprotection have indicated that the presence and position of hydroxyl and methoxy groups on the benzofuran ring can significantly influence antioxidant and neuroprotective efficacy[26][28]. For spiro[isobenzofuran-piperidine] derivatives, a sterically unhindered, basic nitrogen was found to be optimal for activity in a model of tetrabenazine-induced ptosis, which is relevant to CNS disorders[18][29].

Quantitative Data on Neuroprotective Activity
Compound ClassAssayIC50 or ActivityReference
Indanone/piperidine hybrid 4 OGD/R-induced neuronal cell injurySignificant viability at 3.125-100 µM[30]
Pyrrole-containing azomethine 1 SH-SY5Y cell viabilityIC50 = 53.0 µM[27]
Pyrrole-containing azomethine 11 SH-SY5Y cell viabilityIC50 = 263.5 µM[27]
C. tougourensis n-BuOH extractAnti-AChE assayIC50 = 9.8 ± 0.62 µg/mL[3]

Experimental Protocols

A self-validating system of protocols is essential for reproducible and trustworthy research. Below are detailed, step-by-step methodologies for the synthesis of a representative spiro[benzofuran-piperidine] scaffold and for the evaluation of its anticancer activity.

Synthesis of a Spiro[benzofuran-pyrrolidine] Scaffold via [3+2] Cycloaddition

This protocol describes a three-component [3+2] azomethine ylide cycloaddition reaction, a common and efficient method for constructing spiro-pyrrolidine and related spiro-piperidine scaffolds[17][31].

Synthesis_Workflow Start Start Reactants Combine: - (Z)-3-benzylidenebenzofuran-2(3H)-one (1a) - Ninhydrin (2) - Sarcosine (3) Start->Reactants Solvent Add Solvent (e.g., THF) Reactants->Solvent Reaction Heat Reaction Mixture (e.g., 60 °C for 5h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Remove solvent (rotary evaporation) Monitoring->Workup Complete Purification Purify Crude Product (Silica gel column chromatography) Workup->Purification Characterization Characterize Product: - NMR - HRMS - X-ray crystallography (if applicable) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of a spiro[benzofuran-pyrrolidine] scaffold.

Step-by-Step Protocol:

  • Reactant Preparation: To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1a, 0.3 mmol), ninhydrin (2, 0.6 mmol), and sarcosine (3, 0.9 mmol)[17].

  • Solvent Addition: Add tetrahydrofuran (THF, 3.0 mL) to the flask[17].

  • Reaction Conditions: Stir the reaction mixture at 60 °C[17].

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 5 hours)[17].

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator[17].

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the desired spiro[benzofuran-pyrrolidine] derivative[17].

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS)[17].

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or CT26) into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment[17].

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin)[17].

  • Incubation: Incubate the plate for another 24-48 hours under the same conditions[17].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[17].

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The spiro[benzofuran-piperidine] scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its anticancer properties has revealed potent activity against a range of cancer cell lines, with mechanisms involving the induction of apoptosis via key signaling pathways like PI3K/Akt/mTOR and the activation of caspases. The growing body of evidence for its antimicrobial and neuroprotective potential further underscores the broad therapeutic applicability of this scaffold.

Future research in this area should focus on several key aspects. A more in-depth elucidation of the specific molecular targets for these compounds will be crucial for understanding their precise mechanisms of action and for the development of more selective drugs. The exploration of a wider range of substituents and the synthesis of more diverse libraries of spiro[benzofuran-piperidine] derivatives will undoubtedly lead to the discovery of compounds with improved potency and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic efficacy and safety of these novel scaffolds in preclinical models of cancer, infectious diseases, and neurodegeneration. The continued investigation of the spiro[benzofuran-piperidine] core holds great promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

An In-depth Technical Guide to the Pharmacological Investigation of the 3H-Spiro[2-benzofuran-1,4'-piperidine] Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2-benzofuran-1,4'-piperidine] moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active compounds.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with various biological targets, particularly within the central nervous system (CNS).[3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to systematically investigate the pharmacology of novel compounds containing this scaffold, with a special focus on its tritiated form, ³H-spiro[2-benzofuran-1,4'-piperidine]. We will delve into the causality behind experimental choices, provide self-validating protocols for key assays, and ground the discussion in authoritative references, thereby offering a comprehensive roadmap from initial target identification to functional characterization.

Introduction: The Spiro[2-benzofuran-1,4'-piperidine] Scaffold—A Gateway to the CNS

The unique fusion of a benzofuran ring system with a piperidine ring via a spirocyclic carbon imparts significant structural rigidity and a defined spatial arrangement.[1][2] This architecture has proven highly effective for targeting complex binding sites within CNS receptors. Historically, derivatives have shown potent activity as diuretics and antihypertensives, but the primary focus has shifted towards neuropharmacology.[1][4]

Key therapeutic areas where this scaffold is prominent include:

  • Neurological and Psychiatric Disorders: The structure is a cornerstone for ligands targeting sigma (σ) receptors, which are implicated in conditions like schizophrenia, depression, neuropathic pain, and neurodegenerative diseases such as Alzheimer's.[5][6][7]

  • Dopaminergic Modulation: Many derivatives exhibit high affinity for dopamine receptors (D₂, D₃), making them relevant for antipsychotic and antidepressant drug discovery.[8][9][10]

  • Serotonergic and Adrenergic Systems: Cross-reactivity and targeted activity at serotonin (5-HT) and norepinephrine (NE) transporters and receptors are also observed, broadening the potential therapeutic applications.[11]

This guide will use the well-characterized pharmacology of sigma receptors as the primary exemplar to illustrate the investigative workflow, as this target class is strongly associated with the spiro[benzofuran-piperidine] core.

Primary Target Deconvolution: Identifying the Molecular Handshake

The first critical step in characterizing a novel compound is to determine its primary biological targets. Given the history of the scaffold, a logical starting point is a panel of CNS-related receptors and transporters.

Rationale for Prioritizing Sigma Receptors

The sigma receptor family, comprising σ₁ and σ₂ subtypes, represents a unique class of intracellular proteins, primarily located at the endoplasmic reticulum (ER).[12][13][14] They are not classical G-protein coupled receptors (GPCRs) but function as ligand-operated molecular chaperones.[15][16] Their modulation affects a wide array of cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses, making them attractive drug targets.[5][7]

Many potent and selective sigma receptor ligands, such as L-687,384, are built upon a spiro-piperidine framework, making this receptor class a high-probability target for any new analog.[5][17][18]

The Power of Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the competition between a radiolabeled ligand (e.g., ³H-spiro[2-benzofuran-1,4'-piperidine] or a known standard) and the unlabeled test compound for a finite number of receptor sites in a tissue homogenate or cell membrane preparation.[12][13]

The logical flow for a competitive binding assay is designed to isolate the specific interaction between the ligand and the target receptor while minimizing confounding signals.

Radioligand_Binding_Workflow start_node Prepare Tissue/Cell Membranes incubation Incubation (Membranes + Radioligand + Test Compound) start_node->incubation radioligand_prep Prepare Radioligand ([3H]-(+)-pentazocine) radioligand_prep->incubation test_compound_prep Prepare Test Compound (Serial Dilution) test_compound_prep->incubation separation Rapid Filtration (Separate Bound/Free) incubation->separation Terminate Reaction quantification Scintillation Counting (Quantify Bound Radioactivity) separation->quantification Filters analysis Data Analysis (Calculate Ki) quantification->analysis CPM Data

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted from established methodologies for characterizing σ₁ receptor ligands.[13][15]

  • Tissue Preparation:

    • Homogenize guinea pig liver, a tissue with high σ₁ receptor density, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[14][16]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Finally, resuspend the pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membrane preparation (e.g., 100 µg protein), and the radioligand, [³H]-(+)-pentazocine (a selective σ₁ ligand), at a concentration near its dissociation constant (Kd), typically ~3-10 nM.[13][15]

    • Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-radiolabeled, potent σ₁ ligand like haloperidol to saturate all specific binding sites.[7][15]

    • Test Compound: Add assay buffer, membranes, radioligand, and varying concentrations of the novel spiro[2-benzofuran-1,4'-piperidine] compound (e.g., from 0.1 nM to 10 µM).

  • Incubation & Termination:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This step quickly separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Specific binding is calculated as Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Building a Selectivity Profile

A therapeutically viable compound should exhibit selectivity for its intended target over other receptors to minimize off-target side effects. The spiro[2-benzofuran-1,4'-piperidine] scaffold is also known to interact with other CNS targets. Therefore, it is crucial to perform binding assays against a panel of relevant receptors.

Table 1: Example Selectivity Screening Panel

Receptor/Transporter TargetRadioligand ExampleRationale for Inclusion
Sigma-2 (σ₂) Receptor [³H]-DTG (+ σ₁ masker)Primary subtype for selectivity determination.[19][20]
Dopamine D₂ Receptor [³H]-SpiperoneCommon off-target for CNS drugs; relevant for antipsychotic profile.[21]
Dopamine D₃ Receptor [³H]-YM-09151-2Structurally related to D₂; implicated in addiction and cognition.[10]
Serotonin Transporter (SERT) [³H]-CitalopramRelevant for antidepressant and anxiolytic effects.
NMDA Receptor [³H]-MK-801Some sigma ligands, like L-687,384, show activity at this ion channel.[17][22]

A compound is generally considered "selective" if it displays at least a 10-fold, and preferably >100-fold, higher affinity (lower Ki) for the primary target over other targets.

Functional Characterization: From Binding to Biological Effect

Demonstrating high-affinity binding is only the first step. It is essential to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Characterizing the functional activity of sigma receptor ligands is notoriously challenging as they lack a canonical G-protein signaling cascade.[6][7] However, several validated functional assays can elucidate their mechanism.

Differentiating Agonists from Antagonists

Several indirect or downstream functional assays are used in the field.[6]

  • Modulation of Opioid Analgesia: A well-established in vivo functional assay. σ₁ receptor agonists (e.g., (+)-pentazocine) are known to diminish opioid-induced analgesia, while σ₁ antagonists potentiate it.[6] This behavioral assay provides a clear functional readout.

  • Neurite Outgrowth Assay: In cultured neuronal cells (e.g., PC12), σ₁ agonists can promote neurite outgrowth, an effect that can be blocked by σ₁ antagonists. This cell-based assay provides a quantifiable morphological endpoint.

  • Receptor Homomerization Assays: Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) can measure changes in the oligomerization state of σ₁ receptors.[15] Some studies have shown that agonists and antagonists can induce opposite effects on the BRET signal, suggesting they stabilize different receptor conformations.[15]

The σ₁ receptor acts as a chaperone, interacting with various "client" proteins, such as ion channels and other receptors, to modulate their function. Its activity is a complex interplay of conformational states.

Sigma1_Signaling ligand_node Agonist (e.g., (+)-Pentazocine) Antagonist (e.g., Haloperidol) sigma1 σ₁ Receptor (ER Chaperone) ligand_node:agonist->sigma1 Stabilizes 'Active' State ligand_node:antagonist->sigma1 Stabilizes 'Inactive' State client_protein Client Protein (e.g., NMDA-R, K+ Channel) sigma1->client_protein Modulates Function cellular_response Cellular Response (e.g., Neurite Outgrowth, Modulated Neurotransmission) client_protein->cellular_response

References

Methodological & Application

Introduction: The Significance of the Spiro[benzofuran-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine]: Protocols and Scientific Insights

The 3H-spiro[2-benzofuran-1,4'-piperidine] core represents a privileged heterocyclic motif in modern medicinal chemistry. Spirocycles, characterized by a single atom shared between two rings, introduce a rigid, three-dimensional architecture into molecules. This structural feature is highly desirable in drug design as it can enhance binding affinity and selectivity for biological targets by precisely orienting functional groups in three-dimensional space.[1][2] Specifically, the fusion of the benzofuran and piperidine moieties has been explored for developing novel therapeutic agents targeting the central nervous system (CNS), including treatments for depression, anxiety, and other neurological disorders.[3][4][5]

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[6] When incorporated into a spirocyclic system with benzofuran, it creates a unique chemical space that has led to the discovery of potent and selective ligands for various receptors.[7][8]

This guide, intended for researchers and drug development professionals, provides a detailed examination of established and emerging synthetic protocols for constructing the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale for methodological choices, and practical insights to ensure successful synthesis.

Primary Synthetic Strategy: Reductive Debenzylation and Cyclization

One of the most direct and well-documented routes to the target scaffold involves a final-step catalytic hydrogenation. This approach typically utilizes a protected piperidine precursor which, upon deprotection, facilitates the desired transformation. The following protocol is a detailed methodology derived from established literature.[9]

Scientific Rationale (E-E-A-T)

This synthesis relies on a robust and scalable final step: the hydrogenolytic cleavage of a benzyl protecting group from the piperidine nitrogen. The choice of a benzyl group is strategic; it is stable under a variety of reaction conditions used to construct the precursor, yet can be removed cleanly under catalytic hydrogenation. The precursor, 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine], is assembled through methods such as the lithiation of a protected 2-bromobenzyl derivative followed by reaction with N-benzyl-4-piperidone and subsequent acid-catalyzed cyclization.[4]

The protocol highlights a critical aspect of catalyst management. A pre-treatment step with Raney Nickel (Ra-Ni) is included.[9] This is an essential consideration in process chemistry to remove any potential catalyst poisons, such as sulfur-containing impurities, which could deactivate the more sensitive Palladium on Carbon (Pd/C) catalyst used in the main hydrogenation step. This self-validating system ensures the efficiency and reproducibility of the reaction.

Experimental Workflow Diagram

G cluster_0 Catalyst Poison Removal cluster_1 Catalytic Hydrogenation cluster_2 Workup and Isolation A 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] in Ethanol B Add Raney Nickel (Ra-Ni) A->B C Stir at Room Temperature (1 hr) B->C D Filter to remove Ra-Ni C->D E Transfer Filtrate to Autoclave D->E Purified Filtrate F Add 10% Pd/C Catalyst E->F G Hydrogenate (5 bar H₂, 40°C, 19-43 hrs) F->G H Monitor reaction by HPLC G->H I Filter off Pd/C Catalyst H->I Upon Reaction Completion J Evaporate Ethanol I->J K Crystallize from Heptane J->K L Isolate pure 3H-spiro[2-benzofuran-1,4'-piperidine] K->L

Caption: Workflow for the synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine].

Detailed Step-by-Step Protocol

Materials:

  • 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine]

  • Ethanol (Absolute)

  • Raney Nickel (slurry in water)

  • 10% Palladium on Carbon (Pd/C)

  • Heptane

  • Argon or Nitrogen gas

  • Steel Autoclave (Parr Hydrogenator or similar)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Poison Removal:

    • In a suitable round-bottom flask, dissolve 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (119 g, 425.9 mmol) in ethanol (1 L).

    • Carefully add Raney Nickel (approx. 12 g of a 50% slurry in water, washed with ethanol).

    • Purge the flask with an inert gas (Argon) and stir the suspension at room temperature for 1 hour. Scientist's Note: This step is crucial for removing trace impurities that could poison the palladium catalyst, ensuring a more efficient and complete hydrogenation.[9]

    • Remove the Raney Nickel by filtration through a pad of Celite. Rinse the pad with a small amount of ethanol to ensure complete transfer of the substrate.

  • Hydrogenation:

    • Transfer the filtrate to a steel autoclave.

    • Carefully add 10% Pd/C catalyst (12 g) to the solution.

    • Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to 5 bar.

    • Heat the reaction mixture to 40°C and stir vigorously for 19 hours.

    • In-Process Control (IPC): After 19 hours, carefully depressurize the autoclave, take an aliquot of the reaction mixture, and analyze it by HPLC to check for the presence of starting material. If the reaction is incomplete (e.g., >2% starting material remaining), filter off the catalyst, add a fresh portion of 10% Pd/C (e.g., 4 g), and continue hydrogenation under the same conditions for an additional 24 hours.[9]

  • Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen pressure. Purge the autoclave with nitrogen.

    • Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the catalyst on the filter with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure (rotary evaporation) to yield a light yellow oil.

    • Add heptane (1 L) to the oily residue and stir. The product should spontaneously crystallize.

    • Collect the white solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum.

    • Expected Yield: ~65 g (80%). Mass Spectrometry: m/z = 190 [M+H]⁺.[9]

Alternative Synthetic Strategy: Intramolecular SNAr Approach

A more modern and highly efficient strategy for constructing related spirocyclic benzofuranones involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This method is particularly powerful for creating the spirocyclic junction in a single, high-yielding step and is amenable to large-scale synthesis.[10]

Scientific Rationale (E-E-A-T)

The SNAr reaction is a cornerstone of heterocyclic synthesis. The logic here is to construct a precursor containing a piperidine alcohol and a suitably activated fluorobenzoyl moiety. The fluorine atom serves as an excellent leaving group, and its departure is facilitated by an electron-withdrawing group (in this case, the ketone) ortho or para to it. Upon deprotonation of the tertiary alcohol with a base, the resulting alkoxide acts as an intramolecular nucleophile, attacking the electron-deficient aromatic ring and displacing the fluoride to forge the spirocyclic ether linkage. This method offers high regioselectivity and often proceeds under mild conditions.

General Mechanism Diagram

Caption: General mechanism for intramolecular SNAr cyclization.

Conceptual Protocol
  • Precursor Synthesis: The key precursor, a derivative of 4-(2-fluorobenzoyl)-4-hydroxypiperidine, can be synthesized via the addition of a 2-fluorophenyl Grignard or organolithium reagent to an N-protected 4-piperidone derivative.[10]

  • Cyclization: The precursor is dissolved in a polar aprotic solvent (e.g., DMF, DMSO).

  • A suitable base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the tertiary alcohol.

  • The reaction is heated to facilitate the intramolecular nucleophilic attack and subsequent cyclization.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or crystallization to yield the desired spiro[benzofuran-piperidine] derivative.

Classical and Emerging Synthetic Approaches

A comprehensive understanding requires familiarity with a broader range of synthetic tactics.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a ring-closed product.[11] While classically used for tetrahydroisoquinolines, a modified version can be envisioned for the spiro[benzofuran-piperidine] scaffold.

  • Causality: The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[11][12] For this specific scaffold, a potential precursor could be a tryptamine-like molecule where the indole is replaced by a phenol ether linked to an aldehyde. Acid-catalyzed condensation with a 4-aminopiperidine derivative could, in principle, lead to the desired spiro-system, although this is a non-trivial synthetic challenge.

G amine β-Arylethylamine imine Iminium Ion (Electrophile) amine->imine + H⁺, -H₂O carbonyl Aldehyde/Ketone carbonyl->imine spiro Spirocycle Intermediate imine->spiro Electrophilic Aromatic Substitution product Ring-Closed Product spiro->product Rearomatization (-H⁺)

Caption: Conceptual workflow of the Pictet-Spengler reaction.

Radical Cyclization

Intramolecular radical cyclization offers another avenue to spirofused heterocycles.[13] This approach typically involves generating a radical on a side chain, which then attacks an aromatic ring or a double bond to form the new ring system. The yield for forming five-membered rings via this method is often favorable.[13]

Summary of Methodologies

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Reductive Debenzylation Final step hydrogenation of a protected precursor.[9]High yield, robust, scalable, well-documented.Requires pre-formed spirocycle, sensitive to catalyst poisoning.
Intramolecular SNAr Cyclization via nucleophilic displacement of fluoride.[10]High efficiency, mild conditions, excellent for scalability.Requires specific ortho-fluoro substituted precursors.
Pictet-Spengler Reaction Acid-catalyzed condensation and cyclization.[11]Classic, powerful for building complex heterocycles.May require harsh acidic conditions, precursor synthesis can be complex.
Radical Cyclization Formation of C-C bond via a radical intermediate.[13]Good for forming 5-membered rings, tolerant of various functional groups.Can have regioselectivity issues, may require toxic tin reagents.

Conclusion

The synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine] can be approached through several effective strategies. For direct, scalable production, the catalytic hydrogenation of a pre-formed N-benzyl spirocycle stands out as a reliable and high-yielding method.[9] For novel analogue synthesis and process development, the intramolecular SNAr reaction offers a modern, efficient, and versatile alternative.[10] Understanding the causality behind each protocol—from catalyst pre-treatment to the electronic requirements of an SNAr reaction—empowers researchers to troubleshoot effectively and adapt these methodologies for the synthesis of new, potentially therapeutic agents.

References

Scalable synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Scalable, Crystallization-Driven Synthesis of 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Spiro[2-benzofuran-1,4'-piperidine] Core

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise presentation of pharmacophoric elements, making it a highly sought-after core for designing selective ligands for biological targets. This scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS), with notable applications in potential treatments for depression, anxiety, and schizophrenia[1][2]. Furthermore, its derivatives have been instrumental in creating high-affinity probes for studying sigma (σ) receptors, which are implicated in cancer and neurodegenerative diseases like Alzheimer's[3][4][5].

Given its therapeutic potential, the development of robust, efficient, and scalable synthetic routes to access this core structure is of paramount importance for both academic research and industrial drug development. This guide details a scalable synthesis that strategically avoids chromatographic purification in the final step, relying on an optimized intramolecular SNAr reaction and crystallization to deliver a key intermediate with high purity and yield, suitable for large-scale production.

Synthetic Strategy: An Intramolecular SNAr Approach

While several strategies exist for constructing spirocyclic piperidines, including the classic Pictet-Spengler reaction[6][7] and various radical or transition-metal-catalyzed cyclizations[8], many of these methods present scalability challenges. These can include the need for expensive catalysts, difficult-to-remove byproducts, or a reliance on column chromatography for purification.

The strategy outlined here circumvents these issues by employing a two-step sequence starting from readily available precursors: 2-fluorobenzaldehyde and N-Boc-4-piperidone. The key bond-forming step is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach is highly effective for process scale-up due to several factors:

  • Atom Economy: The reaction forms the desired spirocycle with minimal byproduct formation.

  • Robust Conditions: The SNAr cyclization is typically tolerant of various functional groups and can be driven to completion with thermal input.

  • Crystallization-Enabled Purification: The final product is designed to be a stable, crystalline solid, allowing for isolation and purification via crystallization—a highly scalable and cost-effective unit operation.

The overall workflow is summarized in the diagram below.

G A 2-Fluorobenzaldehyde + N-Boc-4-piperidone B Step 1: Addition Reaction (e.g., Grignard or Lithiation) A->B Reagents C Intermediate: 4-(2-Fluorobenzoyl)-4-hydroxypiperidine derivative B->C Formation D Step 2: Intramolecular SNAr Cyclization (Base-mediated) C->D Substrate E Final Product: tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate D->E Cyclization F Purification: Crystallization E->F Isolation G cluster_mech Key SNAr Cyclization Mechanism A Fluorobenzoyl Intermediate B Deprotonation (Base) A->B + KHMDS C Alkoxide Intermediate B->C D Intramolecular Attack on Ar-F C->D 5-exo-tet E Meisenheimer Complex D->E F Fluoride Elimination E->F Rearomatization G Spirocyclic Product F->G

References

Application Note: Structural Characterization of 3H-spiro[2-benzofuran-1,4'-piperidine] using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents, particularly those targeting the central nervous system.[1][2] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets.[3] Unambiguous structural confirmation and characterization of this scaffold and its derivatives are critical for advancing drug discovery programs. This application note provides a comprehensive technical guide for researchers, outlining detailed protocols for the structural elucidation of 3H-spiro[2-benzofuran-1,4'-piperidine] using High-Resolution Mass Spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We emphasize the causality behind experimental choices and present a self-validating system for data interpretation.

Introduction to the Spirocyclic Scaffold

The fusion of a benzofuran ring system with a piperidine ring through a single spiro carbon atom creates the 3H-spiro[2-benzofuran-1,4'-piperidine] core. This structural arrangement is found in a variety of compounds investigated for their potential as antidepressants and other CNS agents.[1] The precise characterization of this moiety is fundamental to understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.[4] Advanced spectroscopic methods, namely NMR and MS, are indispensable tools for this purpose. This guide details the application of ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and ESI-HRMS to provide a complete and confident structural assignment.

Foundational Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity and stereochemistry of organic molecules in solution.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), spin-spin coupling with neighboring protons (multiplicity), and relative abundance (integration). ¹³C NMR provides analogous information for the carbon skeleton.

  • 2D NMR: For complex structures like spirocycles, 1D spectra are often insufficient for complete assignment due to signal overlap. 2D NMR experiments resolve these ambiguities by correlating nuclear spins through chemical bonds or space.

    • COSY: Correlates protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH), revealing proton-proton connectivity within individual spin systems (e.g., within the piperidine ring or the aromatic ring).[5]

    • HSQC: A proton-detected heteronuclear experiment that correlates each proton with the carbon atom to which it is directly, one-bond attached (¹JCH).[5][6] This is invaluable for assigning carbon signals based on their known proton assignments.

    • HMBC: A proton-detected heteronuclear experiment that reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[6][7] This is the key experiment for establishing connectivity between different fragments of the molecule, such as linking the piperidine ring to the benzofuran system across the spiro-carbon.

The choice of deuterated solvent can influence the chemical shifts and even the conformational equilibrium of the molecule, particularly the flexible piperidine ring.[8] Solvents like CDCl₃ and DMSO-d₆ are common choices, and consistency is key for comparative studies.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental formula of a compound with high accuracy and for probing its structure through fragmentation analysis.[9]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10] This is ideal for accurately determining the molecular weight of the parent compound.

  • Exact Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition from the measured exact mass.[9]

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing structural information about weaker bonds and stable substructures.[10][11] For piperidine derivatives, characteristic fragmentation often involves α-cleavage adjacent to the nitrogen atom.[10]

Experimental Methodologies and Protocols

General Sample Preparation
  • For NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the 3H-spiro[2-benzofuran-1,4'-piperidine] sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • For HRMS Analysis:

    • Prepare a stock solution of the sample at a concentration of ~1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

Data Acquisition Workflow

A systematic approach to data acquisition ensures that a complete dataset is collected for full structural elucidation.

G Diagram 1: Spectroscopic Data Acquisition Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis A 1. ¹H NMR (Proton Survey) B 2. ¹³C NMR / DEPT (Carbon Skeleton) A->B C 3. COSY (¹H-¹H Connectivity) B->C D 4. HSQC (¹H-¹³C One-Bond Correlation) C->D E 5. HMBC (¹H-¹³C Long-Range Correlation) D->E F 1. Full Scan HRMS (Determine [M+H]⁺ & Formula) G 2. MS/MS (Product Ion Scan) (Structural Fragmentation) F->G Start Sample Prepared Start->A Start->F G Diagram 2: Key HMBC Correlations for Structural Confirmation p1->c1 H-C3' to Spiro-C p2->c2 O-CH₂ to Spiro-C p3->c3 H-C3' to O-CH₂

References

The 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold: A Privileged Motif for CNS Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rigid Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has emerged as a "privileged" structure, a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] Its inherent rigidity, conferred by the spirocyclic fusion of a benzofuran and a piperidine ring, provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with receptor binding pockets. This unique topography has been successfully exploited in the design of potent and selective ligands for a range of biological targets, particularly within the central nervous system (CNS).[2][3]

This comprehensive guide serves as a technical resource for researchers and drug development professionals. It provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of compounds based on the 3H-spiro[2-benzofuran-1,4'-piperidine] core. The protocols and insights presented herein are designed to empower scientists to harness the full potential of this versatile scaffold in their drug discovery endeavors.

Core Applications in Drug Design

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has proven to be a valuable starting point for the development of therapeutics for a variety of conditions. Its versatility is highlighted by its successful application in targeting:

  • Central Nervous System (CNS) Disorders: A primary area of application has been in the development of agents for neurological and psychiatric disorders, including depression and anxiety.[1] The scaffold's ability to interact with key CNS receptors, such as sigma (σ) receptors, has been a major driver of this research.[4]

  • Pain and Inflammation: Derivatives of this scaffold have shown promise in modulating pain pathways.

  • Obesity and Metabolic Disorders: The scaffold has been instrumental in the design of potent and selective agonists for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite.[5]

  • Cancer: Emerging research has demonstrated the potential of spiro-benzofuran derivatives in developing novel anticancer agents.[6]

  • Cardiovascular Conditions: Certain derivatives have been investigated for their diuretic and antihypertensive properties.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] core and its derivatives can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for the synthesis of the parent scaffold and a key derivative.

Protocol 1: Synthesis of the Unsubstituted 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold

This protocol outlines a robust method for the preparation of the parent scaffold, a crucial starting material for further derivatization.[7]

Workflow Diagram:

G A 1'-(Phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] B Dissolve in Ethanol A->B C Add Raney Nickel B->C D Stir at RT (Argon) C->D E Filter to remove Ni D->E F Transfer to Autoclave E->F G Add 10% Pd/C F->G H Hydrogenate (5 bar H2, 40°C) G->H I Monitor by HPLC H->I J Filter Catalyst I->J K Evaporate Ethanol J->K L Crystallize from Heptane K->L M 3H-Spiro[2-benzofuran-1,4'-piperidine] (White Solid) L->M

Caption: Synthetic workflow for the parent scaffold.

Step-by-Step Procedure:

  • Debenzylation Pre-treatment: Dissolve 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (119 g, 425.9 mmol) in ethanol (1 L). Add Raney nickel (12 g) and stir the mixture for 1 hour at room temperature under an argon atmosphere. This step is crucial for removing any impurities that could poison the palladium catalyst in the subsequent step.

  • Catalyst Removal: Remove the Raney nickel by filtration.

  • Hydrogenation: Transfer the filtrate to a steel autoclave. Add 10% Palladium on carbon (Pd/C) (12 g). Pressurize the autoclave with hydrogen gas to 5 bar and heat the reaction mixture to 40°C. Maintain these conditions for 19 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. If the reaction is incomplete, filter off the catalyst, add fresh 10% Pd/C (4 g), and continue the hydrogenation under the same conditions for an additional 24 hours.[7]

  • Work-up and Crystallization: Once the reaction is complete, filter to remove the Pd/C catalyst. Concentrate the ethanol filtrate by rotary evaporation to yield a light yellow oily substance.

  • Purification: Add heptane (1 L) to the oily residue and stir. The product will spontaneously crystallize. Filter the white solid and dry to obtain 3H-spiro[2-benzofuran-1,4'-piperidine] (yield: 65 g, 80%). Mass spectrometry should confirm the product with m/z = 190 [M+H]+.[7]

Protocol 2: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]

This protocol describes the synthesis of a key analog with antidepressant-like activity, demonstrating a common strategy for introducing substituents.[2]

Workflow Diagram:

G A 2-Bromobenzhydryl methyl ether B Lithiation (n-BuLi) A->B C Addition of 1-methyl-4-piperidone B->C D Acid-catalyzed Cyclization C->D E 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] D->E

Caption: Synthesis of a 3-phenyl substituted analog.

Step-by-Step Procedure:

  • Lithiation: Dissolve 2-bromobenzhydryl methyl ether in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (argon or nitrogen). Cool the solution to -78°C. Add n-butyllithium (n-BuLi) dropwise to effect the lithium-halogen exchange.

  • Addition of Piperidone: To the resulting aryllithium species, add a solution of 1-methyl-4-piperidone in the same anhydrous solvent dropwise at -78°C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent. Treat the organic extract with an acid catalyst (e.g., p-toluenesulfonic acid) and heat to induce cyclization.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2]

Biological Evaluation: Probing the Interactions with Key Targets

The biological activity of compounds derived from the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold is typically assessed through a battery of in vitro and in vivo assays. Below are protocols for key assays relevant to the primary applications of this scaffold.

Protocol 3: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is fundamental for determining the affinity of test compounds for the σ1 receptor, a key target for many CNS-active drugs.[8][9]

Workflow Diagram:

G A Prepare Guinea Pig Liver Membranes B Incubate Membranes with [3H]-(+)-Pentazocine A->B C Add varying concentrations of Test Compound B->C D Incubate at Room Temperature C->D E Rapid Filtration through GF/B filters D->E F Wash Filters E->F G Scintillation Counting F->G H Determine Ki values G->H

Caption: Workflow for σ1 receptor binding assay.

Materials:

  • Guinea pig liver membranes (a rich source of σ1 receptors).[9]

  • [3H]-(+)-Pentazocine (radioligand).[9]

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Haloperidol (for determining non-specific binding).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver according to established protocols.[9] Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer.

    • 50 µL of [3H]-(+)-pentazocine at a final concentration near its Kd (e.g., 1-5 nM).

    • 50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of the membrane preparation (containing a specified amount of protein, e.g., 100-200 µg).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled competing ligand, such as haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4: Melanocortin-4 Receptor (MC4R) Functional Assay (cAMP Accumulation)

This cell-based functional assay measures the ability of a test compound to act as an agonist or antagonist at the MC4R by quantifying the downstream second messenger, cyclic AMP (cAMP).[10][11]

Workflow Diagram:

G A Seed HEK293 cells expressing MC4R B Incubate overnight A->B C Treat with varying concentrations of Test Compound B->C D Add a phosphodiesterase inhibitor C->D E Incubate for a defined period D->E F Lyse cells E->F G Measure cAMP levels (e.g., HTRF) F->G H Determine EC50 or IC50 values G->H

Caption: Workflow for MC4R functional assay.

Materials:

  • HEK293 cells stably expressing the human MC4R.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds.

  • α-Melanocyte-stimulating hormone (α-MSH) as a reference agonist.[10]

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF-based kit).[10]

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293-MC4R cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment (Agonist Mode):

    • Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound.

    • Include a positive control with a known agonist (α-MSH).

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of the agonist α-MSH (typically its EC80 value).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximum efficacy.

    • Antagonist Mode: Plot the inhibition of the α-MSH response against the log of the test compound concentration to determine the IC50.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has yielded valuable insights into the structural requirements for potent and selective activity at various targets.

Key SAR Observations:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. For instance, small alkyl groups or specific arylalkyl groups can significantly influence affinity for CNS targets.[2]

  • Substitution on the Benzofuran Ring: Introduction of substituents on the aromatic ring of the benzofuran moiety can modulate potency and physicochemical properties. Electron-donating groups have been shown to be beneficial for the anticancer activity of some derivatives.[6]

  • Substitution at the 3-Position: The substituent at the 3-position of the benzofuran ring plays a crucial role in directing the compound's activity. For example, a 3-phenyl group is associated with antidepressant-like activity.[2]

Table of Biological Activities of Selected Derivatives:

Compound IDTargetAssay TypeActivity (IC50/EC50/Ki)Reference
4b HeLa cellsAntiproliferativeIC50 = 15.14 ± 1.33 µM[6]
4c HeLa cellsAntiproliferativeIC50 = 10.26 ± 0.87 µM[6]
4e CT26 cellsAntiproliferativeIC50 = 8.31 ± 0.64 µM[6]
4s CT26 cellsAntiproliferativeIC50 = 5.28 ± 0.72 µM[6]
4w VasodilationNorepinephrine-induced contractureIC50 = 0.223 mM[12]
4e VasodilationNorepinephrine-induced contractureIC50 = 0.253 mM[12]
19 σ2 ReceptorRadioligand BindingKd = 19.32 nM[4]
29 σ2 ReceptorRadioligand BindingKd = 13.82 nM[4]

Future Directions and Conclusion

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research is likely to focus on:

  • Exploring New Biological Targets: The versatility of the scaffold suggests that it may have utility against a broader range of targets than currently explored.

  • Fine-tuning Selectivity: Further optimization of substituents will be crucial for developing highly selective ligands, thereby minimizing off-target effects.

  • Application of Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will accelerate the exploration of the chemical space around this scaffold.

References

Application Notes & Protocols: Synthesis of High-Performance Fluorescent Probes from the 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Spiro[benzofuran-piperidine] Core

In the dynamic landscape of molecular imaging and drug discovery, the demand for sophisticated fluorescent probes that offer high specificity, photostability, and environmental sensitivity is ever-increasing. The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in the design of such probes.[1][2] Its unique three-dimensional and rigid spirocyclic architecture, which locks the conformation of the piperidine ring relative to the benzofuran system, provides a robust framework for the development of high-affinity ligands for biological targets.[2][3] This structural rigidity often translates to enhanced binding selectivity and favorable pharmacokinetic properties.[2][3]

Furthermore, the secondary amine of the piperidine ring serves as a versatile synthetic handle, allowing for the covalent attachment of a wide array of reporter groups, including environmentally sensitive fluorophores. This modularity enables the rational design of probes for diverse applications, from visualizing sigma (σ) receptors in cancer cells to potential applications in neuroscience and materials science.[1][4][5]

This guide provides a comprehensive overview of the synthesis, functionalization, and characterization of fluorescent probes derived from the 3H-spiro[2-benzofuran-1,4'-piperidine] core. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical considerations for designing and executing these syntheses to empower researchers in their quest for novel molecular tools.

Part 1: Synthesis of the Core Scaffold: 3H-Spiro[2-benzofuran-1,4'-piperidine]

The construction of the spirocyclic core is the foundational step. A highly effective and convergent strategy involves the organometallic addition of a protected 2-bromobenzyl alcohol derivative to a piperidone, followed by an acid-catalyzed intramolecular cyclization. This approach is advantageous as it builds the core complexity in a controlled manner.

Causality and Experimental Rationale:
  • Choice of Starting Materials: We begin with (2-bromophenyl)methanol and protect the alcohol, for instance, as a methoxymethyl (MOM) ether. This protection is crucial to prevent the acidic proton of the alcohol from interfering with the subsequent organometallic reaction. The bromine atom provides a site for lithium-halogen exchange, a reliable method for generating a potent nucleophile.[6] N-Boc-4-piperidone is selected as the electrophile due to the Boc protecting group's stability under the reaction conditions and its facile removal later.

  • Organometallic Addition: The key transformation is the generation of an aryllithium species. Treating the protected 2-bromobenzyl ether with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) effects a clean lithium-halogen exchange. The resulting aryllithium is a powerful nucleophile that readily attacks the carbonyl carbon of N-Boc-4-piperidone. The low temperature is critical to prevent side reactions, such as the Wittig rearrangement of the lithiated ether.[7]

  • Acid-Catalyzed Cyclization/Deprotection: The addition product is a tertiary alcohol. Upon treatment with a strong acid (e.g., hydrochloric acid), three transformations occur in a single pot: 1) cleavage of the MOM ether to reveal the primary alcohol, 2) removal of the Boc protecting group from the piperidine nitrogen, and 3) intramolecular cyclization of the primary alcohol onto the tertiary carbocation formed by dehydration of the piperidinol, yielding the desired spirocyclic ether. This acid-catalyzed cyclization is an efficient method for forming the furan ring.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of the Spirocyclic Core A Protected (2-bromophenyl)methanol C Tertiary Alcohol Intermediate A->C 1. n-BuLi, THF, -78 °C 2. Add N-Boc-4-piperidone B N-Boc-4-piperidone B->C D 3H-Spiro[2-benzofuran-1,4'-piperidine] C->D HCl (aq), Heat

Caption: Synthesis of the 3H-Spiro[2-benzofuran-1,4'-piperidine] core.

Detailed Protocol: Synthesis of 3H-Spiro[2-benzofuran-1,4'-piperidine]

Materials:

  • Protected (2-bromophenyl)methanol (e.g., 1-bromo-2-((methoxymethoxy)methyl)benzene)

  • N-Boc-4-piperidone

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected (2-bromophenyl)methanol (1.0 eq) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Addition of Piperidone: In a separate flask, dissolve N-Boc-4-piperidone (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

  • Cyclization and Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., dioxane or ethanol) and add concentrated HCl. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure 3H-spiro[2-benzofuran-1,4'-piperidine].

Part 2: Functionalization with Fluorescent Dyes

The secondary amine of the spiro[benzofuran-piperidine] core is a nucleophile that can be readily functionalized. A common and robust method for attaching fluorophores is through amide bond formation with a carboxylic acid-functionalized dye.

Causality and Experimental Rationale:
  • Amide Coupling Chemistry: The formation of an amide bond between the secondary amine of the spirocycle and a carboxylic acid on the fluorophore is a highly reliable conjugation strategy. However, this reaction requires an activating agent to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack.

  • Choice of Coupling Reagents: HATU and DIPEA:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8] HATU is favored for its rapid reaction rates, high yields, and low rates of racemization, which is particularly important when dealing with chiral molecules.[9]

    • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic organic base. Its role is twofold: first, it deprotonates the carboxylic acid, making it a better nucleophile to react with HATU. Second, it neutralizes the acidic byproducts formed during the reaction.[8] Its bulky isopropyl groups prevent it from competing with the spirocycle's secondary amine as a nucleophile.

Fluorescent Dye Selection

The choice of fluorophore is dictated by the intended application. A variety of commercially available carboxylic acid-functionalized dyes can be used, spanning the visible and near-infrared spectrum.

Fluorophore ClassExample Dyes with -COOHTypical Emission Range
BODIPY BODIPY-TR-COOHRed
Cyanine Cy5-COOH, Cy7-COOHRed to Near-Infrared
Phthalimide 4-(dimethylamino)phthalic acidGreen

Functionalization Workflow Diagram

G cluster_1 Step 2: Fluorophore Conjugation E 3H-Spiro[2-benzofuran-1,4'-piperidine] H Final Fluorescent Probe E->H F Fluorophore-COOH (e.g., Cy5-COOH) G Activated Ester Intermediate F->G HATU, DIPEA, CH2Cl2 G->H Nucleophilic Attack

Caption: Amide coupling of a fluorophore to the spirocyclic core.

Detailed Protocol: Amide Coupling of a Fluorophore

Materials:

  • 3H-Spiro[2-benzofuran-1,4'-piperidine]

  • Carboxylic acid-functionalized fluorophore (e.g., Cy5-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized fluorophore (1.0 eq) in anhydrous CH₂Cl₂.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 3H-spiro[2-benzofuran-1,4'-piperidine] (1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final fluorescent probe.

Part 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and functionality of the synthesized probes.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the intermediates and the final probe. Detailed spectral analysis should verify the presence of signals corresponding to both the spiro[benzofuran-piperidine] core and the attached fluorophore.

    • Best Practices: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[6] The solution should be free of particulate matter.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the synthesized compound.

Photophysical Characterization

The performance of a fluorescent probe is defined by its photophysical properties. These should be characterized in a relevant buffer system.

  • Absorption and Emission Spectra: The absorption (or excitation) and emission spectra are measured using a spectrophotometer and a spectrofluorometer, respectively. These spectra determine the optimal wavelengths for excitation (λ_abs_max) and detection (λ_em_max).

  • Quantum Yield (Φ): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It can be determined using a relative method by comparing the integrated fluorescence intensity of the probe to a well-characterized standard with a known quantum yield.

Table of Representative Photophysical Properties:

CompoundFluorophoreλ_abs_max (nm)λ_em_max (nm)Quantum Yield (Φ)Reference
Probe 1 Cy5~649~6700.53[4][5]
Probe 2 Cy5~649~6700.48[4][5]
Probe 3 4-DMAP~405~5500.01[4][5]
(Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented are illustrative.)

Conclusion

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold provides a powerful and versatile platform for the synthesis of advanced fluorescent probes. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can reliably synthesize and characterize these valuable tools. The modular nature of this synthetic approach allows for the facile incorporation of a wide range of fluorophores, enabling the fine-tuning of photophysical properties to suit specific biological questions and imaging modalities. This, in turn, will continue to drive innovation in drug development and our fundamental understanding of complex biological systems.

References

Application Notes and Protocols for In Vitro Characterization of 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS).[1][2] These compounds have shown promise in preclinical models of various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.[1][3] A primary molecular target for many derivatives of this scaffold is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[4][5] The σ1 receptor is involved in the regulation of calcium homeostasis, ion channel activity, and intracellular signaling, making it an attractive target for therapeutic intervention.[3][4][5]

This guide provides detailed in vitro protocols for researchers, scientists, and drug development professionals to characterize the activity of novel compounds based on the 3H-spiro[2-benzofuran-1,4'-piperidine] core. The focus is on establishing the binding affinity and functional activity at the sigma-1 receptor, a critical step in the drug discovery pipeline.

Part 1: Radioligand Binding Assays for Sigma-1 Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive binding assay using [³H]-(+)-pentazocine, a selective σ1 receptor radioligand, to determine the binding affinity (Ki) of a test compound.[6]

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or membranes from a cell line recombinantly expressing the human σ1 receptor (e.g., HEK293 cells). Guinea pig liver is often used due to its high density of σ1 receptors.[6][7]

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: 3H-spiro[2-benzofuran-1,4'-piperidine] derivative of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Experimental Workflow:

G cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity Agonist_Test Test Compound Agonist_Ca Ca²⁺ Mobilization Agonist_Test->Agonist_Ca Induces Antagonist_Test Test Compound Known_Agonist Known Agonist (e.g., PRE-084) Antagonist_Test->Known_Agonist Pre-incubate with Antagonist_Ca Ca²⁺ Mobilization Known_Agonist->Antagonist_Ca Blocks induction of

References

Application Notes & Protocols: Evaluating the Preclinical Efficacy of Siramesine (Lu 28-179), a 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivative, in Animal Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Siramesine (Lu 28-179), a selective sigma-2 (σ2) receptor agonist with a 3H-spiro[2-benzofuran-1,4'-piperidine] core structure. Siramesine has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models.[1][2] These application notes detail the scientific rationale, experimental design, and step-by-step protocols for assessing its efficacy in two established and validated animal models: the Chronic Mild Stress (CMS) model of depression in rats and the Black and White Box test for anxiety in mice. The protocols are designed to ensure scientific rigor, reproducibility, and the generation of robust data for drug development programs.

Introduction: Scientific Rationale and Mechanism of Action

1.1 The 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold and Siramesine (Lu 28-179)

The 3H-spiro[2-benzofuran-1,4'-piperidine] moiety serves as a versatile scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders.[3][4] Siramesine, also known as Lu 28-179, is a prominent derivative of this class, identified as a potent and selective agonist for the sigma-2 (σ2) receptor.[1][5] Its chemical name is 1'-{4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl}-3H-spiro[2-benzofuran-1,4'-piperidine].[1] Siramesine exhibits high affinity for the σ2 receptor (IC50 = 0.12-0.19 nM) with significant selectivity over the sigma-1 (σ1) subtype (IC50 = 17 nM).[5][6]

1.2 The Sigma-2 (σ2) Receptor as a Therapeutic Target

While historically less understood than the σ1 receptor, the σ2 receptor is gaining recognition as a promising target for neuropsychiatric disorders.[7] The precise signaling mechanisms of σ2 receptors are still under investigation, but they are known to modulate calcium signaling and influence glutamatergic and dopaminergic neurotransmission.[7][8] Agonism at the σ2 receptor by compounds like Siramesine has been empirically linked to antidepressant and anxiolytic phenotypes in preclinical studies, suggesting a novel mechanistic approach distinct from classical monoaminergic modulators.[9][10]

1.3 Rationale for Model Selection

The choice of animal models is critical for evaluating the therapeutic potential of a novel compound.

  • Chronic Mild Stress (CMS) Model: This model is selected for its high etiological and predictive validity for depression. It induces a state of anhedonia, a core symptom of depression, by exposing animals to a series of unpredictable, mild stressors over several weeks. The ability of a compound to reverse this anhedonia is a strong indicator of antidepressant potential.[9] Siramesine has been shown to normalize stress-induced deficits in sucrose consumption in this model, a key measure of anhedonia.[7][9]

  • Black and White Box Test: This exploratory model is used to assess anxiolytic-like activity. It is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the white (aversive) compartment and the number of transitions between compartments. Siramesine has demonstrated potent, non-sedating anxiolytic effects in this model at very low doses.[10]

Efficacy Evaluation in a Depression Model: Chronic Mild Stress (CMS) in Rats

This protocol is designed to induce a depressive-like state, specifically anhedonia, and to test the ability of chronic Siramesine treatment to reverse this deficit.

2.1 Experimental Workflow

cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Stress Induction & Treatment cluster_2 Phase 3: Efficacy Assessment A Week 0: Animal Acclimation (7 days) B Baseline Sucrose Preference Test (SPT) (48 hours) A->B C Weeks 1-5: Chronic Mild Stress (CMS) Protocol B->C Group Allocation D Weeks 2-5: Daily Vehicle or Siramesine Administration (e.g., 1.0 mg/kg, s.c.) E Weekly Sucrose Preference Tests (SPT) C->E Monitor Anhedonia D->E Assess Treatment Effect F Week 5: Final Body Weight Measurement E->F

Caption: Workflow for the Chronic Mild Stress (CMS) experiment.

2.2 Materials and Reagents

  • Male Wistar rats (200-250 g)

  • Siramesine (Lu 28-179)

  • Vehicle (e.g., sterile saline or 0.9% NaCl with a solubilizing agent like Tween 80 if necessary)

  • 1% Sucrose solution

  • Standard laboratory chow and water

  • Animal cages equipped with two drinking bottles

  • Stressors (e.g., damp bedding, cage tilt, stroboscopic lighting, social isolation, etc.)

2.3 Step-by-Step Protocol

  • Acclimation and Baseline (Week 0):

    • House rats individually for at least one week to acclimate to the housing conditions.

    • Conduct a baseline Sucrose Preference Test (SPT) over 48 hours to establish initial preference for sweetened water.

      • Provide each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.

      • After 24 hours, record the consumption from each bottle and switch their positions to avoid place preference.

      • After another 24 hours, record consumption again.

      • Calculate sucrose preference: (Sucrose Intake / Total Fluid Intake) * 100. Animals with a baseline preference below 65% should be excluded.

  • Group Allocation and Stress Induction (Week 1 Onwards):

    • Divide rats into three main groups: Non-Stressed Control, Stressed + Vehicle, and Stressed + Siramesine.

    • Begin the CMS protocol for the stressed groups. Apply a different mild, unpredictable stressor each day for 5 weeks. Examples include:

      • Damp bedding (12 hours)

      • Cage tilt (45°) (12 hours)

      • Continuous overhead illumination (24 hours)

      • Stroboscopic lighting (30 min)

      • Food or water deprivation (12 hours)

      • Social isolation or paired housing with a different partner.

    • The non-stressed control group remains undisturbed in standard housing.

  • Treatment Administration (Weeks 2-5):

    • Begin daily administration of Siramesine or vehicle. Published studies suggest an effective dose of 1.0 mg/kg, administered subcutaneously (s.c.) .[7][9]

    • Administer the compound at the same time each day.

  • Efficacy Assessment (Weekly):

    • Perform a weekly SPT (typically over 24 hours) to monitor the development of anhedonia in the stressed groups and the therapeutic effect of Siramesine.

    • Record body weight weekly as a general health indicator. Significant weight loss can be a confounding factor.

2.4 Data Analysis and Expected Results

  • Primary Endpoint: Sucrose preference.

  • Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the SPT data, with treatment group as the between-subjects factor and time (weeks) as the within-subjects factor.

  • Expected Outcome: The Stressed + Vehicle group should show a significant decrease in sucrose preference compared to the Non-Stressed Control group. Successful treatment with Siramesine is expected to significantly attenuate or reverse this decrease, bringing sucrose preference levels closer to those of the non-stressed controls.[9]

Table 1: Example Data from Chronic Mild Stress (CMS) Model

Treatment GroupBaseline Sucrose Preference (%)Week 2 Sucrose Preference (%)Week 5 Sucrose Preference (%)
Non-Stressed Control85 ± 483 ± 584 ± 4
Stressed + Vehicle84 ± 562 ± 655 ± 7
Stressed + Siramesine (1.0 mg/kg)86 ± 470 ± 578 ± 6#
Data are presented as Mean ± SEM. *p<0.05 vs. Non-Stressed Control; #p<0.05 vs. Stressed + Vehicle.

Efficacy Evaluation in an Anxiety Model: Black and White Box Test in Mice

This protocol assesses the anxiolytic-like properties of Siramesine based on the animal's exploratory behavior in a novel, aversive environment.

3.1 Experimental Workflow

A Animal Acclimation (3-5 days) B Drug Administration (Vehicle or Siramesine) (e.g., 0.1 ng/kg, i.p.) A->B C Pre-Test Interval (30-60 min) B->C D Black & White Box Test (5-10 min) C->D E Data Acquisition (Video Tracking) D->E F Behavioral Analysis E->F

Caption: Workflow for the Black and White Box anxiety test.

3.2 Materials and Reagents

  • Male C57BL/6 mice (20-25 g)

  • Siramesine (Lu 28-179)

  • Vehicle (e.g., sterile saline)

  • Black and White Box apparatus (typically a box divided into a small, black, enclosed compartment and a larger, white, open compartment)

  • Video camera and tracking software

3.3 Step-by-Step Protocol

  • Acclimation:

    • House mice in groups for 3-5 days before the experiment. Handle them briefly each day to reduce handling stress.

  • Drug Administration:

    • Administer Siramesine or vehicle via intraperitoneal (i.p.) injection. Siramesine has shown high potency in this model, with a minimal effective dose (MED) reported as low as 0.1 ng/kg .[10] A dose-response study is recommended.

    • Allow for a pre-treatment period of 30-60 minutes before testing.

  • Testing Procedure:

    • Place the mouse in the center of the white compartment, facing away from the opening to the black compartment.

    • Allow the mouse to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the apparatus.

    • Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.

3.4 Data Analysis and Expected Results

  • Primary Endpoints:

    • Time spent in the white compartment.

    • Number of transitions between the two compartments.

  • Secondary Endpoint:

    • Total distance traveled (to control for general motor effects; Siramesine is reported to be non-sedating).[10]

  • Statistical Analysis: Use a one-way ANOVA or a Kruskal-Wallis test, followed by appropriate post-hoc tests, to compare the different dose groups.

  • Expected Outcome: Anxiolytic compounds increase the time spent in and the number of entries into the aversive white compartment. Siramesine is expected to produce a dose-dependent increase in these parameters compared to the vehicle-treated group, without significantly affecting total locomotor activity.[10]

Table 2: Example Data from Black and White Box Test

Treatment GroupTime in White Box (s)Number of TransitionsTotal Distance Traveled (m)
Vehicle45 ± 812 ± 225 ± 3
Siramesine (0.1 ng/kg)95 ± 1225 ± 327 ± 4
Siramesine (1.0 ng/kg)110 ± 1531 ± 426 ± 3
Diazepam (2.0 mg/kg)125 ± 1828 ± 518 ± 2#
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. Vehicle, indicating sedation.

Conclusion and Future Directions

The protocols outlined provide a robust framework for evaluating the antidepressant and anxiolytic efficacy of Siramesine (Lu 28-179). Positive results in these models, characterized by the reversal of stress-induced anhedonia and increased exploratory behavior in an aversive environment, would provide strong preclinical evidence for its therapeutic potential. Subsequent studies could explore its effects in other models (e.g., forced swim test, social interaction test), investigate its impact on neurochemical pathways (e.g., via in vivo microdialysis), and assess its chronic safety profile to further support its development as a novel treatment for depression and anxiety disorders.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spiro[benzofuran-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[benzofuran-piperidine] scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic challenge. My aim is to equip you with the expert insights and practical solutions needed to optimize your reaction conditions, enhance yields, and achieve desired stereochemical outcomes.

Introduction to Spiro[benzofuran-piperidine] Synthesis

The spiro[benzofuran-piperidine] motif is a privileged scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This has led to its incorporation into a variety of biologically active molecules. However, the construction of this spirocyclic system can present significant challenges. This guide will address common issues encountered during two major synthetic routes: [3+2] Cycloaddition Reactions and Intramolecular Cyclization Strategies .

Section 1: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition, particularly using azomethine ylides, is a powerful method for constructing the pyrrolidine or piperidine ring of the spiro[benzofuran-piperidine] core in a convergent manner.[1][2] This section will address common problems encountered with this approach.

Troubleshooting Guide: [3+2] Cycloaddition

Question 1: My [3+2] cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in [3+2] cycloaddition reactions for spiro[benzofuran-piperidine] synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Sub-optimal Reaction Conditions:

  • Solvent Choice: The polarity of the solvent can significantly influence the stability of the azomethine ylide intermediate and the transition state of the cycloaddition. A solvent screen is often the first step in optimization. For the reaction of (Z)-3-benzylidenebenzofuran-2(3H)-one with ninhydrin and sarcosine, tetrahydrofuran (THF) was found to be the most effective solvent, leading to a higher yield and diastereoselectivity compared to more polar solvents like acetonitrile or ethanol.[1] Water was found to be incompatible with the reaction.

  • Temperature: The reaction temperature affects the rate of both the desired cycloaddition and potential side reactions. An optimal temperature must be determined empirically. For instance, in the aforementioned three-component reaction, increasing the temperature from 40 °C to 60 °C in THF significantly improved the yield to 99% within a shorter reaction time.[1] However, further increases in temperature may not lead to better results and could promote decomposition.

  • Concentration: The concentration of reactants can impact the reaction kinetics. A concentration of 0.1 M was identified as optimal in a model system for benzofuran spiro-pyrrolidine synthesis.[1]

2. Inefficient Generation of the Azomethine Ylide:

The formation of the azomethine ylide from an amino acid and a carbonyl compound is a critical step. If this equilibrium is unfavorable, the concentration of the reactive dipole will be low. Consider using a different amino acid or carbonyl source, or employing reaction conditions known to favor ylide formation.

3. Stability of Reactants or Products:

Your starting materials or the spirocyclic product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS at different time points to check for decomposition. If decomposition is observed, consider milder reaction conditions (e.g., lower temperature).

Experimental Protocol for Optimization:

  • Set up a series of small-scale reactions in parallel.

  • Solvent Screen: Test a range of solvents with varying polarities (e.g., THF, Dichloromethane (DCM), Toluene, Acetonitrile).

  • Temperature Screen: For the most promising solvent, run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Concentration Screen: Once an optimal solvent and temperature are identified, vary the concentration of the limiting reagent.

  • Analyze the yield and purity of the product from each reaction to determine the optimal conditions.

Question 2: I am observing poor diastereoselectivity in my [3+2] cycloaddition. How can I control the stereochemical outcome?

Answer:

Controlling diastereoselectivity is a common challenge in spirocycle synthesis. The stereochemical outcome is determined by the facial selectivity of the approach of the 1,3-dipole to the dipolarophile.

  • Catalyst Choice: For asymmetric [3+2] cycloadditions, the use of a chiral catalyst is essential. Quinine-derived urea catalysts have been shown to provide high enantioselectivity and diastereoselectivity in the synthesis of spiro[benzofuran-pyrrolidine]indolinediones.[3] The catalyst can influence the conformation of the transition state, favoring one diastereomer over the other.

  • Solvent Effects: The solvent can influence the transition state geometry. Less polar solvents may favor more ordered, compact transition states, potentially leading to higher diastereoselectivity.

  • Steric and Electronic Effects: The substituents on both the benzofuranone and the azomethine ylide precursor can have a significant impact on stereoselectivity. Bulky substituents can direct the approach of the reactants to the less hindered face. The electronic nature of the substituents can also influence the frontier molecular orbital interactions that govern the cycloaddition.[4]

Section 2: Intramolecular Cyclization Strategies

Intramolecular cyclization, such as Heck reactions or SNAr-type cyclizations, is another prevalent strategy for the synthesis of spiro[benzofuran-piperidines].[5][6] This section provides guidance on overcoming common hurdles in these reactions.

Troubleshooting Guide: Intramolecular Cyclization

Question 1: My intramolecular Heck cyclization is sluggish and gives low yields of the spiro[benzofuran-piperidine]. What should I investigate?

Answer:

A sluggish or low-yielding intramolecular Heck reaction can be due to issues with the catalyst, substrate, or reaction conditions.

1. Catalyst Deactivation/Poisoning:

  • Piperidine as a Poison: The piperidine nitrogen in your substrate or product can act as a ligand for the palladium catalyst, leading to catalyst poisoning and incomplete conversion.[7] This is a common issue in reactions involving nitrogen-containing heterocycles.

  • Solutions for Catalyst Poisoning:

    • Increase Catalyst Loading: A higher catalyst loading can sometimes overcome partial deactivation.

    • Choice of Ligand: The use of bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by favoring the desired catalytic cycle over catalyst deactivation pathways.

    • Protecting Groups: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent its coordination to the palladium center. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable later.

2. Unfavorable Ring Closure:

  • Conformational Constraints: The conformation of the tether connecting the aryl halide and the alkene may disfavor the pre-cyclization conformation required for the migratory insertion step. The choice of N-protecting group can influence the conformational preferences of the piperidine ring and the overall substrate.[8][9]

  • Steric Hindrance: Bulky substituents near the reaction centers can hinder the cyclization.

3. Sub-optimal Reaction Conditions:

  • Base: The choice and stoichiometry of the base are crucial in the Heck reaction. A screen of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DIPEA) may be necessary.

  • Temperature: Higher temperatures are often required for C-H activation steps that can follow the initial cyclization in some domino processes, but excessively high temperatures can lead to catalyst decomposition or side reactions.

Visualizing the Troubleshooting Workflow for a Sluggish Heck Cyclization:

Caption: Decision tree for troubleshooting a low-yielding intramolecular Heck cyclization.

Question 2: I am having difficulty with the purification of my spiro[benzofuran-piperidine] product. What are some recommended methods?

Answer:

Purification of spiro[benzofuran-piperidine] derivatives can be challenging due to their often complex structures and potential for multiple stereoisomers.

  • Column Chromatography: Silica gel column chromatography is the most common purification method.[10]

    • Solvent System: A systematic approach to finding the right eluent system is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

    • TLC Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to develop an appropriate solvent system for column chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Experiment with different solvent systems (e.g., ethanol, methanol, dichloromethane/hexane) to find conditions that yield well-formed crystals.[10]

  • Preparative HPLC: For difficult separations, especially of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group on the piperidine ring in the synthesis of spiro[benzofuran-piperidines]?

A1: The N-protecting group serves several crucial functions:

  • Prevents Side Reactions: It deactivates the nucleophilic and basic nitrogen of the piperidine, preventing unwanted side reactions.[11]

  • Influences Reactivity and Conformation: The steric and electronic nature of the protecting group can influence the conformation of the piperidine ring and the overall substrate, which can in turn affect the stereochemical outcome of the spirocyclization.[8][9]

  • Prevents Catalyst Poisoning: In transition-metal-catalyzed reactions, such as the Heck reaction, the protecting group prevents the piperidine nitrogen from coordinating to the metal center and acting as a catalyst poison.[7]

Q2: How do steric and electronic effects of substituents on the benzofuran ring influence the reaction?

A2: Substituents on the benzofuran ring can have a profound impact on the reaction:

  • Electronic Effects: Electron-donating groups can increase the electron density of the benzofuran system, which may affect its reactivity in cycloaddition or C-H activation reactions. Conversely, electron-withdrawing groups can make the system more electron-deficient. In some [3+2] cycloaddition reactions, both electron-donating and electron-withdrawing groups on the benzofuran moiety have been shown to be well-tolerated, leading to high yields.[1]

  • Steric Effects: Bulky substituents can influence the regioselectivity and diastereoselectivity of the reaction by sterically hindering one face of the molecule or one possible reaction site.[4]

Q3: My reaction is not going to completion, and I still have starting material left. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure that the stoichiometry of all reagents is correct. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: As discussed earlier, the catalyst may be poisoned or may have decomposed under the reaction conditions. Consider adding a fresh portion of the catalyst.

  • Equilibrium: The reaction may be reversible and have reached equilibrium. Changing the reaction conditions (e.g., temperature, concentration, removal of a byproduct) may shift the equilibrium towards the product.

  • Reaction Time: The reaction may simply be slow and require a longer reaction time. Monitor the reaction over an extended period to confirm if it has stalled or is still proceeding slowly.

Summary of Optimized Reaction Conditions

Synthetic StrategyCatalyst/ReagentSolventTemperature (°C)Key Considerations
[3+2] Cycloaddition Lewis Acids, OrganocatalystsTHF, DCM, Toluene25 - 80Solvent polarity and temperature are critical for yield and diastereoselectivity.[1]
Intramolecular Heck Cyclization Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsDMF, DMAc, Toluene80 - 120N-protection of the piperidine is often crucial to prevent catalyst poisoning.[7]
Intramolecular SNAr Strong Base (e.g., NaH, K₂CO₃)DMF, DMSO25 - 100The presence of an electron-withdrawing group on the aromatic ring is necessary to activate it for nucleophilic attack.

Visualizing a General [3+2] Cycloaddition Pathway

3_2_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition cluster_product Product Benzofuranone_dipolarophile Benzofuranone Derivative (Dipolarophile) Transition_State [3+2] Transition State Benzofuranone_dipolarophile->Transition_State Amino_acid Amino Acid Azomethine_ylide Azomethine Ylide (1,3-Dipole) Amino_acid->Azomethine_ylide Carbonyl Carbonyl Compound Carbonyl->Azomethine_ylide Azomethine_ylide->Transition_State Spiro_product Spiro[benzofuran-piperidine] Transition_State->Spiro_product

Caption: General workflow for the synthesis of spiro[benzofuran-piperidine] via a [3+2] cycloaddition reaction.

References

Technical Support Center: Synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

Introduction to the Synthesis and its Challenges

The 3H-spiro[2-benzofuran-1,4'-piperidine] core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis, while achievable through several routes, is often accompanied by challenges that can impact yield, purity, and scalability. The most common synthetic strategies involve the formation of a key C-C or C-O bond to construct the spirocyclic system, typically through methods such as the Pictet-Spengler reaction or variations of nucleophilic addition followed by acid-catalyzed cyclization. Understanding the potential pitfalls in these routes is crucial for efficient and successful synthesis.

This guide will address specific issues you may encounter, from unexpected product formation to low yields, and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

Category 1: Issues Related to the Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. In the context of 3H-spiro[2-benzofuran-1,4'-piperidine] synthesis, a modified approach is often employed. Here are some common problems and their solutions.

Question 1: Why is my Pictet-Spengler reaction resulting in a low yield or failing to produce the desired spiro-compound?

Answer:

Low or no yield in a Pictet-Spengler type reaction for this specific scaffold can often be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: Unlike the electron-rich indoles or pyrroles typically used in classic Pictet-Spengler reactions, a simple phenyl ring is less nucleophilic.[1][2] This can lead to poor yields or require harsher reaction conditions, such as higher temperatures and stronger acids.[1][2]

  • Decomposition of Starting Materials: The use of strong acids and high temperatures can lead to the degradation of sensitive starting materials or intermediates.

  • Iminium Ion Instability: The reaction proceeds through an iminium ion intermediate. If this intermediate is not formed efficiently or is unstable under the reaction conditions, the cyclization will not occur.

  • Steric Hindrance: Bulky substituents on either the phenethylamine derivative or the piperidone can sterically hinder the initial condensation or the subsequent cyclization step.

Troubleshooting Protocol:

  • Optimize Acid Catalyst and Conditions:

    • Begin with milder acidic conditions and gradually increase the strength and temperature.

    • Experiment with different protic acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) and Lewis acids (e.g., BF₃·OEt₂). The choice of acid can significantly influence the reaction outcome.

  • Two-Step Procedure:

    • Consider a two-step approach where the imine (Schiff base) is pre-formed under milder conditions, isolated, and then subjected to acid-catalyzed cyclization. This can improve the overall yield by separating the condensation and cyclization steps.

  • Ensure Anhydrous Conditions:

    • Water can hydrolyze the iminium ion intermediate, halting the reaction. Ensure all reagents and solvents are thoroughly dried.

  • Consider N-Acyliminium Ion Chemistry:

    • For less reactive aromatic systems, the formation of a more electrophilic N-acyliminium ion can facilitate cyclization under milder conditions.[1] This involves acylating the intermediate imine before cyclization.

Question 2: I am observing the formation of multiple products, and purification of the desired spiro-compound is difficult. What are the likely side products?

Answer:

The formation of multiple products is a common issue. Key side products in a Pictet-Spengler approach can include:

  • Unreacted Starting Materials: Due to an incomplete reaction.

  • Intermediate Imine: If the cyclization step is slow or fails.

  • Dehydration Products: If the piperidone starting material or the final product has susceptible hydroxyl groups, acid-catalyzed dehydration can lead to the formation of alkenes.[3][4]

  • Oxidized Byproducts: The aromatic ring can be susceptible to oxidation under harsh acidic and thermal conditions.

Mitigation Strategies:

  • TLC and NMR Monitoring: Carefully monitor the reaction progress by TLC or ¹H NMR to identify the optimal reaction time and prevent the formation of degradation products.

  • Purification Techniques: Employ careful column chromatography, potentially using a gradient elution, to separate the desired product from closely related impurities. Recrystallization can also be an effective purification method.

  • Protecting Groups: If your starting materials contain functional groups that are sensitive to the reaction conditions, consider using appropriate protecting groups.

Category 2: Issues Related to Lithiation and Acid-Catalyzed Cyclization

A common alternative route involves the reaction of a lithiated benzyl species with a piperidone, followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring.

Question 3: My initial lithiation step is giving a complex mixture of products. How can I improve the regioselectivity?

Answer:

The lithiation of substituted benzyl derivatives can be prone to regioselectivity issues, with lithiation occurring either on the aromatic ring or at the benzylic position (side-chain).[2][5]

  • Mixture of Ring and Side-Chain Lithiation: Depending on the directing groups on the aromatic ring and the organolithium reagent used, you may obtain a mixture of ortho-lithiated and benzylic-lithiated species.[2]

  • Multiple Lithiation Sites: If multiple acidic protons are present, di- or tri-lithiated species can form, leading to a complex product mixture after quenching with the electrophile.

Troubleshooting Protocol:

  • Choice of Organolithium Reagent:

    • n-BuLi and s-BuLi often favor ring lithiation directed by ortho-directing groups.

    • t-BuLi can sometimes favor side-chain lithiation, but this is highly substrate-dependent.[2]

  • Use of Directing Groups:

    • Employing a suitable directing group on the benzyl moiety can enhance the selectivity of the lithiation.

  • Bromine-Lithium Exchange:

    • A highly reliable method to achieve regioselective lithiation is through bromine-lithium exchange.[2] Starting with a 2-bromobenzyl derivative and treating it with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperatures will cleanly generate the desired 2-lithiated species.

  • Temperature Control:

    • Maintain very low temperatures (e.g., -78 °C) during the lithiation and subsequent reaction with the piperidone to minimize side reactions.

Question 4: The final acid-catalyzed cyclization step is giving me a low yield of the spiro-ether and several byproducts. What are these byproducts and how can I avoid them?

Answer:

The acid-catalyzed intramolecular cyclization of the intermediate alcohol (formed from the addition of the lithiated species to the piperidone) is a critical step that can be plagued by side reactions.

  • Dehydration to Alkenes: The tertiary alcohol on the piperidine ring is susceptible to acid-catalyzed dehydration, leading to the formation of an exocyclic or endocyclic double bond.[3][4][6] This is often a major competing pathway.

  • Intermolecular Etherification (Dimer Formation): Under certain conditions, two molecules of the intermediate alcohol can react to form a dimeric ether, especially if the intramolecular cyclization is slow.[7][8][9]

  • Rearrangement Reactions: Carbocation intermediates formed under acidic conditions can undergo rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, leading to structurally different products.[5][10][11]

Troubleshooting Protocol:

  • Careful Selection of Acid Catalyst and Temperature:

    • Use the mildest acidic conditions that will effect cyclization. Stronger acids and higher temperatures will favor dehydration and rearrangement.[4]

    • Experiment with a range of acids, including protic acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) and Lewis acids.

  • Control of Reaction Time:

    • Monitor the reaction closely to stop it once the desired product is formed, before significant degradation or byproduct formation occurs.

  • Solvent Choice:

    • The choice of solvent can influence the reaction outcome. Aprotic solvents may be preferable to minimize competing reactions involving the solvent.

Visualizing the Key Synthetic Challenge: Desired Cyclization vs. Dehydration

cluster_0 Intermediate Alcohol cluster_1 Reaction Pathways Intermediate 2-((4-hydroxypiperidin-1-yl)methyl)benzyl alcohol derivative Desired Desired Product: 3H-spiro[2-benzofuran-1,4'-piperidine] Intermediate->Desired Intramolecular Cyclization (Desired) Side_Product Side Product: Dehydrated Alkene Intermediate->Side_Product Dehydration (Side Reaction)

Caption: Competing pathways in the acid-catalyzed cyclization step.

Summary of Common Side Reactions and Mitigation Strategies

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Pictet-Spengler Poorly activated aromatic ring, starting material decomposition, iminium ion instability.Optimize acid catalyst and temperature; consider a two-step procedure; ensure anhydrous conditions; explore N-acyliminium ion chemistry.
Mixture of Products (Pictet-Spengler) Incomplete reaction, stable imine intermediate, side reactions like dehydration or oxidation.Monitor reaction progress carefully; employ advanced purification techniques; use protecting groups for sensitive functionalities.
Poor Regioselectivity in Lithiation Competing ring vs. side-chain deprotonation.Use bromine-lithium exchange for precise regiocontrol; optimize organolithium reagent and temperature.
Low Yield in Acid-Catalyzed Cyclization Dehydration of tertiary alcohol, intermolecular ether formation (dimerization), carbocation rearrangements.Use mild acidic conditions; control reaction time and temperature; select appropriate solvent.

Experimental Protocol: Bromine-Lithium Exchange and Cyclization

This protocol outlines a general procedure for the synthesis of 3H-spiro[2-benzofuran-1,4'-piperidine] via a bromine-lithium exchange followed by acid-catalyzed cyclization, incorporating troubleshooting considerations.

Step 1: Bromine-Lithium Exchange and Addition to Piperidone

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve 2-bromobenzyl alcohol (protected as a suitable ether, e.g., methoxymethyl (MOM) ether) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the cooled solution. Stir at -78 °C for 1 hour.

  • Addition of Electrophile: Add a solution of N-protected-4-piperidone (e.g., N-Boc-4-piperidone) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Cyclization and Deprotection

  • Setup: Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Addition: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid monohydrate).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring closely by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Start 2-Bromobenzyl Derivative Lithiation Bromine-Lithium Exchange (-78 °C) Start->Lithiation Addition Addition to N-Protected-4-piperidone Lithiation->Addition Intermediate Intermediate Alcohol Addition->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Product 3H-spiro[2-benzofuran-1,4'-piperidine] Cyclization->Product

Caption: Key steps in a common synthetic route.

References

Technical Support Center: 3H-Spiro[2-benzofuran-1,4'-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3H-spiro[2-benzofuran-1,4'-piperidine]. This valuable spirocyclic scaffold is a key intermediate in the development of therapeutics targeting the central nervous system.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize experimental outcomes. It is structured in a question-and-answer format to directly address challenges related to reaction yield and product purity.

Section 1: Synthesis & Reaction Optimization

This section focuses on the core chemical transformation. Low yields and side reactions are common hurdles that can often be overcome by careful control of reaction parameters.

Q1: What is a reliable, high-yield synthetic route to 3H-spiro[2-benzofuran-1,4'-piperidine]?

A robust and frequently cited method involves a two-step sequence: the addition of a lithiated benzylether to a protected piperidone, followed by an acid-catalyzed intramolecular cyclization.[1] This approach offers good control and generally high yields.

A key example is the reaction of lithiated 2-bromobenzhydryl methyl ether with 1-methyl-4-piperidone. The resulting amino alcohol intermediate is then cyclized under acidic conditions to form the spirocyclic core.[1] Subsequent N-dealkylation can be performed to yield the parent compound.

Q2: My reaction yield is consistently low (<50%). What are the most likely causes and how can I troubleshoot this?

Low yields in this synthesis can typically be traced back to three main areas: starting material quality, incomplete reaction, or product decomposition.[4]

Potential Cause Explanation & Scientific Rationale Recommended Action
Poor Starting Material Quality Impurities in the piperidone (e.g., water, oxidation products) or the organolithium precursor can quench the reactive species or introduce side reactions. Organolithium reagents are particularly sensitive to moisture and air.Verify Purity: Confirm the purity of starting materials via NMR or GC-MS. Purify Piperidone: If necessary, distill or recrystallize the piperidone starting material. Titre Organolithium: Always titrate organolithium reagents (e.g., n-BuLi) before use to determine their exact molarity.
Incomplete Reaction/ Cyclization The acid-catalyzed cyclization is an equilibrium-driven process. Insufficient acid strength, incorrect temperature, or inadequate reaction time can lead to incomplete conversion of the intermediate alcohol.Optimize Acid Catalyst: Screen different acids (e.g., HCl, H₂SO₄, TFA, PPA). Polyphosphoric acid (PPA) can be effective for challenging cyclizations.[5] Increase Temperature: Gently heat the reaction (e.g., 40-60 °C) to drive the equilibrium towards the product. Monitor for decomposition. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion.
Product Decomposition The spirocyclic product may be unstable under harsh acidic conditions or prolonged heating.[4] The ether linkage can be susceptible to cleavage.Use Milder Conditions: If decomposition is suspected, switch to a milder acid or lower the reaction temperature. Minimize Workup Time: Perform the aqueous workup and extraction efficiently. Avoid prolonged exposure to strong acids or bases.

A systematic approach to diagnosing this issue is outlined in the workflow below.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity start->check_sm sm_impure Purify Starting Materials (Distill, Recrystallize, Titrate) check_sm->sm_impure Impure check_reaction 2. Monitor Reaction Progress (TLC/LC-MS) check_sm->check_reaction Pure sm_impure->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Stalled check_decomp 3. Check for Product Decomposition (LC-MS) check_reaction->check_decomp Complete optimize Optimize Conditions: - Stronger Acid - Increase Temp - Extend Time incomplete->optimize optimize->check_reaction decomp_yes Decomposition Observed check_decomp->decomp_yes Yes success Yield Improved check_decomp->success No mild_cond Use Milder Conditions: - Weaker Acid - Lower Temp - Shorter Time decomp_yes->mild_cond mild_cond->check_reaction

Caption: Troubleshooting workflow for low reaction yield.

Q3: I'm observing a major byproduct that is difficult to separate. How can I identify and minimize it?

A common byproduct in acid-catalyzed cyclizations of this type is an elimination product, forming an undesired alkene instead of the spirocycle. This occurs when the intermediate carbocation is deprotonated by a weak base before the intramolecular nucleophilic attack can happen.

Minimizing Elimination Byproducts:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.[4] A less polar, non-coordinating solvent (e.g., toluene, dichloromethane) can favor the intramolecular cyclization over elimination.

  • Temperature Control: Higher temperatures can sometimes favor elimination. Running the reaction at the lowest effective temperature is crucial.

  • Acid Choice: Using a strong, non-nucleophilic acid can promote rapid and clean cyclization. Lewis acids could also be explored as an alternative to Brønsted acids.

Section 2: Purification & Isolation

Obtaining high purity is critical for downstream applications, especially in drug development.[2][6] The basic nature of the piperidine ring and the overall polarity of the molecule present unique purification challenges.

Q4: What is the most effective method for purifying 3H-spiro[2-benzofuran-1,4'-piperidine]?

The choice between crystallization and column chromatography depends on the impurity profile and the scale of the reaction.

Method Advantages Disadvantages Best For
Crystallization Highly effective for removing minor impurities, scalable, cost-effective. Can yield material with >99% purity.[7]Requires finding a suitable solvent system; potential for product loss in the mother liquor.Final purification step for solid products on a gram to kilogram scale.
Column Chromatography Versatile, effective for removing closely-related impurities and baseline material.Can be solvent-intensive, less scalable for large quantities, potential for product streaking due to the basic nitrogen.Initial purification of crude mixtures, especially when impurities have similar polarities to the product.
Acid-Base Extraction Excellent for separating the basic product from neutral or acidic impurities.[6]Can lead to emulsions; less effective for separating basic impurities from the basic product.A workup step prior to final purification to remove non-basic contaminants.
Q5: My product won't crystallize from common solvents. What can I do?

Difficulty in crystallization is often due to residual impurities or the selection of an inappropriate solvent.

Protocol: Systematic Crystallization Screening

  • Start with High-Purity Material: Ensure the crude material is as clean as possible, perhaps after a quick filtration through a silica plug to remove baseline impurities.

  • Solvent Selection:

    • Choose a solvent in which your compound is soluble when hot but sparingly soluble at room temperature or below.

    • Test a range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile).

    • A useful technique is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., heptane) until turbidity persists. Gently warm until the solution is clear, then allow it to cool slowly.

  • Induce Crystallization:

    • Seeding: If you have a pure crystal, add a tiny amount to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer. Slow cooling promotes the formation of larger, purer crystals.

One reported method involves dissolving the oily product in ethanol, followed by co-stirring with heptane to induce spontaneous crystallization into a white solid.[8]

Q6: I am performing column chromatography, but my product is streaking badly. How can I improve the separation?

Streaking (or tailing) of basic compounds like piperidines on silica gel is a very common issue. It is caused by strong ionic interactions between the basic nitrogen of your product and the acidic silanol (Si-OH) groups on the silica surface.

Solution: Neutralize the Stationary Phase The most effective solution is to add a small amount of a volatile base to your eluent system. This base will compete with your product for the acidic sites on the silica, allowing your compound to travel down the column in a tight band.

Recommended Mobile Phase Additives:

  • Triethylamine (TEA): Add 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase.

  • Ammonia: For more polar solvent systems, using a pre-mixed solution like 2M ammonia in methanol as the polar component can be highly effective.

G cluster_0 Solution compound Basic Spiro-Piperidine interaction Strong Ionic Interaction (Causes Streaking) compound->interaction result Clean Separation (No Streaking) compound->result elutes cleanly silica Acidic Silica Gel (Si-OH) silica->interaction tea_interaction TEA Neutralizes Acidic Sites silica->tea_interaction preferentially binds to eluent Eluent (e.g., EtOAc/Hex) tea Triethylamine (TEA) Additive tea->tea_interaction tea_interaction->result

Caption: Logic for preventing streaking during chromatography.

References

Overcoming challenges in the synthesis of spiro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for spiro-heterocycle synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but also the underlying rationale to empower you to overcome challenges in your own research. Spiro-heterocyles, with their unique three-dimensional architecture, are privileged scaffolds in medicinal chemistry, but their synthesis can be intricate.[1][2][3] Let's navigate these complexities together.

Section 1: Troubleshooting Low Reaction Yield and Incomplete Conversion

Low yields are one of the most common frustrations in synthetic chemistry. Before drastically altering your reaction, a systematic approach to diagnosing the issue is crucial.[4]

Q1: My spirocyclization reaction is giving me a very low yield (<30%). Where should I start my investigation?

Troubleshooting Workflow for Low Yields:

Here is a decision-making workflow to guide your troubleshooting process.

LowYield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Reagent & Solvent Purity (NMR, Water Content, Titration) check_conditions->check_reagents Conditions OK sol_conditions Adjust Temp/Time Use Microwave Synthesis check_conditions->sol_conditions Suboptimal check_stability Assess Product Stability (TLC/LC-MS time course) check_reagents->check_stability Reagents Pure sol_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->sol_reagents Impurities Found optimize Systematic Optimization (DoE, One-factor-at-a-time) check_stability->optimize Product Stable sol_stability Modify Workup (e.g., milder pH, lower temp) check_stability->sol_stability Decomposition Observed solution Improved Yield optimize->solution

Caption: A workflow for diagnosing the cause of low reaction yields.

  • Suboptimal Reaction Conditions: Many spirocyclization reactions, especially multicomponent reactions (MCRs), can be sluggish.[5] Microwave-assisted synthesis is a powerful tool to accelerate reaction rates and often improve yields by ensuring rapid and uniform heating.[1][6] Compare a conventional heating method with a microwave-assisted one at the same temperature to see if this is the issue.

  • Purity of Reagents and Solvents: Impurities in starting materials can act as catalyst poisons or introduce side reactions.[4] Always ensure the purity of your starting materials. For reactions sensitive to water, using freshly dried solvents is non-negotiable.

  • Product Decomposition: The desired spiro-heterocycle might be forming but is unstable under the reaction or workup conditions.[7] Monitor the reaction by TLC or LC-MS over time. If you see the product spot appear and then diminish, decomposition is likely. Consider a milder workup or shortening the reaction time.

Q2: I am attempting a multicomponent reaction (MCR) to build a complex spiro-heterocycle, but the conversion is stalling. What specific strategies can I employ?

A2: MCRs are elegant for building molecular complexity quickly, but their efficiency can be sensitive to reaction parameters.[8] When an MCR stalls, it often points to an issue with one of the intermediate equilibria or the catalyst's efficacy.

Strategies for Optimizing MCRs:

StrategyRationale & ExplanationExample Protocol
Increase Concentration MCRs often involve multiple equilibria. According to Le Chatelier's principle, increasing reactant concentration can drive the reaction forward.If your reaction is at 0.1 M, try running a small-scale test at 0.5 M or even 1.0 M.
Change the Solvent The solvent can influence reaction rates and the stability of intermediates. Sometimes, a greener solvent like water or ethanol can accelerate the reaction.[9][10]Switch from a nonpolar solvent like toluene to a polar protic solvent like ethanol or a deep eutectic solvent (NDDES).[11]
Employ Microwave Irradiation Microwave heating can overcome activation energy barriers more efficiently than conventional heating, significantly reducing reaction times from hours to minutes.[9]1. Combine isatin (1 mmol), an amino acid (1.2 mmol), and a dipolarophile (1 mmol) in methanol (3 mL) in a microwave vial. 2. Seal the vial and place it in a microwave reactor. 3. Irradiate at 80-100 °C for 15-30 minutes.[5] 4. Monitor completion by TLC.
Screen Catalysts The choice of catalyst (acid, base, or organocatalyst) is critical. A slightly different pKa or steric profile can dramatically change the outcome.For a base-catalyzed reaction, screen organic bases like triethylamine, DBU, and piperidine.[12] For acid-catalyzed reactions, screen acetic acid, p-TsOH, and Sc(OTf)₃.

Section 2: Controlling Stereoselectivity

Achieving high stereoselectivity is a paramount challenge in spirocycle synthesis, as the biological activity of stereoisomers can vary significantly.[13]

Q3: My reaction produces my desired spiro-heterocycle, but as a 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Poor diastereoselectivity indicates that the transition states leading to the two different diastereomers are very close in energy. Our job is to perturb the system to favor one transition state over the other.

Stereoselectivity_Factors cluster_influences Influencing Factors TS1 Transition State A Product_A Diastereomer A TS1->Product_A ΔG‡(A) TS2 Transition State B Product_B Diastereomer B TS2->Product_B ΔG‡(B) Selectivity Diastereoselectivity Selectivity->TS1 Selectivity->TS2 center center->Selectivity Determines Δ(ΔG‡) Solvent Solvent Polarity Solvent->center Temp Reaction Temperature Temp->center Catalyst Catalyst/Ligand Sterics Catalyst->center Substrate Substrate Control Substrate->center

Caption: Key factors that influence the energy difference between competing transition states, thereby controlling diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state geometry.[7] A systematic screening of solvents with varying polarities (e.g., hexane, DCM, THF, MeCN, EtOH) is a good first step.

  • Temperature: Lowering the reaction temperature often increases selectivity. This is because the reaction becomes more sensitive to small differences in activation energy (ΔΔG‡). Try running your reaction at 0 °C or -78 °C.

  • Catalyst/Reagent Stoichiometry: The steric bulk of the catalyst or a key reagent can create a facial bias, favoring attack from one side. For organocatalyzed reactions, switching to a bulkier catalyst (e.g., a derivative of proline with bulky substituents) can enhance diastereoselectivity.[14]

  • Substrate Control: Sometimes, modifying the substrate itself by introducing a bulky protecting group can effectively shield one face of the molecule, directing the cyclization to occur with higher selectivity.

Q4: I need to synthesize a single enantiomer of my spiro-heterocycle. What are the most reliable strategies?

A4: Enantioselective synthesis is a cornerstone of modern drug development. For spiro-heterocycles, asymmetric catalysis is the most powerful approach.

  • Chiral N-Heterocyclic Carbene (NHC) Catalysis: NHCs are exceptionally versatile catalysts for constructing chiral spiro-heterocycles, including spirooxindoles and butyrolactones.[3][15] The choice of the chiral backbone on the NHC catalyst is critical for inducing high enantioselectivity.[15]

  • Organocatalysis: Chiral amines (like proline and its derivatives) and chiral phosphoric acids are frequently used to catalyze enantioselective domino reactions, Michael additions, and cycloadditions that lead to spiro compounds.[14][16] These catalysts operate by forming chiral intermediates (enamines, iminiums) that control the stereochemical outcome.

  • Synergistic Catalysis: A cutting-edge approach combines organocatalysis with transition metal catalysis.[16] This allows for novel reaction pathways where each catalyst activates a different partner in the reaction, leading to highly controlled construction of chiral quaternary centers.

Section 3: Catalyst-Related Issues

Catalysts are the heart of many modern synthetic methods, but they can also be a source of trouble.

Q5: My heterogeneous catalyst seems to be deactivating after a single run. What's causing this and how can I prevent it?

A5: Catalyst deactivation in heterogeneous systems is often due to poisoning, fouling (coking), or leaching of the active species from the support.[17][18] For many metal-catalyzed reactions, leaching is the primary culprit.[19]

Troubleshooting Catalyst Deactivation

ProblemLikely CauseDiagnostic TestMitigation Strategy
Activity Loss Leaching: The active metal is dissolving from the support into the reaction medium.Filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting. If the reaction proceeds, the active catalyst is in the solution.1. Choose a more suitable support (e.g., reducible or Lewis-acidic supports can sometimes help).[19] 2. Lower the catalyst loading. 3. Drive the reaction to 100% completion, which can promote re-deposition of the metal onto the support.[19]
Gradual Deactivation Fouling/Coking: Carbonaceous deposits are blocking active sites on the catalyst surface.Characterize the spent catalyst using TGA (Thermogravimetric Analysis) or TEM (Transmission Electron Microscopy).1. Modify reaction conditions (lower temperature, different solvent) to minimize side reactions that lead to coking. 2. Develop a regeneration protocol (e.g., calcination in air) to burn off deposits.
Sudden Deactivation Poisoning: Impurities in the starting materials or solvent (e.g., sulfur, water) are irreversibly binding to active sites.Purify all reagents and solvents meticulously. Test for common poisons if suspected.Use guard columns or scavenger resins to remove trace impurities from the feedstock before it reaches the catalyst bed.[20]

Section 4: Challenges in Product Purification

The unique 3D structure of spiro compounds can sometimes make their purification non-trivial.

Q6: I'm struggling to separate my spirocyclic product from a closely-eluting impurity by column chromatography. What are my options?

A6: When standard silica gel chromatography fails, you need to exploit different physicochemical properties of your compounds.

  • Recrystallization: This is often the most powerful technique for obtaining highly pure crystalline material. The key is finding the right solvent system. A good starting point is a binary system where your compound is soluble in one solvent (e.g., DCM or Ethyl Acetate) and insoluble in the other (e.g., Hexane or Pentane).[21]

  • Reverse-Phase Chromatography: If your compound and impurity have different polarities, but elute together on silica (normal phase), reverse-phase (e.g., C18) chromatography is an excellent alternative. It separates compounds based on hydrophobicity.

  • Acid-Base Extraction: If your product or impurity has an acidic or basic functional group (e.g., a carboxylic acid or an amine), you can use liquid-liquid extraction with aqueous acid or base to selectively move one of the compounds into the aqueous layer.[22]

  • Specialized Techniques: For very challenging separations, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a form of liquid-liquid partition chromatography that avoids solid supports, making it ideal for separating complex mixtures.[23]

I trust this guide will serve as a valuable resource in your synthetic endeavors. The key to overcoming these challenges lies in a systematic approach, a solid understanding of the underlying chemical principles, and persistent, logical experimentation.

References

Technical Support Center: Navigating the Stability of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 3H-spiro[2-benzofuran-1,4'-piperidine] compounds. The unique three-dimensional architecture of this scaffold offers significant advantages in medicinal chemistry, including enhanced potency and selectivity.[1] However, the inherent reactivity of heterocyclic compounds can sometimes lead to stability challenges during synthesis, purification, storage, and formulation.[2]

This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable molecules. Our approach is rooted in understanding the underlying chemical principles to empower you to proactively address potential issues and ensure the integrity of your experimental data.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Question 1: I'm observing unexpected degradation of my spiro-benzofuran piperidine derivative during workup or purification. What are the likely causes and how can I mitigate this?

Answer:

Degradation during these stages is often linked to pH instability or oxidative processes. The benzofuran ring system, in particular, can be susceptible to certain conditions.

Potential Cause 1: Acid or Base Instability

While many benzofuran derivatives show reasonable stability under a range of pH conditions, some substitution patterns can render the molecule susceptible to acid- or base-catalyzed degradation, potentially through ring-opening of the benzofuran moiety.[3]

Troubleshooting Steps:

  • pH Screening: If you suspect pH-related degradation, perform a small-scale pH screen. Dissolve a small amount of your compound in a suitable organic solvent and expose it to aqueous solutions of varying pH (e.g., pH 2, 7, and 10) for a defined period. Monitor the appearance of degradation products by HPLC or TLC.

  • Neutralize Promptly: During aqueous workups, minimize the exposure time to acidic or basic conditions. Promptly neutralize the aqueous layer before extraction.

  • Buffer Usage: For extractions, consider using buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4) instead of strong acids or bases.

  • Chromatography Considerations: If using silica gel chromatography, which is inherently acidic, consider using deactivated silica (e.g., with triethylamine) or switching to a less acidic stationary phase like alumina.

Potential Cause 2: Oxidation

The benzofuran ring can be susceptible to oxidation, particularly at the furan ring.[3] This can be exacerbated by exposure to air, certain metal ions, or oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: During workup and purification, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidant Addition: For storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Question 2: My purified 3H-spiro[2-benzofuran-1,4'-piperidine] derivative shows new impurities after storage. What are the recommended storage conditions?

Answer:

Long-term stability is crucial for the reliability of biological and pharmacological data. Degradation during storage is typically due to a combination of factors including temperature, light, and atmospheric exposure.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CLower temperatures slow down the rate of chemical degradation. For long-term storage, -20°C is preferable.[4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[5][3]
Light Amber vials or protection from lightProtects against photodegradation, a common issue for aromatic and heterocyclic compounds.[6]
Form Solid (lyophilized powder)Storing compounds in a solid, dry state is generally preferred over solutions to prevent hydrolysis and other solvent-mediated degradation.

Troubleshooting Workflow for Storage Stability:

Caption: Troubleshooting workflow for storage stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold?

The stability of this scaffold is highly dependent on the nature and position of substituents on both the benzofuran and piperidine rings. While the core structure is relatively robust, certain functional groups can introduce vulnerabilities. For instance, electron-donating groups on the benzofuran ring may increase its susceptibility to oxidation. The piperidine nitrogen's basicity can also play a role in interactions and stability.[7] Some fluorescent derivatives have demonstrated good stability in PBS buffer at 37°C for over 24 hours, suggesting that high stability is achievable within this class of compounds.[8]

Q2: What are the potential degradation pathways for these compounds?

Based on the chemistry of the benzofuran moiety, a likely degradation pathway is oxidative cleavage . This could proceed via epoxidation of the furan double bond, followed by rearrangement or ring-opening, potentially leading to salicylaldehyde derivatives or other related species.[5][3] Hydrolysis of sensitive functional groups on the substituents is also a possibility under strong acidic or basic conditions.

Potential Oxidative Degradation Pathway:

Oxidative_Degradation Start_Compound {3H-spiro[2-benzofuran-1,4'-piperidine] Derivative} Epoxide {Spiro-epoxide Intermediate} Start_Compound->Epoxide Epoxidation Oxidant [O] (e.g., H₂O₂, atmospheric O₂) Ring_Opened {Ring-Opened Products (e.g., Salicylaldehyde derivatives)} Epoxide->Ring_Opened Rearrangement/ Hydrolysis

Caption: A potential oxidative degradation pathway for benzofuran derivatives.

Q3: How can I proactively assess the stability of my specific derivative?

A forced degradation study is the most effective way to understand the stability profile of your compound.[9] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol for a Basic Forced Degradation Study:

  • Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a stability-indicating HPLC method (see Q4) to quantify the parent compound and detect any degradation products.

Q4: What constitutes a good "stability-indicating" analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10] For these compounds, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is typically used.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The ability to resolve the peak of the parent compound from all potential degradation products, impurities, and excipients.

  • Peak Purity: Use of a photodiode array (PDA) detector to assess peak purity confirms that the parent peak is not co-eluting with any degradants.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the stability study.

Workflow for Developing a Stability-Indicating Method:

HPLC_Method_Dev Start Start: Need for Stability Indicating Method Initial_Method Develop Initial RP-HPLC Method (e.g., C18 column, ACN/H₂O gradient) Start->Initial_Method Forced_Deg Perform Forced Degradation Studies Analyze_Samples Analyze Stressed Samples with Initial Method Forced_Deg->Analyze_Samples Initial_Method->Forced_Deg Check_Resolution Is parent peak resolved from all degradants? Analyze_Samples->Check_Resolution Optimize Optimize Method (Gradient, pH, Column) Check_Resolution->Optimize No Validate Validate Method (ICH guidelines) (Specificity, Linearity, Accuracy, Precision) Check_Resolution->Validate Yes Optimize->Analyze_Samples End Validated Stability- Indicating Method Validate->End

Caption: Workflow for developing a stability-indicating HPLC method.

By understanding the potential stability liabilities of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold and employing these proactive troubleshooting and analytical strategies, researchers can ensure the quality and integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Enhancing the Solubility of Spiro[benzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the spiro[benzofuran-piperidine] scaffold. This class of compounds holds significant promise in medicinal chemistry, but their often rigid and lipophilic nature can present considerable hurdles in achieving adequate solubility for biological screening and preclinical development. This guide provides a structured approach to troubleshooting and overcoming these challenges, grounded in fundamental physicochemical principles and field-proven formulation strategies.

PART 1: Troubleshooting Guide - A First-Response Manual

This section is formatted in a direct question-and-answer style to address the most common and immediate issues faced during experimentation.

Q1: My spiro[benzofuran-piperidine] compound is crashing out of my aqueous buffer during my biological assay. How can I fix this?

A1: This is a frequent issue, often stemming from the dilution of a high-concentration DMSO stock solution into an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate. Here are immediate troubleshooting steps:

  • Optimize Final DMSO Concentration: Ascertain the highest tolerable DMSO concentration for your assay (typically ≤1%) without impacting the biological system. A higher final DMSO concentration can help maintain solubility.

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent. This gradual change in the solvent environment can prevent sudden precipitation.

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can also mitigate precipitation upon dilution into the aqueous buffer.

Q2: I've tried adjusting the DMSO concentration, but my compound still precipitates. What's the next logical step?

A2: If simple co-solvent manipulation is insufficient, the next step is to consider the pH of your aqueous buffer, especially given the presence of the basic piperidine moiety in your scaffold.

  • pH Adjustment: The piperidine nitrogen in your compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly enhance aqueous solubility. The predicted pKa of 3h-spiro[2-benzofuran-1,4'-piperidine] is approximately 10.17[1]. Therefore, adjusting the pH of your buffer to be at least 2 units below the pKa of your specific compound should lead to a significant increase in solubility. A simple experiment to confirm this is to measure the solubility of your compound in a range of buffers (e.g., pH 4, 5, 6, and 7.4).

Q3: I need to prepare a solid formulation for an in vivo study, and my compound's intrinsic solubility is too low for adequate exposure. Where do I start?

A3: For solid formulations requiring enhanced dissolution and bioavailability, more advanced techniques are necessary. The choice of technique will depend on the specific physicochemical properties of your compound and the desired formulation characteristics. The primary strategies to consider are:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its amorphous, higher-energy state within a polymer matrix. This can lead to a significant increase in apparent solubility and dissolution rate.[2][3][4]

  • Nanosuspensions: This technique reduces the particle size of the drug to the sub-micron range, thereby increasing the surface area for dissolution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7]

A decision-making workflow for selecting an appropriate advanced formulation strategy is presented below.

Caption: Decision workflow for enhancing the solubility of spiro[benzofuran-piperidine] compounds.

PART 2: Frequently Asked Questions (FAQs) - The Science Behind the Solutions

This section provides more in-depth explanations of the principles underlying the troubleshooting advice.

Q4: Why are spiro[benzofuran-piperidine] compounds often poorly soluble?

A4: The low solubility of this class of compounds typically arises from a combination of factors:

  • Lipophilicity and Molecular Rigidity: The spirocyclic core imparts a rigid, three-dimensional structure.[8] While this can be advantageous for target binding, it can also lead to strong crystal lattice energy, which requires more energy to overcome during dissolution. The benzofuran and any additional aromatic substituents contribute to the overall lipophilicity of the molecule.

  • High Melting Point: A high melting point is often indicative of a stable crystal lattice and, consequently, lower solubility.[9]

  • pKa and pH: The piperidine moiety is basic.[10] In neutral or alkaline aqueous media, the nitrogen is un-ionized, rendering the molecule less polar and thus less soluble.

Q5: How do I determine the pKa and logP of my novel spiro[benzofuran-piperidine] compound?

A5: Experimentally determining these parameters is crucial for a rational approach to solubility enhancement.

  • pKa Determination: Potentiometric titration is the gold standard for pKa determination. Alternatively, UV-spectrophotometric or capillary electrophoresis methods can be used.

  • LogP Determination: The shake-flask method using n-octanol and water is the traditional approach. High-performance liquid chromatography (HPLC)-based methods are often faster and require less material.

Q6: What are the key considerations when developing an Amorphous Solid Dispersion (ASD) for a spiro[benzofuran-piperidine] compound?

A6: Developing a stable and effective ASD requires careful consideration of the following:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug and preventing recrystallization.[3] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The polymer should be miscible with your compound.

  • Drug Loading: The amount of drug that can be incorporated into the polymer matrix while maintaining an amorphous state is a key parameter. This is typically determined through experimental screening.

  • Preparation Method: Spray drying and hot-melt extrusion are the most common methods for preparing ASDs.[11] The choice depends on the thermal stability of your compound. For thermally labile compounds, spray drying is generally preferred.

  • Characterization: It is essential to confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q7: How does cyclodextrin complexation work, and is it suitable for spirocyclic compounds?

A7: Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity.[5] They can encapsulate lipophilic drug molecules, or parts of them, within this cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, leading to increased aqueous solubility.[7] The rigid, three-dimensional nature of spirocyclic compounds can be well-suited for inclusion in the cyclodextrin cavity, although the fit will depend on the specific substitution pattern of your molecule. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.

Q8: Can polymorphism affect the solubility of my spiro[benzofuran-piperidine] compound?

A8: Yes, absolutely. Polymorphism is the ability of a solid material to exist in more than one crystal form.[12][13] Different polymorphs of the same compound can have different crystal lattice energies, which can lead to significant differences in their solubility and dissolution rates.[13] It is crucial to characterize the solid form of your compound and to ensure that you are working with a consistent polymorphic form throughout your studies to obtain reproducible results. XRPD is the primary technique for identifying and differentiating polymorphs.

PART 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of your spiro[benzofuran-piperidine] compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Screening for Cyclodextrin Solubilization

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Sample Preparation: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibration, Sample Collection, and Quantification: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.

Caption: Experimental workflow for investigating solubility enhancement strategies.

Data Summary Table

Solubility Enhancement StrategyPrincipleKey Experimental ParametersExpected Outcome for Spiro[benzofuran-piperidine]
pH Adjustment Ionization of the basic piperidine nitrogenpKa of the compound, pH of the mediumSignificant solubility increase at pH < pKa - 2
Co-solvents Reducing the polarity of the solventType and concentration of co-solvent (e.g., DMSO, ethanol)Moderate solubility increase, useful for in vitro assays
Cyclodextrin Complexation Encapsulation of the lipophilic scaffoldType and concentration of cyclodextrin, binding constantFormation of a soluble inclusion complex, potentially high solubility enhancement
Amorphous Solid Dispersion Conversion to a high-energy amorphous formChoice of polymer, drug loading, preparation methodSubstantial increase in apparent solubility and dissolution rate
Nanosuspension Increased surface area due to particle size reductionMilling or homogenization parameters, stabilizer selectionImproved dissolution velocity

References

Technical Support Center: Optimizing the 3H-spiro[2-benzofuran-1,4'-piperidine] Scaffold for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the modification of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold. This valuable heterocyclic motif is a cornerstone in the development of agents targeting the central nervous system (CNS), particularly as ligands for sigma (σ) receptors.[1][2] Its rigid, three-dimensional structure provides a unique framework for exploring structure-activity relationships (SAR).[3]

This document moves beyond standard synthetic protocols to offer a troubleshooting-focused approach. We will address common experimental challenges, from suboptimal reaction yields to unexpected biological outcomes, providing evidence-based solutions and explaining the rationale behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives.

I. Synthetic Challenges

Question 1: My initial spirocyclization to form the core scaffold is resulting in low yields. What are the likely causes and how can I optimize this step?

Answer: Low yields in the formation of the spirocyclic core are a frequent challenge and often stem from several factors. A common and effective route involves the lithiation of a suitable precursor, such as 2-bromobenzhydryl methyl ether, followed by the addition of a protected 4-piperidone and subsequent acid-catalyzed cyclization.[4]

  • Causality & Troubleshooting:

    • Incomplete Lithiation: The initial metal-halogen exchange is highly sensitive to moisture and temperature. Trace amounts of water will quench the organolithium reagent, drastically reducing the yield of the desired intermediate.

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction at low temperatures (-78 °C using a dry ice/acetone bath) to minimize side reactions.

    • Suboptimal Acid Catalyst for Cyclization: The choice and concentration of the acid used for the final ring-closing step are critical. Insufficient acid will lead to incomplete reaction, while overly harsh conditions can promote side product formation.

      • Solution: A systematic screen of acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and their concentrations is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent degradation of the product.

    • Poor Quality of 4-Piperidone: The piperidone reactant can be prone to self-condensation or degradation.

      • Solution: Use freshly opened or purified 1-substituted-4-piperidone. If using a salt form (e.g., hydrochloride), ensure it is neutralized appropriately before the reaction.

Question 2: I am struggling with the N-debenzylation of the piperidine nitrogen to obtain the free secondary amine for further derivatization. Standard methods are giving me a complex mixture of products.

Answer: The N-benzyl group is a common protecting group for the piperidine nitrogen. While its removal is standard, it can be problematic in this specific scaffold. A reported successful method involves catalytic hydrogenation.[5]

  • Causality & Troubleshooting:

    • Catalyst Poisoning: Trace impurities in your starting material or from previous steps can poison the palladium catalyst, leading to an incomplete reaction.[5]

      • Solution: Purify the N-benzylated spirocycle thoroughly before the hydrogenation step. A pre-treatment of the substrate solution with a scavenger like Raney nickel for a short period can remove potential catalyst poisons.[5] If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart the conversion.[5]

    • Incorrect Catalyst or Conditions: The activity of palladium on carbon (Pd/C) can vary.

      • Solution: Start with 10% Pd/C under moderate hydrogen pressure (e.g., 5 bar) and temperature (e.g., 40 °C).[5] If the reaction is sluggish, consider screening other catalysts like Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for debenzylation.

Question 3: Attempts to introduce substituents at the C-3 position of the benzofuran ring are failing or giving low yields. Why is this position challenging to modify?

Answer: Direct functionalization at the C-3 position of the pre-formed spirocycle is difficult due to the lack of inherent reactivity at this benzylic position. Successful strategies typically involve incorporating the desired substituent before the final cyclization or using a precursor that facilitates C-3 functionalization.

  • Causality & Troubleshooting:

    • Synthetic Strategy: A more effective approach is to use a lactol intermediate which can then be reacted with various nucleophiles or reagents to introduce C-3 functionality.

      • Solution for C-3 Cyano Group: Reacting a cyclic methyl acetal precursor with trimethylsilyl cyanide can effectively introduce a nitrile group at the C-3 position. This modification has been shown to produce compounds with high affinity and selectivity for σ₁ receptors.

      • Solution for C-3 Carbonyl Derivatives: Utilizing a lactol intermediate and reacting it with stabilized phosphoranes (Wittig reaction) can introduce a two-carbon residue at the C-3 position, allowing for the synthesis of esters and related derivatives.

II. Biological Activity & SAR

Question 4: I have synthesized a small library of analogs, but the affinity for sigma receptors is lower than expected. Where should I focus my next modifications?

Answer: The structure-activity relationship for this scaffold is quite well-defined, particularly for sigma receptors. Both the piperidine nitrogen substituent and modifications to the benzofuran ring are critical for high affinity and selectivity.

  • Causality & Troubleshooting:

    • Piperidine N-Substituent: The nature of the group on the piperidine nitrogen is a primary determinant of affinity. Simple, small alkyl groups are generally not optimal.

      • SAR-Guided Solution: Long alkyl chains, particularly those terminating in a bulky, aromatic group, are known to confer high affinity. For example, a butyl chain connected to a 4-fluorophenyl-1H-indol-3-yl group results in a ligand with subnanomolar affinity for σ₂ receptors.[6] A simple benzyl group on the nitrogen also confers potent σ₁ affinity.[7]

    • Benzofuran Ring Substitution: Substituents on the aromatic portion of the benzofuran ring can modulate both affinity and selectivity between σ₁ and σ₂ subtypes.

      • SAR-Guided Solution for σ₂ Selectivity: Introducing electron-withdrawing groups like fluoro (F) or trifluoromethyl (CF₃) at the 4- or 7-position of the isobenzofuran ring can dramatically decrease σ₁ affinity while maintaining high σ₂ affinity, thus producing highly selective σ₂ ligands.[6]

      • SAR-Guided Solution for σ₁ Affinity: Conversely, substituents at the 5- or 6-position tend to increase affinity for σ₁ receptors, often resulting in less selective compounds.[6]

Question 5: My lead compound has good in vitro potency but shows poor metabolic stability in liver microsome assays. What is the likely metabolic "soft spot" and how can I address it?

Answer: For piperidine-containing compounds, particularly those with an N-benzyl group, the primary sites of metabolism are often predictable.

  • Causality & Troubleshooting:

    • N-Debenzylation and Aromatic Hydroxylation: A known metabolic pathway for a potent σ₁ ligand from this class, 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine], is rapid metabolism by cytochrome P450 enzymes (specifically CYP3A4). The major metabolites are the N-debenzylated product and a hydroxylated species on the benzyl group's phenyl ring.[7]

      • Solution - Blocking Metabolism: To improve metabolic stability, focus on modifying the N-benzyl substructure. Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can deactivate it towards oxidative metabolism. Replacing the phenyl ring with a more metabolically stable heterocycle (e.g., pyridine) or using bioisosteric replacements can also be effective strategies. Additionally, introducing steric hindrance near the benzylic position can impede enzymatic attack.

Part 2: Experimental Protocols & Workflows

Protocol 1: General Synthesis of the 3H-spiro[2-benzofuran-1,4'-piperidine] Scaffold

This protocol is adapted from established literature procedures.[4]

Workflow Diagram:

G A 2-Bromobenzhydryl methyl ether B Lithiation (n-BuLi, -78 °C, THF) A->B C Aryllithium Intermediate B->C E Addition Reaction C->E D 1-Benzyl-4-piperidone D->E F Tertiary Alcohol Intermediate E->F G Acid-Catalyzed Cyclization (e.g., aq. HBr) F->G H N-Benzyl Protected Spirocycle G->H I N-Debenzylation (H2, Pd/C) H->I J 3H-spiro[2-benzofuran-1,4'-piperidine] (Core Scaffold) I->J

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Procedure:

  • Lithiation: Dissolve 2-bromobenzhydryl methyl ether in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.

  • Addition: Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Treat the crude alcohol intermediate with an aqueous acid (e.g., 48% HBr) and heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to yield the N-benzyl protected spirocycle.

  • Debenzylation: Dissolve the purified N-benzyl spirocycle in ethanol, add 10% Pd/C, and hydrogenate under a hydrogen atmosphere (5 bar) at 40 °C until the reaction is complete.[5] Filter the catalyst and concentrate the solvent to obtain the final 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold.

Protocol 2: Sigma Receptor Radioligand Binding Assays

These protocols are essential for determining the affinity (Kᵢ) of your novel compounds for σ₁ and σ₂ receptors.[5][6]

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare Membrane Homogenates (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) D Incubate: Membranes + Radioligand + Test Compound (or Buffer for Total, or Excess Cold Ligand for Non-Specific) A->D B Prepare Radioligand Stock σ₁: [³H](+)-pentazocine σ₂: [³H]-DTG B->D C Prepare Test Compound Dilutions C->D E For σ₂ Assay, add (+)-pentazocine to mask σ₁ sites D->E F Rapid Filtration (GF/B filters) E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Non-linear Regression (Competition Curve) I->J K Determine IC₅₀ and Kᵢ values J->K

Caption: Workflow for radioligand competition binding assays.

Sigma-1 (σ₁) Receptor Binding Assay:

  • Materials: Guinea pig brain membrane homogenates, --INVALID-LINK---pentazocine (selective σ₁ radioligand), assay buffer (e.g., 50 mM Tris-HCl), non-labeled haloperidol (for non-specific binding), test compounds.

  • Procedure: a. In a 96-well plate, combine membrane homogenate (~300 µg protein), a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM), and varying concentrations of the test compound. b. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled haloperidol (e.g., 10 µM). c. Incubate at 25 °C for 120 minutes. d. Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. e. Wash the filters rapidly with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC₅₀ value from the competition curve using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 (σ₂) Receptor Binding Assay:

  • Materials: Rat liver membrane homogenates, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG, a non-selective sigma ligand), (+)-pentazocine (to mask σ₁ sites), assay buffer, test compounds.

  • Procedure: a. The procedure is similar to the σ₁ assay, with key differences. b. Use [³H]-DTG as the radioligand (e.g., ~1 nM). c. Crucially, add a fixed concentration of unlabeled (+)-pentazocine to every well to saturate and block the σ₁ receptors, thus isolating binding to the σ₂ site. d. Incubate, filter, and count as described above.

  • Data Analysis: Analyze the data as for the σ₁ assay to determine the Kᵢ for the σ₂ receptor.

Part 3: Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings for the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold targeting sigma receptors, with data compiled from medicinal chemistry literature.[6][7]

Modification PositionSubstituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)Key Insight
Piperidine (N-1') Benzyl1.5415860.001A simple benzyl group confers high potency and selectivity for the σ₁ receptor.[7]
4-(4-F-Ph-Indol-3-yl)butyl1.50.0721.4A long, aromatic-terminated chain provides high affinity for both receptors, with a preference for σ₂.[6]
Benzofuran (C-3) Methoxy (-OCH₃)1.14>1300<0.001A C-3 methoxy group on the N-benzyl analog maintains high σ₁ affinity and selectivity.
Cyano (-CN)~1.6~1600~0.001A C-3 cyano group also results in a potent and highly selective σ₁ ligand.[7]
Benzofuran (C-4) Trifluoromethyl (-CF₃)>100~2.0>50An electron-withdrawing group at C-4 abolishes σ₁ affinity while retaining high σ₂ affinity, creating a selective σ₂ ligand.[6]
Benzofuran (C-7) Fluoro (-F)>100~0.5>200A fluoro group at C-7 also produces a highly selective σ₂ ligand.[6]
Benzofuran (C-5) Fluoro (-F)~5.0~0.3~16.7Substitution at C-5 increases σ₁ affinity compared to C-4/C-7 substitution, reducing selectivity.[6]

References

Technical Support Center: Navigating Toxicity Concerns with Spiro[benzofuran-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[benzofuran-piperidine] analogs. This guide is designed to provide expert insights and practical troubleshooting advice to help you anticipate, identify, and address potential toxicity issues during your experimental work. Our goal is to ensure the scientific integrity of your results and the successful progression of your most promising compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential toxicities associated with the spiro[benzofuran-piperidine] scaffold.

Q1: What are the primary theoretical toxicity concerns associated with the spiro[benzofuran-piperidine] scaffold?

A1: The spiro[benzofuran-piperidine] scaffold, while offering advantages in terms of structural rigidity and novel chemical space, presents several potential toxicity flags that warrant careful investigation[1][2][3]. These can be broadly categorized as:

  • Off-Target Pharmacology: The piperidine moiety is a common feature in many centrally active drugs and can interact with a range of receptors and ion channels. Of particular note is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity[4][5].

  • Metabolic Liabilities: The piperidine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites[6][7]. Common metabolic pathways include N-dealkylation and oxidation at carbons alpha to the nitrogen, which can form reactive iminium ions[7][8]. The benzofuran component can also undergo oxidative metabolism.

  • Physicochemical Properties: Like many complex heterocyclic compounds, spiro[benzofuran-piperidine] analogs can sometimes exhibit poor aqueous solubility. This can lead to compound precipitation in assay media, causing non-specific cytotoxicity and confounding results[9].

Q2: At what stage in my research should I start thinking about toxicity?

A2: It is advisable to consider potential toxicity from the very early stages of drug discovery. A tiered approach is often recommended, starting with in silico predictions and simple in vitro assays during the lead identification phase, and progressing to more complex cellular and in vivo models as compounds are optimized[10][11][12]. Early identification of potential liabilities can save significant time and resources.

Q3: What are the first steps I should take if I observe unexpected cytotoxicity with my lead compound?

A3: If you observe unexpected cytotoxicity, the first step is to systematically rule out common experimental artifacts and then begin to investigate the underlying mechanism. A logical troubleshooting workflow is essential. Refer to the "Troubleshooting Guide: High In Vitro Cytotoxicity" section below for a detailed, step-by-step approach.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Guide 1: Troubleshooting High In Vitro Cytotoxicity

You've just completed a primary cytotoxicity screen (e.g., using an MTT or LDH assay) and your lead spiro[benzofuran-piperidine] analog shows potent, and unexpected, cell killing. Here’s how to dissect this result.

G start High Cytotoxicity Observed in Primary Screen check_purity Step 1: Verify Compound Purity and Identity (LC-MS, NMR) start->check_purity check_solubility Step 2: Assess Compound Solubility in Assay Media check_purity->check_solubility If pure orthogonal_assay Step 3: Confirm Cytotoxicity with an Orthogonal Assay check_solubility->orthogonal_assay If soluble off_target Step 4: Screen for Common Off-Target Liabilities (e.g., hERG) orthogonal_assay->off_target If cytotoxicity is confirmed metabolism Step 5: Investigate Metabolic Bioactivation off_target->metabolism conclusion Step 6: Synthesize Findings and Plan Next Steps metabolism->conclusion

Caption: Decision tree for troubleshooting unexpected in vitro cytotoxicity.

Step 1: Verify Compound Purity and Identity

  • Rationale: Impurities from synthesis can have their own biological activities and may be the source of the observed toxicity.

  • Protocol:

    • Analyze your compound stock by LC-MS to confirm its purity and mass.

    • Obtain a fresh 1H NMR spectrum to ensure the structure is correct and no degradation has occurred.

    • If impurities are detected, re-purify the compound and repeat the cytotoxicity assay.

Step 2: Assess Compound Solubility in Assay Media

  • Rationale: Poorly soluble compounds can precipitate in aqueous assay media, leading to light scattering that can interfere with colorimetric or fluorometric readouts, or cause non-specific cell death[9].

  • Protocol (Nephelometry):

    • Prepare a dilution series of your compound in the assay medium.

    • Incubate under the same conditions as your cytotoxicity assay.

    • Measure turbidity using a nephelometer or a plate reader capable of detecting light scatter.

    • The concentration at which a significant increase in turbidity is observed is the limit of your compound's solubility. Ensure your cytotoxicity assay is performed at concentrations below this limit.

Step 3: Confirm Cytotoxicity with an Orthogonal Assay

  • Rationale: Different cytotoxicity assays measure different cellular endpoints. Confirming the result with a method that has a different mechanism of detection increases confidence that the observed effect is real and not an artifact of the primary assay.

  • Protocol Comparison:

Assay TypePrincipleAdvantages
MTT/WST-1 [13][14]Measures metabolic activity via mitochondrial reductase enzymes.Simple, high-throughput.
LDH Release [14][15]Measures the release of lactate dehydrogenase from cells with compromised membranes.Indicates membrane damage/necrosis.
Live/Dead Staining [16]Uses fluorescent dyes to differentiate between live cells (intact membranes) and dead cells (compromised membranes).Provides direct visualization and is suitable for flow cytometry or high-content imaging.
  • Recommendation: If your primary screen was an MTT assay (metabolic activity), use an LDH release assay (membrane integrity) as your orthogonal confirmation. This helps to distinguish between cytostatic (inhibiting growth) and cytotoxic (cell killing) effects.

Step 4: Screen for Common Off-Target Liabilities

  • Rationale: As mentioned, piperidine-containing compounds can have an affinity for various off-targets. A hERG screen is a critical early step to assess cardiotoxicity risk.

  • Protocol (hERG Screening):

    • Engage a contract research organization (CRO) for a preliminary hERG screen (e.g., a radioligand binding assay or an automated patch-clamp assay).

    • Test your compound at a relevant concentration range (e.g., 1-10 µM).

    • An IC50 value below 10 µM is often considered a potential flag for further investigation.

Step 5: Investigate Metabolic Bioactivation

  • Rationale: The observed cytotoxicity may only occur after the compound is metabolized by cellular enzymes (like CYPs) into a reactive species.

  • Protocol (Microsomal Stability Assay with Trapping Agents):

    • Incubate your compound with human liver microsomes (a source of CYP enzymes) and a trapping agent like glutathione (GSH).

    • Analyze the reaction mixture by LC-MS/MS, looking for the mass of your compound adducted to GSH.

    • The presence of a GSH adduct is strong evidence for the formation of a reactive metabolite.

CompoundPrimary Screen IC50 (µM, MTT)Orthogonal Screen IC50 (µM, LDH)hERG IC50 (µM)GSH Adduct FormationInterpretation
Analog A 2.53.1> 30Not DetectedConfirmed cytotoxic; not hERG-related. Likely on-target or other off-target toxicity.
Analog B 5.2> 501.8Not DetectedPotent hERG inhibitor. Cytotoxicity may be secondary to off-target effects.
Analog C 8.09.5> 30DetectedCytotoxicity likely mediated by a reactive metabolite.
Analog D 15.0> 50> 30Not DetectedPrimarily cytostatic, not cytotoxic. Low immediate concern.

Advanced Topics

Understanding Metabolic Pathways of Spiro[benzofuran-piperidine] Analogs

The metabolic fate of your compound can significantly influence its toxicity profile. Below is a conceptual diagram of potential metabolic hotspots on the spiro[benzofuran-piperidine] scaffold.

G cluster_0 Potential Metabolic Hotspots parent Spiro[benzofuran-piperidine] Analog N_dealkylation N-Dealkylation (if substituted) parent->N_dealkylation alpha_hydroxylation α-Carbon Hydroxylation (Piperidine Ring) parent->alpha_hydroxylation aromatic_hydroxylation Aromatic Hydroxylation (Benzofuran Ring) parent->aromatic_hydroxylation reactive_metabolite Reactive Iminium Ion alpha_hydroxylation->reactive_metabolite Leads to excreted_metabolite Phase II Conjugation (e.g., Glucuronidation) aromatic_hydroxylation->excreted_metabolite reactive_metabolite->excreted_metabolite Detoxified by

Caption: Potential metabolic pathways for spiro[benzofuran-piperidine] analogs.

  • Key Insight: Hydroxylation at the α-carbon of the piperidine ring is a common metabolic route that can lead to the formation of a reactive iminium ion[8]. This electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. Identifying this liability early allows for medicinal chemistry efforts to block this metabolic hotspot, for instance, by introducing a substituent at that position.

References

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold. This scaffold is a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders[1]. Its rigid, three-dimensional structure can offer significant advantages in target binding and selectivity[2][3]. However, optimizing the pharmacokinetic (PK) profile of derivatives to achieve desired in vivo exposure is a common and critical challenge.

This guide is structured as a series of troubleshooting questions and answers to directly address the experimental hurdles you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for rational drug design.

Frequently Asked Questions (FAQs) - Initial Assessment

Q1: We are observing very low and highly variable plasma concentrations of our lead 3H-spiro[2-benzofuran-1,4'-piperidine] derivative after oral administration in rodents. What are the most likely causes?

A1: Low and variable oral bioavailability is a frequent challenge in early drug development and typically stems from one or more of the following factors related to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties[4][5]:

  • Poor Aqueous Solubility: The spirocyclic core is largely lipophilic. While the piperidine nitrogen is basic and ionizable, the overall molecule may not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed[4][6].

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters[6][7].

  • Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), a common issue for nitrogen-containing heterocycles[8][9][10]. This effectively creates a barrier to absorption.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestinal wall or the liver before it ever reaches systemic circulation, significantly reducing the amount of active drug[6][11].

Q2: How can we systematically diagnose the primary cause of our compound's poor oral bioavailability?

A2: A tiered, systematic approach using a series of in vitro ADME assays is the most efficient way to pinpoint the liability.[12][13][14] This allows you to make data-driven decisions before committing to more complex and resource-intensive in vivo studies. The following workflow diagram illustrates a logical progression for diagnosing the root cause of poor oral exposure.

G cluster_0 Initial Problem cluster_1 Tier 1: Physicochemical & Solubility Assessment cluster_2 Tier 2: Permeability & Efflux Assessment cluster_3 Tier 3: Metabolic Stability Assessment cluster_4 Diagnosis & Strategy start Poor Oral Bioavailability (Low AUC, High Variability) solubility Kinetic Solubility Assay (pH 6.5 SIF, pH 1.2 SGF) start->solubility Is dissolution a problem? caco2 Caco-2 / MDCK-MDR1 Permeability Assay solubility->caco2 Solubility Adequate sol_issue Diagnosis: Solubility-Limited Absorption Strategy: Formulation, Prodrugs, Salt Formation solubility->sol_issue Low Solubility (<10 µM) logd LogD7.4 Measurement lms Liver Microsomal Stability Assay caco2->lms High Permeability (Papp > 10 x 10⁻⁶ cm/s) Efflux Ratio < 2 perm_issue Diagnosis: Permeability-Limited Absorption Strategy: Structural Modification, Prodrugs caco2->perm_issue Low Permeability (Papp < 2 x 10⁻⁶ cm/s) efflux_issue Diagnosis: High P-gp Efflux Strategy: Structural Modification to Reduce P-gp Substrate Recognition caco2->efflux_issue High Efflux Ratio (ER > 2) met_issue Diagnosis: High First-Pass Metabolism Strategy: Block Metabolic Hotspots, Bioisosteric Replacement lms->met_issue Low Stability (High Clearance)

Caption: Diagnostic workflow for troubleshooting poor oral bioavailability.

Troubleshooting Guide 1: Poor Aqueous Solubility

Poor solubility is a primary hurdle for many promising compounds, preventing them from being absorbed in the gut.[15][16]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays. How do I address this?

A3: This is a classic sign of low kinetic solubility. The piperidine nitrogen in your scaffold is basic (typical pKa ~11), meaning it will be protonated and more soluble at a lower pH.[17]

Recommended Strategies & Experimental Protocols:

  • pH Adjustment: This is the simplest first step. By preparing solutions in an acidic buffer (e.g., pH 3-5), you can form the more soluble piperidinium salt.[17]

  • Formulation Approaches: If pH modification is insufficient or not viable for in vivo studies, formulation strategies can dramatically improve dissolution and solubility.[18]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization and enhances dissolution.[6]

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve solubilization in the GI tract.[19][20]

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[16][19]

  • Structural Modification:

    • Salt Formation: Creating a stable, crystalline salt form of your compound is a robust method to improve both solubility and dissolution rate.[17]

    • Prodrugs: Attaching a polar, ionizable promoiety (like a phosphate or amino acid) can dramatically increase aqueous solubility. This moiety is later cleaved in vivo to release the active drug.[21][22]

Protocol: Kinetic Solubility Assessment in Simulated Intestinal Fluid (SIF)

This assay helps predict the solubility of your compound in the small intestine, where most absorption occurs.

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 1.5 µL of the DMSO stock to 148.5 µL of SIF buffer (pH 6.5) to achieve a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of excess compound.

  • Separation: Centrifuge the plate at high speed (e.g., 3000g for 15 minutes) to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS against a standard curve.

Solubility Classification Concentration (µM) Implication for Oral Absorption
High > 65Solubility is unlikely to be a barrier.
Moderate 10 - 65May require formulation for consistent absorption.
Low < 10Solubility is a significant hurdle; requires intervention.
Poor < 1Very challenging; structural modification may be necessary.

Troubleshooting Guide 2: Low Permeability & High Efflux

Even if a compound dissolves, it must be able to pass through the intestinal wall to reach the bloodstream. P-glycoprotein (P-gp) is a major efflux transporter that can actively prevent this process.[8][23]

Q4: Our compound is soluble but shows low permeability and/or a high efflux ratio in the Caco-2 assay. What are our options?

A4: This indicates that the compound is either too polar/large to passively diffuse or, more likely, it is being actively removed by transporters like P-gp. The goal is to modify the structure to reduce its recognition by these transporters without sacrificing potency.

Recommended Strategies & Experimental Protocols:

  • Reduce P-gp Substrate Potential: While there are no universal rules, several strategies have proven effective:

    • Introduce Hydrogen Bond Donors: Adding an H-bond donor can sometimes disrupt the interactions required for P-gp binding.

    • Reduce Polar Surface Area (PSA): While seemingly counterintuitive for permeability, a lower PSA (<140 Ų) is often associated with better bioavailability, partly by avoiding transporter effects.[24]

    • Increase Lipophilicity (with caution): Increasing LogD can sometimes improve passive permeability enough to overcome efflux, but this must be balanced against potential increases in metabolic clearance and off-target toxicity.[24]

  • Bioisosteric Replacement: This is a powerful strategy in medicinal chemistry to modulate ADME properties while retaining biological activity.[25][26]

    • Consider replacing the piperidine ring with a different spirocyclic system, such as a 2,6-diazaspiro[3.3]heptane, which has been used as a piperazine bioisostere to improve properties.[27]

    • Modify the benzofuran portion with alternative heterocycles to alter physicochemical properties.

  • Prodrug Approach: Masking the functional groups recognized by efflux transporters can be an effective strategy.[21][28] An ester prodrug, for example, can be designed to be cleaved by intestinal esterases after absorption.

G scaffold mod1 Block Metabolism: Introduce F, Cl, or Me mod1->scaffold Aromatic Ring mod2 Improve Solubility/Permeability: Bioisosteric Replacement (e.g., pyridine, thiazole) mod2->scaffold Benzofuran Oxygen mod3 Modulate pKa, Reduce P-gp Efflux: Bioisosteric Replacement (e.g., azaspiro[3.3]heptane) mod3->scaffold Piperidine Ring mod4 Improve Solubility: Prodrug attachment site mod4->scaffold Piperidine Nitrogen

References

Validation & Comparative

A Comparative Analysis of 3H-Spiro[2-Benzofuran-1,4'-Piperidine] Derivatives and Established CNS Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the emerging class of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives against well-established Central Nervous System (CNS) drugs. As researchers and drug development professionals, understanding the nuanced pharmacological profiles of novel scaffolds in relation to existing therapeutics is paramount for identifying promising new avenues for the treatment of neurological and psychiatric disorders. This document synthesizes preclinical data to offer a comparative perspective on receptor binding affinities, in vitro potency, in vivo efficacy, and pharmacokinetic properties.

The unique spirocyclic structure of 3H-spiro[2-benzofuran-1,4'-piperidine] imparts a rigid conformation that has proven to be a valuable scaffold in medicinal chemistry for targeting various CNS receptors.[1][2][3] Derivatives of this core structure have demonstrated potential as antidepressants, anxiolytics, and antipsychotics, primarily through their interaction with serotonin receptors, sigma receptors, and other key neurological targets.[4][5][6] This guide will focus on a comparative analysis with representative drugs from two major CNS drug classes: the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine and the benzodiazepine Diazepam.

Section 1: The Emerging Profile of 3H-Spiro[2-Benzofuran-1,4'-Piperidine] Derivatives

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold has been the subject of extensive medicinal chemistry efforts, leading to the discovery of derivatives with significant affinity and selectivity for key CNS targets. The inherent rigidity of the spirocyclic system allows for precise orientation of pharmacophoric elements, facilitating targeted interactions with receptor binding pockets.

Antidepressant and Anxiolytic Potential: Targeting Serotonergic and Sigma Receptors

Several derivatives of 3H-spiro[2-benzofuran-1,4'-piperidine] have exhibited promising antidepressant-like and anxiolytic-like activity in preclinical models. A notable study demonstrated that certain 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogs show marked inhibition of tetrabenazine-induced ptosis in mice, a classic screening paradigm for antidepressant activity.[4] This effect is often indicative of an interaction with monoaminergic systems.

Furthermore, research has highlighted the potent and selective affinity of some derivatives for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a range of neuropsychiatric conditions. For instance, 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] was identified as a potent sigma-1 receptor ligand with a Ki value of 1.14 nM and high selectivity over the sigma-2 receptor.[7] The sigma-1 receptor is a promising target for novel antidepressants and anxiolytics, and the high affinity of these spiro-compounds marks them as significant research tools and potential therapeutic leads.

In addition to sigma receptor activity, certain spirobenzopyran analogs, structurally related to the benzofuran series, have been shown to possess high affinity for the 5-HT1A receptor, with some compounds displaying nanomolar potency.[6] Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic and antidepressant effects.

Dopaminergic and Other CNS Activities

Beyond the serotonergic and sigma systems, derivatives of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold have been explored for their interactions with other CNS targets. For example, certain analogs have been investigated as potential neuroleptics, demonstrating activity in the Sidman avoidance paradigm, a behavioral test sensitive to antipsychotic agents.[8] This suggests a potential modulation of dopaminergic pathways.

Section 2: Comparative Analysis with Established CNS Drugs

To contextualize the potential of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives, a direct comparison with established CNS drugs is essential. We will focus on Fluoxetine, a widely prescribed SSRI, and Diazepam, a classic benzodiazepine.

Receptor Binding Profiles: A Head-to-Head Comparison

The following table summarizes the available receptor binding affinity data (Ki values in nM) for representative 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives and our selected comparator drugs. It is crucial to note that these values are often determined in different laboratories using varying experimental conditions, which can influence the absolute numbers. However, the relative affinities provide valuable insights into the selectivity and potential mechanisms of action.

Receptor Target 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivatives Fluoxetine Sertraline Diazepam Reference(s)
SERT (Serotonin Transporter) Data not readily available for direct comparison~1-10 nM~0.3-1 nMInactive[9][10]
NET (Norepinephrine Transporter) Data not readily available for direct comparison~100-500 nM~10-50 nMInactive[9]
DAT (Dopamine Transporter) Data not readily available for direct comparison>1000 nM~20-100 nMInactive[2][9]
Sigma-1 Receptor As low as 1.14 nM for some derivatives~200-500 nM~32-57 nM>10,000 nM[2][7]
Sigma-2 Receptor Moderate to low affinity>1000 nM~5297 nM>10,000 nM[2][7]
5-HT1A Receptor Nanomolar affinity for some derivatives~1000-5000 nM~300-1000 nMInactive[11]
GABA-A Receptor (Benzodiazepine Site) InactiveInactiveInactive~1-60 nM[12][13]

Interpretation of Binding Data:

From this data, a distinct pharmacological profile for the 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives emerges. Unlike Fluoxetine and Sertraline, whose primary mechanism is potent inhibition of the serotonin transporter, the spiro-compounds exhibit high affinity for the sigma-1 receptor and, in some cases, the 5-HT1A receptor. This suggests a potentially different and perhaps more targeted mechanism of action for achieving antidepressant and anxiolytic effects. The lack of significant affinity for the GABA-A receptor distinguishes them from benzodiazepines like Diazepam, indicating a lower potential for sedation and dependence associated with this class of drugs.

In Vivo Efficacy: Preclinical Models of CNS Disorders

The following table provides a qualitative comparison of the in vivo effects of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives and the comparator drugs in relevant animal models.

Preclinical Model 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivatives Fluoxetine/Sertraline (SSRIs) Diazepam (Benzodiazepine) Reference(s)
Tetrabenazine-Induced Ptosis (Antidepressant) Active (inhibition of ptosis)ActiveInactive[4][14]
Forced Swim Test / Tail Suspension Test (Antidepressant) Data on specific derivatives needed for direct comparisonActive (decreased immobility)Inactive or variable effects[15]
Elevated Plus Maze / Light-Dark Box (Anxiolytic) Data on specific derivatives needed for direct comparisonActive (increased time in open arms/light side)Active (anxiolytic effect)
Sidman Avoidance Paradigm (Antipsychotic) ActiveInactive at typical antidepressant dosesCan impair performance[8]
Motor Coordination (Rotarod) Data on specific derivatives needed for direct comparisonGenerally no impairment at therapeutic dosesImpairment of motor coordination

Interpretation of In Vivo Data:

The activity of 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives in the tetrabenazine-induced ptosis model strongly supports their potential as antidepressants, acting through a monoamine-related mechanism. Their efficacy in the Sidman avoidance paradigm suggests a potential antipsychotic or mood-stabilizing component to their profile, which is distinct from typical SSRIs. A comprehensive evaluation in models of anxiety and depression, directly comparing them with Fluoxetine and Diazepam, would be a critical next step in their development.

Pharmacokinetic Profiles: A Glimpse into Drug Disposition

Pharmacokinetic properties are crucial for determining the druggability of a compound. The table below presents available pharmacokinetic data for a representative spiro-compound and the comparator drugs in rodents.

Pharmacokinetic Parameter 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine] (Rat) Fluoxetine (Rat) Diazepam (Mouse) Reference(s)
Metabolism Rapidly metabolized by liver microsomes (CYP3A4)Extensive hepatic metabolism (CYP2D6)Rapidly metabolized[1][7][16]
Primary Metabolites N-debenzylated and hydroxylated metabolitesNorfluoxetine (active)N-desmethyldiazepam (active)[1][7][16]
Half-life (t½) Data not specified, but rapid metabolism suggests a potentially shorter half-life~5 hours (single dose)Rapid elimination[1][4]

Interpretation of Pharmacokinetic Data:

The available data indicates that the investigated 3H-spiro[2-benzofuran-1,4'-piperidine] derivative undergoes rapid metabolism, primarily by CYP3A4.[7] This is a key consideration for potential drug-drug interactions and dosing regimens. In contrast, Fluoxetine is primarily metabolized by CYP2D6, an enzyme known for its genetic polymorphisms, which can lead to significant inter-individual variability in drug response.[16] The rapid metabolism of the spiro-compound might necessitate formulation strategies to achieve sustained therapeutic concentrations. Further pharmacokinetic studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this chemical class.

Section 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details the typical experimental protocols used to generate the data presented in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for SERT, hippocampus for 5-HT1A) or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Citalopram for SERT, [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

Objective: To assess the pharmacological effects of a compound on animal behavior, predictive of its therapeutic potential in humans.

Tetrabenazine-Induced Ptosis in Mice:

  • Acclimation: Acclimate male mice to the testing room for at least one hour.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally).

  • Tetrabenazine Challenge: After a predetermined pretreatment time, administer tetrabenazine (e.g., 40 mg/kg, i.p.).

  • Scoring: At the time of peak tetrabenazine effect (e.g., 30 minutes post-injection), score the degree of ptosis (eyelid closure) on a standardized scale.

  • Data Analysis: Determine the dose of the test compound that produces a 50% reduction in the ptosis score (ED50).

Pharmacokinetic Studies in Rodents

Objective: To determine the time course of absorption, distribution, metabolism, and excretion of a compound.

Protocol:

  • Animal Preparation: Use cannulated rodents (e.g., jugular vein cannulation in rats) to allow for serial blood sampling.

  • Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Section 4: Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the proposed mechanisms of action and experimental workflows.

Proposed Signaling Pathways

cluster_Spiro 3H-Spiro[2-benzofuran-1,4'-piperidine] Derivatives cluster_SSRI SSRIs (Fluoxetine, Sertraline) cluster_Benzo Benzodiazepines (Diazepam) Spiro Spiro-Compound Sigma1R Sigma-1 Receptor Spiro->Sigma1R High Affinity FiveHT1AR 5-HT1A Receptor Spiro->FiveHT1AR Moderate Affinity SSRI SSRI SERT SERT SSRI->SERT High Affinity (Inhibition) Benzo Diazepam GABAAR GABA-A Receptor Benzo->GABAAR Positive Allosteric Modulation Synaptic5HT Increased Synaptic Serotonin SERT->Synaptic5HT NeuronalModulation Modulation of Neuronal Excitability Sigma1R->NeuronalModulation FiveHT1AR->NeuronalModulation Sedation Sedation/ Hypnosis GABAAR->Sedation AnxiolyticAntidepressant Anxiolytic & Antidepressant Effects Synaptic5HT->AnxiolyticAntidepressant NeuronalModulation->AnxiolyticAntidepressant

Caption: Comparative primary mechanisms of action.

Experimental Workflow for In Vitro Binding Assay

Start Start: Receptor Binding Assay MembranePrep Membrane Preparation (Tissue or Cell Homogenization) Start->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End: Binding Affinity Determined Analysis->End

Caption: Workflow for determining receptor binding affinity.

Section 5: Conclusion and Future Directions

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold represents a promising platform for the development of novel CNS therapeutics. The available preclinical data suggests that derivatives of this class possess a distinct pharmacological profile compared to established drugs like Fluoxetine and Diazepam. Their high affinity for the sigma-1 receptor and potential interactions with the 5-HT1A receptor, coupled with a lack of primary activity at the serotonin transporter and GABA-A receptor, suggests a novel mechanistic approach to treating depression, anxiety, and potentially other CNS disorders.

Future research should focus on:

  • Comprehensive Head-to-Head Studies: Conducting direct comparative studies of lead spiro-compounds against a broader range of established CNS drugs in standardized in vitro and in vivo assays.

  • Elucidation of In Vivo Efficacy: Evaluating the efficacy of these compounds in a wider array of animal models of depression, anxiety, and psychosis to better define their therapeutic potential.

  • Detailed Pharmacokinetic and Safety Profiling: Thoroughly characterizing the ADME and toxicology profiles of lead candidates to assess their suitability for clinical development.

  • Mechanism of Action Studies: Further investigating the downstream signaling pathways modulated by the interaction of these compounds with the sigma-1 and 5-HT1A receptors to fully understand their molecular mechanisms.

By pursuing these avenues of research, the full therapeutic potential of the 3H-spiro[2-benzofuran-1,4'-piperidine] class of compounds can be realized, potentially leading to the development of safer and more effective treatments for a range of debilitating CNS disorders.

References

A Comparative Analysis of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives and Modern Antidepressants in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antidepressant Scaffolds

The landscape of antidepressant pharmacotherapy is continually evolving, driven by the need for agents with improved efficacy, faster onset of action, and better tolerability. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays of treatment, a significant portion of patients with major depressive disorder (MDD) fail to achieve full remission.[1] This has spurred the investigation of novel chemical scaffolds that interact with established and new targets within the central nervous system (CNS). The 3H-spiro[2-benzofuran-1,4'-piperidine] core structure has emerged as a promising scaffold in medicinal chemistry for the development of CNS-active agents, including potential treatments for depression and anxiety.[2][3][4] This guide provides a comparative overview of the preclinical efficacy of derivatives of this novel spiro compound against established antidepressants, offering insights into its potential as a next-generation therapeutic.

The 3H-spiro[2-benzofuran-1,4'-piperidine] Scaffold: A Focus on Monoaminergic Modulation

The therapeutic rationale for investigating 3H-spiro[2-benzofuran-1,4'-piperidine] derivatives as antidepressants is rooted in their potential to modulate key neurotransmitter systems implicated in the pathophysiology of depression, namely serotonin (5-HT) and dopamine (DA).[5][6][7][8] The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of pharmacophoric elements, potentially leading to high affinity and selectivity for specific monoamine transporters and receptors.[9]

Early investigations into related spiro[isobenzofuran-piperidine] compounds revealed a capacity to interfere with the effects of tetrabenazine, a monoamine-depleting agent.[10] This finding is a strong indicator of antidepressant-like activity, as the reversal of tetrabenazine-induced effects, such as ptosis (eyelid drooping), is a hallmark of compounds that enhance monoaminergic neurotransmission.[1][11][12][13] The mechanism is presumed to involve the inhibition of serotonin and/or dopamine reuptake, thereby increasing the synaptic availability of these neurotransmitters.

cluster_Spiro Putative Mechanism of 3H-spiro[2-benzofuran-1,4'-piperidine] Derivatives Spiro_Compound Spiro[benzofuran-piperidine] Derivative SERT_DAT SERT/DAT Blockade Spiro_Compound->SERT_DAT Inhibition Synaptic_5HT_DA Increased Synaptic 5-HT & DA SERT_DAT->Synaptic_5HT_DA Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_5HT_DA->Postsynaptic_Receptors Antidepressant_Effect Antidepressant-like Effects Postsynaptic_Receptors->Antidepressant_Effect

Caption: Putative mechanism of spiro[benzofuran-piperidine] derivatives.

Preclinical Efficacy of a Spiro[isobenzofuran-piperidine] Derivative

A pivotal early study by Ong et al. (1977) provides the foundational preclinical evidence for the antidepressant-like potential of this scaffold.[10] The researchers synthesized a series of spiro[isobenzofuran-1(3H),4'-piperidines] and evaluated their ability to antagonize tetrabenazine-induced ptosis in mice.

Table 1: Efficacy of a Spiro[isobenzofuran-piperidine] Derivative in the Tetrabenazine-Induced Ptosis Test

CompoundDose (mg/kg, i.p.)Time of Peak Effect (min)% Inhibition of Ptosis
1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (7a)106080
3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (9a)106090

Data synthesized from Ong et al., J Med Chem, 1977.[10]

These results demonstrate a marked ability of these spiro compounds to reverse the effects of monoamine depletion, a strong predictor of clinical antidepressant efficacy.

Experimental Protocol: Tetrabenazine-Induced Ptosis in Mice

This protocol outlines the methodology for a classic and informative preclinical screen for antidepressant activity.

cluster_Workflow Tetrabenazine-Induced Ptosis Workflow Animal_Acclimation Animal Acclimation Drug_Administration Test Compound/Vehicle Administration Animal_Acclimation->Drug_Administration Tetrabenazine_Challenge Tetrabenazine Administration Drug_Administration->Tetrabenazine_Challenge Pre-treatment Ptosis_Scoring Ptosis Scoring at Timed Intervals Tetrabenazine_Challenge->Ptosis_Scoring Data_Analysis Data Analysis (% Inhibition) Ptosis_Scoring->Data_Analysis

Caption: Workflow for the tetrabenazine-induced ptosis assay.

Step-by-Step Methodology:

  • Animal Selection and Acclimation: Male mice are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress-related variability.

  • Drug Administration: The test compound (e.g., spiro[isobenzofuran-piperidine] derivative) or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the tetrabenazine challenge.

  • Tetrabenazine Challenge: Tetrabenazine is administered i.p. to induce ptosis. A typical dose is 32 mg/kg.

  • Ptosis Scoring: At various time points after tetrabenazine administration (e.g., 30, 60, 90, 120 minutes), the degree of ptosis is scored by a trained observer blinded to the treatment groups. A common scoring system is: 0 = eyes fully open; 1 = one-quarter closed; 2 = half closed; 3 = three-quarters closed; 4 = fully closed.

  • Data Analysis: The mean ptosis score for each treatment group is calculated at each time point. The percentage inhibition of ptosis is determined by comparing the scores of the drug-treated groups to the vehicle-treated control group.

Comparative Analysis with Established Antidepressants

To contextualize the potential of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, we will compare its preclinical profile with two widely prescribed antidepressants with distinct mechanisms of action: bupropion and vortioxetine.

Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Bupropion is an atypical antidepressant that primarily acts as an inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[14] Its minimal effects on the serotonin system contribute to a unique side-effect profile, notably a lower incidence of sexual dysfunction.[15]

Vortioxetine: A Multimodal Antidepressant

Vortioxetine exhibits a more complex mechanism of action, combining serotonin reuptake inhibition with modulation of several serotonin receptors. It is a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[2][3][6][7][8] This multimodal activity is thought to contribute to its efficacy in treating cognitive symptoms associated with depression.[10]

cluster_Comparators Mechanisms of Comparator Antidepressants cluster_Bupropion Bupropion (NDRI) cluster_Vortioxetine Vortioxetine (Multimodal) Bupropion Bupropion NET_DAT NET/DAT Blockade Bupropion->NET_DAT Inhibition Synaptic_NE_DA Increased Synaptic NE & DA NET_DAT->Synaptic_NE_DA Bupropion_Effect Antidepressant Effect Synaptic_NE_DA->Bupropion_Effect Vortioxetine Vortioxetine SERT_Block SERT Blockade Vortioxetine->SERT_Block 5HT_Receptors 5-HT Receptor Modulation Vortioxetine->5HT_Receptors Synaptic_5HT Increased Synaptic 5-HT SERT_Block->Synaptic_5HT Vortioxetine_Effect Antidepressant & Pro-cognitive Effects 5HT_Receptors->Vortioxetine_Effect Synaptic_5HT->Vortioxetine_Effect

Caption: Comparative mechanisms of bupropion and vortioxetine.

Preclinical Efficacy of Comparator Antidepressants in Behavioral Models

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used preclinical models for screening antidepressant efficacy. These tests are based on the principle that antidepressants reduce the duration of immobility in rodents subjected to an inescapable stressor.

Table 2: Efficacy of Bupropion in the Forced Swim Test (FST) in Rats

Dose (mg/kg, i.p.)Immobility Time (seconds)% Reduction in Immobility
Vehicle150 ± 10-
10105 ± 830%
2080 ± 747%
4065 ± 657%

Data are representative and synthesized from multiple sources.[5][6][7][14]

Table 3: Efficacy of Vortioxetine in the Tail Suspension Test (TST) in Mice

Dose (mg/kg, p.o.)Immobility Time (seconds)% Reduction in Immobility
Vehicle120 ± 9-
590 ± 725%
1075 ± 637.5%
2060 ± 550%

Data are representative and synthesized from preclinical studies.

Experimental Protocols: Forced Swim Test and Tail Suspension Test

These protocols are standard in the field for assessing antidepressant-like activity.

cluster_FST_TST FST & TST Experimental Workflow cluster_FST Forced Swim Test cluster_TST Tail Suspension Test Animal_Prep Animal Acclimation & Grouping Drug_Admin Test Compound/Vehicle Administration Animal_Prep->Drug_Admin FST_Pretest Pre-test Session (Day 1) Drug_Admin->FST_Pretest TST_Test Test Session Drug_Admin->TST_Test FST_Test Test Session (Day 2) FST_Pretest->FST_Test Behavioral_Scoring Scoring of Immobility Time FST_Test->Behavioral_Scoring TST_Test->Behavioral_Scoring Data_Analysis_Final Statistical Analysis Behavioral_Scoring->Data_Analysis_Final

Caption: Comparative workflow for the FST and TST.

Forced Swim Test (Porsolt's Test) - Rat Protocol:

  • Pre-test Session (Day 1): Rats are individually placed in a cylinder of water (40 cm high, 18 cm in diameter, filled to 15 cm) for 15 minutes. This session induces a baseline level of immobility.

  • Drug Administration (Day 2): The test compound, vehicle, or reference antidepressant is administered.

  • Test Session (Day 2): 60 minutes after drug administration, rats are placed back into the water-filled cylinders for a 5-minute test session. The duration of immobility is recorded.

Tail Suspension Test - Mouse Protocol:

  • Drug Administration: The test compound, vehicle, or reference antidepressant is administered.

  • Test Session: 60 minutes after drug administration, mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The duration of immobility is recorded over a 6-minute period.

Head-to-Head Comparison and Future Directions

Direct comparison of the efficacy of the 3H-spiro[2-benzofuran-1,4'-piperidine] derivative with bupropion and vortioxetine is challenging due to the different preclinical models employed in the available literature. However, a qualitative assessment can be made.

The strong positive result for the spiro[isobenzofuran-piperidine] derivative in the tetrabenazine-induced ptosis model is highly significant. This test has good predictive validity for antidepressant activity, particularly for compounds acting on monoaminergic systems. The near-complete reversal of ptosis suggests a potent effect on either serotonin or dopamine neurotransmission, or both.

Bupropion's efficacy in the FST is well-established and is consistent with its known mechanism as a norepinephrine-dopamine reuptake inhibitor. Vortioxetine's activity in the TST reflects its complex serotonergic mechanism.

cluster_Comparison_Logic Comparative Logic Flow Spiro_Data Spiro Compound Data (Tetrabenazine Test) Mechanism_Inference Inference of Monoaminergic Mechanism for Spiro Compound Spiro_Data->Mechanism_Inference Comparator_Data Comparator Data (FST/TST) Qualitative_Comparison Qualitative Comparison of Antidepressant-like Profiles Comparator_Data->Qualitative_Comparison Mechanism_Inference->Qualitative_Comparison Future_Studies Recommendation for Direct Comparative Studies (FST/TST) Qualitative_Comparison->Future_Studies

Caption: Logical flow for comparing the novel and established compounds.

Future Directions:

The promising initial findings for the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold warrant further investigation. The following steps are crucial for a more definitive comparison with existing antidepressants:

  • Direct Head-to-Head Studies: The lead spiro compounds should be evaluated in the Forced Swim Test and Tail Suspension Test alongside bupropion and vortioxetine to allow for direct quantitative comparison of efficacy.

  • Mechanism of Action Studies: In vitro binding and uptake assays are necessary to determine the precise molecular targets of these spiro compounds (e.g., SERT, DAT, NET, and various 5-HT receptors).

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and a preliminary safety assessment are essential for advancing this chemical series towards clinical development.

References

A Comparative Benchmarking Guide to Spirocyclic Scaffolds: Spotlight on 3H-Spiro[2-benzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is a perpetual challenge. For decades, drug discovery was dominated by "flat," aromatic, sp²-hybridized carbocyclic and heterocyclic scaffolds. While successful, this chemical space is heavily explored, and compounds derived from it often exhibit suboptimal physicochemical properties, such as poor solubility and metabolic instability.[1] To overcome these limitations, the field has witnessed a strategic shift towards greater three-dimensionality, a concept often termed "escaping flatland."[2]

Spirocyclic scaffolds, defined by two rings sharing a single common atom, are at the forefront of this movement.[3][4] Their inherent rigidity and defined three-dimensional geometry offer a powerful toolkit for medicinal chemists.[5][6] By locking the conformation of a molecule, a spirocyclic core can optimize the orientation of binding elements, leading to enhanced potency and selectivity for its biological target.[7] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds generally correlates with improved aqueous solubility, decreased lipophilicity, and better metabolic stability—key determinants of a successful drug candidate.[2][7]

This guide provides a comparative analysis of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, a promising but less-explored chemotype. We will benchmark its structural features, physicochemical properties, and synthetic accessibility against other prominent spirocyclic systems to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential in modern drug discovery programs.

Featured Scaffold: 3H-Spiro[2-benzofuran-1,4'-piperidine]

The 3H-spiro[2-benzofuran-1,4'-piperidine] core is a unique heterocyclic system that merges the structural features of a benzofuran with a piperidine ring through a spirocyclic linkage. This fusion creates a rigid framework that projects substituents into distinct vectors in 3D space.

Core Structural Attributes:

  • Benzofuran Moiety: Provides a planar, aromatic surface capable of participating in π-stacking or hydrophobic interactions within a protein binding pocket.

  • Piperidine Ring: A saturated heterocycle that imparts basicity (pKa ≈ 10.17) and serves as a versatile anchor point for further chemical modification.[8] Its chair-like conformation adds to the scaffold's three-dimensionality.

  • Spiro Center: The quaternary carbon atom at the junction of the two rings enforces a rigid, non-planar geometry, which can be advantageous for achieving high target affinity and selectivity.[1]

This scaffold has been primarily investigated as a key intermediate in the synthesis of agents targeting the central nervous system (CNS), including potential treatments for depression, anxiety, and schizophrenia.[9][10][11] Its structure has also been incorporated into fluorescent probes for studying sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease.[12]

Comparative Analysis: Benchmarking Against Privileged Spirocyclic Scaffolds

To objectively evaluate the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold, we compare it against three other widely utilized spirocyclic systems: Spiro[pyrrolidine-3,3'-oxindole] , Spiro[chromane-2,4'-piperidine] , and Spiro[indole-3,4'-piperidine] .

Property3H-Spiro[2-benzofuran-1,4'-piperidine] Spiro[pyrrolidine-3,3'-oxindole] Spiro[chromane-2,4'-piperidine] Spiro[indole-3,4'-piperidine]
Core Structure Benzofuran-PiperidineOxindole-PyrrolidineChromane-PiperidineIndole-Piperidine
Molecular Weight (Core) ~189.25 g/mol ~188.22 g/mol ~217.26 g/mol [13]~188.25 g/mol
Predicted cLogP ~2.0 - 2.5~1.5 - 2.0~1.8 - 2.3~1.9 - 2.4
Topological Polar Surface Area (TPSA) ~21.7 Ų~49.6 Ų~41.1 Ų~38.8 Ų
Fraction of sp³ Carbons (Fsp³) ~0.50~0.45~0.54~0.45
Primary Target Areas CNS, Sigma Receptors[10][11][12]Oncology, Antimicrobial[14][15][16]Metabolic Diseases, Oncology[17][18]CNS, Ghrelin Mimetics[19]
Synthetic Accessibility Moderate; multi-step syntheses often involving lithiation and cyclization.[10]High; often accessible via 1,3-dipolar cycloadditions or Pictet-Spengler reactions.[14][20]Moderate; typically involves condensation and cyclization reactions.[17]Moderate to High; various established synthetic routes.

Expert Insights on the Comparison:

  • Physicochemical Profile: The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold exhibits a lower TPSA compared to the oxindole and chromane analogues. This suggests a potentially higher propensity for blood-brain barrier penetration, aligning with its documented exploration in CNS disorders.[10][11] Its Fsp³ value is favorable, indicating good "drug-like" three-dimensionality.[2]

  • Target Space & Novelty: While the spiro-oxindole scaffold is heavily exploited in oncology[14][16], the 3H-spiro[2-benzofuran-1,4'-piperidine] core occupies a less crowded intellectual property space, primarily centered on neuropharmacology.[9][11] This presents an opportunity for developing novel therapeutics in this area. The spiro-chromane scaffold has shown promise as a privileged structure for inhibiting enzymes like acetyl-CoA carboxylase (ACC) and histone deacetylases (HDACs).[17][18]

  • Synthetic Strategy: The synthesis of spiro[pyrrolidine-3,3'-oxindoles] is arguably the most established, with robust methods like the [3+2] cycloaddition of azomethine ylides being widely reported.[21] The synthesis of the target benzofuran scaffold, while well-documented, can require more specialized reagents and conditions, such as organolithium chemistry, which may be a consideration for large-scale library synthesis.[10]

Experimental Protocols for Scaffold Benchmarking

To generate robust, comparative data for novel derivatives of these scaffolds, a standardized suite of in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential. The following protocols provide a self-validating framework for this purpose.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)
  • Causality & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. A kinetic solubility assay is a high-throughput method that measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer. This mimics the conditions a compound might experience upon administration. The use of multiple pH values (e.g., 4.0, 7.4) is critical, as the ionization state of a compound can dramatically affect its solubility.

  • Experimental Workflow:

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality & Rationale: This assay models passive diffusion across a biological membrane, a key mechanism for oral absorption. It is a cell-free, cost-effective method to predict a compound's ability to cross the intestinal epithelium. The "donor" compartment simulates the gut lumen, and the "acceptor" compartment simulates the bloodstream. The artificial membrane is coated with lipids (e.g., phosphatidylcholine) to mimic a cell membrane.

  • Experimental Workflow:

    Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability Assay (Human Liver Microsomes)
  • Causality & Rationale: This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the liver. Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. By measuring the rate at which a compound disappears over time, we can predict its in-vivo half-life and intrinsic clearance. The inclusion of NADPH is essential, as it is a required cofactor for CYP enzyme activity.

  • Experimental Workflow:

    Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold represents a valuable, non-planar building block for modern drug discovery. Its key strengths lie in its favorable physicochemical properties for CNS applications, including a lower TPSA and high Fsp³, and its existence in a less-crowded area of chemical space. While its synthesis may be less straightforward than that of highly-optimized scaffolds like the spiro-oxindoles, its unique topology offers distinct advantages for targeting specific protein classes.

By benchmarking this scaffold against established alternatives and employing a rigorous, standardized set of in-vitro assays, drug discovery teams can effectively evaluate its potential. This data-driven approach allows for the rational design of novel spirocyclic compounds, ultimately accelerating the identification of new therapeutic agents with improved efficacy, selectivity, and drug-like properties.

References

A Comparative Analysis of Antitumor Activity: Benzofuran Spiro-Pyrrolidine Derivatives Versus Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the antitumor activities of a novel class of compounds, benzofuran spiro-pyrrolidine derivatives, against the well-established chemotherapeutic agent, cisplatin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at comparative efficacy based on experimental data.

Introduction: The Evolving Landscape of Cancer Therapeutics

For decades, platinum-based compounds like cisplatin have been a cornerstone of cancer treatment, effective against a range of malignancies including testicular, ovarian, and lung cancers.[1][2] Cisplatin's efficacy stems from its ability to induce DNA damage in rapidly dividing cancer cells, leading to apoptosis.[1] However, its clinical use is often hampered by significant side effects and the development of drug resistance.[3][4] This has fueled the search for novel anticancer agents with improved potency and alternative mechanisms of action.

In this context, heterocyclic compounds have emerged as promising scaffolds in medicinal chemistry. Specifically, benzofuran and spiro-pyrrolidine moieties are recognized for their diverse biological activities, including potent anticancer properties.[5][6][7][8] This guide focuses on recently synthesized benzofuran spiro-pyrrolidine derivatives and evaluates their performance against cisplatin, providing a critical analysis of their potential as next-generation cancer therapeutics.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the antitumor effect of these two classes of compounds lies in their mechanism of action.

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by binding to the DNA of cancer cells.[1] Upon entering the cell, it undergoes aquation, becoming a reactive species that forms cross-links with purine bases on the DNA.[9] These adducts distort the DNA structure, interfering with DNA repair mechanisms and replication, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[1][2][4]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin_in Cisplatin (Extracellular) Cisplatin_cell Cisplatin (Intracellular) Cisplatin_in->Cisplatin_cell Uptake Activated_Cisplatin Aquated/Activated Cisplatin Cisplatin_cell->Activated_Cisplatin Aquation DNA_adducts DNA Cross-links (DNA Adducts) Activated_Cisplatin->DNA_adducts Binds to DNA Replication_Inhibition DNA Replication Inhibition DNA_adducts->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for the anticancer drug Cisplatin.

Benzofuran Spiro-Pyrrolidine Derivatives: Targeting Proteins

While research is ongoing, initial studies suggest that benzofuran spiro-pyrrolidine derivatives may operate through a different mechanism. Molecular docking simulations indicate that these compounds could exert their bioactivities by binding to specific antitumor protein targets via hydrogen bonds.[5][10][11] This protein-binding approach contrasts sharply with cisplatin's direct interaction with DNA, suggesting a potentially more targeted mode of action that could circumvent the resistance mechanisms associated with DNA repair.

benzofuran_mechanism cluster_cell_2 Cancer Cell Benzofuran_in Benzofuran Spiro-Pyrrolidine (Extracellular) Benzofuran_cell Benzofuran Spiro-Pyrrolidine (Intracellular) Benzofuran_in->Benzofuran_cell Uptake Target_Protein Antitumor Target Protein (e.g., FTase, TNFα) Benzofuran_cell->Target_Protein Binds via H-bonds Pathway_Inhibition Signaling Pathway Inhibition Target_Protein->Pathway_Inhibition Proliferation_Block Cell Proliferation Blocked Pathway_Inhibition->Proliferation_Block Apoptosis_2 Apoptosis Proliferation_Block->Apoptosis_2

Caption: Postulated mechanism for Benzofuran Spiro-Pyrrolidine derivatives.

Comparative In Vitro Cytotoxicity: A Head-to-Head Evaluation

The primary measure of a compound's antitumor activity in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Recent studies have synthesized a series of novel benzofuran spiro-pyrrolidine derivatives and tested their efficacy against human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines, using cisplatin as a reference standard.[5] The results are summarized below.

CompoundHeLa Cells IC50 (µM)[5][11]CT26 Cells IC50 (µM)[5][11]
Cisplatin (Reference) 15.91 ± 1.09 10.27 ± 0.71
Derivative 4b 15.14 ± 1.33Not Reported as Superior
Derivative 4c 10.26 ± 0.87 Not Reported as Superior
Derivative 4e Not Reported as Superior8.31 ± 0.64
Derivative 4s 17.48 ± 1.365.28 ± 0.72
Analysis of Cytotoxicity Data

The experimental data reveals several key insights:

  • Superior Potency in HeLa Cells: Derivative 4c demonstrated significantly higher antiproliferative activity against HeLa cells (IC50 = 10.26 µM) compared to cisplatin (IC50 = 15.91 µM). Derivative 4b also showed slightly better activity.[5][11]

  • Superior Potency in CT26 Cells: Derivatives 4e and 4s were notably more potent against CT26 mouse colon cancer cells than cisplatin.[5][11] In particular, derivative 4s (IC50 = 5.28 µM) was nearly twice as effective as cisplatin (IC50 = 10.27 µM).[5][11]

  • Structure-Activity Relationship (SAR): Preliminary analysis suggests that the introduction of electron-donating substituents on the chemical scaffold is beneficial for the inhibitory activity of these compounds against cancer cells.[5][11] This provides a rational basis for the future design and optimization of more potent derivatives.

Key Experimental Protocols for Antitumor Activity Assessment

To ensure scientific rigor and reproducibility, this section details the standard operating procedures for the key assays used to evaluate and compare the antitumor activities of these compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

mtt_workflow start Start step1 1. Seed cancer cells in a 96-well plate and incubate. start->step1 step2 2. Treat cells with varying concentrations of test compound. step1->step2 step3 3. Incubate for a defined period (e.g., 48 hours). step2->step3 step4 4. Add MTT reagent to each well and incubate. step3->step4 step5 5. Viable cells convert MTT to purple formazan crystals. step4->step5 step6 6. Add solubilizing agent (e.g., DMSO) to dissolve crystals. step5->step6 step7 7. Measure absorbance at ~570 nm using a plate reader. step6->step7 end 8. Calculate IC50 values. step7->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, CT26) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran spiro-pyrrolidine derivatives and cisplatin. Replace the culture medium with medium containing the various drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Plot cell viability against drug concentration to generate a dose-response curve and calculate the IC50 value.[13]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15]

apoptosis_workflow start Start step1 1. Treat cells with the test compound. start->step1 step2 2. Harvest cells, including both adherent and floating populations. step1->step2 step3 3. Wash cells with cold PBS. step2->step3 step4 4. Resuspend cells in 1X Binding Buffer. step3->step4 step5 5. Add Annexin V-FITC and Propidium Iodide (PI). step4->step5 step6 6. Incubate for 15-20 min in the dark. step5->step6 step7 7. Analyze samples immediately by flow cytometry. step6->step7 end 8. Quantify cell populations. step7->end

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the desired compounds for the appropriate time.

  • Harvesting: Collect both floating (apoptotic) and adherent cells.[16]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[14][16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are negative for both stains (Annexin V-/PI-), early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[17]

cellcycle_workflow start Start step1 1. Treat cells with the test compound. start->step1 step2 2. Harvest and wash cells with PBS. step1->step2 step3 3. Fix cells in cold 70% ethanol to permeabilize. step2->step3 step4 4. Wash to remove ethanol. step3->step4 step5 5. Treat with RNase to eliminate RNA staining. step4->step5 step6 6. Stain with Propidium Iodide (PI) solution. step5->step6 step7 7. Analyze by flow cytometry. step6->step7 end 8. Generate DNA content histogram. step7->end

Caption: Experimental workflow for cell cycle analysis via PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells as required for the experiment.

  • Harvesting: Collect cells and wash them with PBS.

  • Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.[18] This step permeabilizes the cell membrane. Store at 4°C for at least 2 hours.[18]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained by PI.[18]

  • PI Staining: Add a staining solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[19]

Conclusion and Future Directions

The experimental evidence presented in this guide strongly suggests that benzofuran spiro-pyrrolidine derivatives represent a promising new class of antitumor agents. Several synthesized compounds have demonstrated superior in vitro cytotoxicity against specific cancer cell lines when compared directly to the clinical standard, cisplatin.[5][11]

The distinct, protein-targeting mechanism postulated for these derivatives offers a significant advantage, potentially bypassing the DNA-repair-based resistance mechanisms that often limit the long-term efficacy of cisplatin.[4] The preliminary SAR findings provide a clear path for chemical optimization to further enhance potency and selectivity.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

  • Expanding in vitro screening to a broader panel of cancer cell lines to determine the full spectrum of activity.

  • Conducting in vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.

The development of these novel agents could lead to more effective and less toxic therapeutic options for cancer patients, addressing a critical unmet need in oncology.

References

A Head-to-Head Comparison of Spiro[benzofuran-piperidine] Based Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[benzofuran-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. Its rigid, three-dimensional architecture provides a unique framework for the precise orientation of functional groups, enabling high-affinity interactions with protein binding sites. This guide offers a comprehensive, head-to-head comparison of spiro[benzofuran-piperidine] based inhibitors, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and as Nav1.7 sodium channel blockers for pain management. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and detail the underlying experimental methodologies to provide researchers, scientists, and drug development professionals with actionable insights.

Part 1: Spiro[benzofuran-piperidine] Derivatives as Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine (ACh). Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a key therapeutic strategy for managing AD.[1] The spiro[benzofuran-piperidine] scaffold has been explored for its potential to yield potent and selective AChE inhibitors.

Comparative Analysis of Inhibitory Potency

A study by researchers at Shanghai Jiao Tong University provides a valuable dataset for a head-to-head comparison of a series of benzofuran-piperidine derivatives.[2] The compounds were evaluated for their in vitro inhibitory activity against human acetylcholinesterase (hAChE), with the results benchmarked against the well-established drug, Donepezil.

Compound IDStructurehAChE IC50 (µM)[2]
Lead Compound 3 (Structure not provided in search results)61
3a (Structure not provided in search results)>100
3h (Structure not provided in search results)21
3i (Structure not provided in search results)>100
Donepezil (Reference Drug)Not specified in this study, but typically in the low nM range.[3]

Note: The specific structures for compounds 3, 3a, 3h, and 3i were not detailed in the provided search results. A full analysis would necessitate obtaining the primary publication. However, the available data allows for a preliminary comparison of their potencies.

From this limited dataset, compound 3h emerges as the most promising AChE inhibitor with an IC50 of 21 µM.[2] While significantly less potent than Donepezil, this result highlights the potential of the spiro[benzofuran-piperidine] scaffold as a starting point for further optimization. The study also investigated the compounds' ability to inhibit amyloid-β (Aβ) aggregation, another key pathological hallmark of AD, positioning them as multi-target-directed ligands.[2]

Structure-Activity Relationship (SAR) Insights

The development of potent AChE inhibitors often involves fine-tuning the interactions with the enzyme's active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). The SAR for benzofuran-based AChE inhibitors suggests that modifications to the benzofuran ring and the piperidine nitrogen substituent can significantly impact potency.[4] For instance, the introduction of specific substituents on the benzofuran core can enhance binding to the PAS, while the nature of the group on the piperidine nitrogen can influence interactions with the CAS.[4]

The journey from the initial lead compound to more potent analogs often involves iterative cycles of design, synthesis, and biological evaluation. A logical workflow for such a process is depicted below:

SAR_Workflow A Initial Hit Identification (e.g., Spiro[benzofuran-piperidine] core) B Library Synthesis (Varying substituents on benzofuran and piperidine) A->B Scaffold Selection C In Vitro AChE Inhibition Assay (Determine IC50 values) B->C Compound Library D SAR Analysis (Identify key structural features for activity) C->D Biological Data E Lead Optimization (Rational design of more potent analogs) D->E Design Hypothesis E->B Iterative Synthesis F In Vivo Studies (Pharmacokinetics and efficacy in animal models) E->F Candidate Selection

Caption: A typical workflow for the structure-activity relationship (SAR) guided optimization of enzyme inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To ensure the trustworthiness and reproducibility of the inhibitory data, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro AChE inhibition assay based on the Ellman method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of phosphate buffer to each well.

    • Add a small volume of the test compound solution (or positive control/vehicle control) to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, AChE, ATCI, DTNB) C Add Buffer, Inhibitor, and AChE to Plate A->C B Prepare Serial Dilutions (Test Compounds & Control) B->C D Pre-incubate C->D E Add DTNB and ATCI to Initiate Reaction D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I Nav17_Discovery_Workflow A Target Validation (Genetic and pharmacological evidence for Nav1.7 in pain) B High-Throughput Screening (HTS) or Rational Design A->B C Hit Identification (e.g., Spirocyclic scaffolds) B->C D In Vitro Electrophysiology (Patch-clamp assays for Nav1.7, Nav1.5, etc.) C->D Hit Confirmation E SAR and Lead Optimization (Improve potency, selectivity, and ADME properties) D->E Potency & Selectivity Data E->D Iterative Design F In Vivo Pain Models (e.g., Formalin test, nerve injury models) E->F Optimized Leads G Preclinical Development F->G Efficacy Data

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3H-spiro[2-benzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3H-spiro[2-benzofuran-1,4'-piperidine] demands not only precision in application but also an unwavering commitment to safety and environmental stewardship.[1][2] This compound, a valuable intermediate in neuropharmacology, possesses a hazard profile that necessitates a rigorous and compliant disposal process.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring adherence to regulatory standards and protecting both laboratory personnel and the environment.

Hazard Profile & Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. The hydrochloride salt of 3H-spiro[2-benzofuran-1,4'-piperidine] is classified with several key hazards.[3] This initial assessment is the causal basis for every subsequent step in the disposal protocol; we treat it as hazardous because its known properties demand this level of caution.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[3][4]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[3][4]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[3][4]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[3][4]

The presence of the piperidine moiety further informs our cautious approach, as piperidine itself is a highly flammable and toxic substance.[5][6][7] Therefore, all waste streams containing 3H-spiro[2-benzofuran-1,4'-piperidine] must be presumed hazardous.

The Core Principle: Hazardous Waste Characterization

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly characterized.[8][9] This compound is not typically found on the EPA's specific lists of hazardous wastes (e.g., P-list or U-list). Therefore, it falls under the category of a "characteristic" hazardous waste due to its toxicological profile (Toxicity).[9] The following decision workflow is a self-validating system for its classification.

G start Waste Generated: 3H-spiro[2-benzofuran-1,4'-piperidine] is_listed Is the compound an EPA P- or U-listed waste? start->is_listed has_characteristic Does the waste exhibit a hazardous characteristic? (e.g., Toxicity, Irritancy) is_listed->has_characteristic No manage_hazardous MANAGE AS HAZARDOUS WASTE is_listed->manage_hazardous Yes has_characteristic->manage_hazardous Yes manage_non_hazardous Manage as Non-Hazardous Waste has_characteristic->manage_non_hazardous No

Caption: Waste characterization workflow for 3H-spiro[2-benzofuran-1,4'-piperidine].

Step-by-Step Disposal Protocol for Chemical Waste

This protocol covers the disposal of pure, unused compound, reaction mixtures, and solutions.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling waste, always wear:

  • Nitrile gloves: Check for compatibility and change frequently.

  • Safety glasses with side shields or goggles.

  • A properly fitted lab coat.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions in the waste container.[10]

  • DO NOT MIX with acidic waste. The piperidine moiety is basic and can react exothermically.

  • DO NOT MIX with strong oxidizing agents.

  • This waste should be collected in a container designated for non-halogenated organic solids or solutions , unless dissolved in a halogenated solvent.

Step 3: Containerization and Labeling

All hazardous waste must be collected in an appropriate container at the point of generation.[11]

  • Container Selection: Use a chemically compatible container (e.g., the original product bottle, a clean glass bottle, or a polyethylene container for solids) that is in good condition with a secure, leak-proof screw cap.[12][13] Do not use food-grade containers.[9]

  • Labeling: The container must be labeled immediately. Affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[10][11]

Label ElementRequirementExample
Header Must clearly state "HAZARDOUS WASTE".[10]HAZARDOUS WASTE
Generator Information Name of the principal investigator, lab location.Dr. Jane Smith, Bldg 4, Rm 210
Chemical Composition List all constituents by full chemical name and their estimated percentages. Do not use abbreviations or formulas.[10][11]3H-spiro[2-benzofuran-1,4'-piperidine] (5%), Methanol (95%)
Hazard Identification Check all applicable hazard boxes (e.g., Toxic, Irritant).☑ Toxic, ☑ Irritant
Accumulation Start Date The date the first drop of waste was added to the container.10/26/2025
Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10][14]

  • The container must be kept closed at all times except when adding waste.[9]

  • Store in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 5: Arranging for Final Disposal

Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.[11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]

Decontamination & Spill Management

Accidental spills or routine cleaning of contaminated equipment requires a specific decontamination workflow to ensure all hazardous residues are removed.

G cluster_0 Decontamination Protocol a Step 1: Deactivate (e.g., 10% Bleach Solution) b Step 2: Neutralize (e.g., Water Rinse) a->b c Step 3: Decontaminate (Absorb with Wipes) b->c d Step 4: Clean (Detergent & Water) c->d e Step 5: Final Rinse (DI Water) d->e end Clean Surface/Glassware e->end start Contaminated Surface/Glassware start->a

Caption: A five-step workflow for the decontamination of surfaces and glassware.

Protocol for Contaminated Labware:
  • Deactivation: Carefully rinse the item with a 10% bleach solution to chemically deactivate the compound.[16]

  • Neutralization: Thoroughly rinse with water to remove bleach, which can be corrosive.[16]

  • Decontamination: Wipe all surfaces to physically remove any remaining residue.[16]

  • Cleaning: Wash with a standard laboratory detergent and water to remove organic and inorganic soil.[17]

  • Final Rinse: Rinse with deionized water.

  • Disposal of Materials: All wipes, PPE, and rinsate generated during this process must be collected and disposed of as hazardous waste.

Spill Response Protocol:
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Secure the Area: Prevent access to the spill area.

  • Don PPE: Wear two pairs of nitrile gloves, a lab coat, and eye protection.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow), starting from the outside and working inward.[6]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area using the five-step decontamination workflow described above.

  • Dispose: All materials used in the cleanup must be disposed of as hazardous waste.

Management of Empty Containers & Associated Waste

The principle of "cradle-to-grave" management extends to all materials that have come into contact with the chemical.[9]

Material TypeDisposal PathwayRationale
Unused/Waste Product Hazardous Waste PickupThe compound is a characteristic hazardous waste due to toxicity and irritation.[3][9]
Contaminated PPE (Gloves, etc.) Hazardous Waste PickupPPE is contaminated and cannot be disposed of in regular trash.
Grossly Contaminated Labware Hazardous Waste PickupItems that cannot be effectively decontaminated must be disposed of as solid hazardous waste.
"Empty" Product Containers Option A (Hazardous Waste): Dispose of as solid hazardous waste. Option B (Triple-Rinsed): Triple rinse with a suitable solvent (e.g., methanol or ethanol).[13] Collect all rinsate as hazardous waste. Deface the label completely. Dispose of the clean, dry container in the regular laboratory glass waste, per institutional policy.[13]An unrinsed container still holds hazardous residue.[13] Triple-rinsing removes this residue, but the rinsate itself becomes hazardous waste.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure a safe laboratory environment and fulfill your professional responsibility for proper chemical stewardship. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.